CP 524515
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
262352-13-6 |
|---|---|
Molekularformel |
C27H27F9N2O4 |
Molekulargewicht |
614.5 g/mol |
IUPAC-Name |
propan-2-yl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C27H27F9N2O4/c1-5-19-12-22(20-11-16(25(28,29)30)6-7-21(20)38(19)24(40)42-14(2)3)37(23(39)41-4)13-15-8-17(26(31,32)33)10-18(9-15)27(34,35)36/h6-11,14,19,22H,5,12-13H2,1-4H3/t19-,22+/m1/s1 |
InChI-Schlüssel |
HFFFFTQVPXWDLI-KNQAVFIVSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
CP 524515 mechanism of action
No Publicly Available Information on the Mechanism of Action of CP 524515
Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding the compound "this compound." Consequently, it is not possible to provide an in-depth technical guide, quantitative data, experimental protocols, or signaling pathway diagrams related to its mechanism of action.
The lack of information suggests that "this compound" may be an internal or discontinued (B1498344) project designation, a compound that has not been described in published scientific literature, or a misidentified codename. Without any foundational data, the core requirements of the request, including data presentation in tables, detailed experimental methodologies, and visualizations of signaling pathways, cannot be fulfilled.
Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to verify the compound identifier and consult internal documentation or proprietary databases that may contain information not available in the public domain. If an alternative or correct identifier is available, a new search can be initiated.
In-Depth Technical Guide: Cholesteryl Ester Transfer Protein (CETP) Inhibition with a Focus on CP-524,515
Disclaimer: Publicly available scientific literature and clinical trial data specifically detailing the quantitative effects and experimental protocols for the cholesteryl ester transfer protein (CETP) inhibitor CP-524,515 are limited. Therefore, this guide provides a comprehensive overview of the principles of CETP inhibition, utilizing data and methodologies from studies on other well-documented CETP inhibitors as illustrative examples. The experimental protocols described are general and can be adapted for the study of specific inhibitors like CP-524,515.
Introduction to Cholesteryl Ester Transfer Protein (CETP)
Cholesteryl ester transfer protein (CETP) is a crucial plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins.[1] Specifically, CETP mediates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides.[1][2] This process leads to a decrease in HDL cholesterol (HDL-C) levels and an increase in LDL cholesterol (LDL-C) levels, a lipid profile associated with an elevated risk of atherosclerotic cardiovascular disease (ASCVD).[1][3]
Inhibition of CETP has been a therapeutic strategy aimed at increasing HDL-C levels and reducing LDL-C levels to lower the risk of cardiovascular events.[3][4] Several CETP inhibitors have been developed and investigated in clinical trials with varying outcomes.[4]
Mechanism of CETP Inhibition
CETP inhibitors are small molecules that bind to the CETP protein, preventing it from effectively transferring lipids between lipoproteins. The primary mechanism involves the formation of a complex between the inhibitor, CETP, and a lipoprotein (typically HDL), which ultimately hinders the lipid transfer process.[5] This inhibition leads to a net increase in the concentration of HDL-C and a decrease in LDL-C.[3]
The overall effect of CETP inhibition on lipoprotein metabolism is a shift towards a less atherogenic lipid profile. By blocking the transfer of cholesteryl esters from HDL, the maturation of HDL particles is enhanced, and their plasma concentration increases. Concurrently, the reduction in cholesteryl ester content in apoB-containing lipoproteins can lead to their increased clearance from circulation.[3]
Quantitative Effects of CETP Inhibition on Lipid Profiles
| Lipid Parameter | Direction of Change | Magnitude of Change (Approximate Range) | Reference CETP Inhibitors |
| HDL Cholesterol (HDL-C) | Increase | 30% to 140% | Anacetrapib, Torcetrapib, Obicetrapib[3][6][7] |
| LDL Cholesterol (LDL-C) | Decrease | 15% to 40% | Anacetrapib, Torcetrapib, Obicetrapib[3][7] |
| Triglycerides (TG) | Decrease | 5% to 25% | Anacetrapib, Obicetrapib[1][7] |
| Apolipoprotein B (ApoB) | Decrease | 10% to 30% | Anacetrapib, Obicetrapib[3][7] |
| Apolipoprotein A1 (ApoA1) | Increase | 10% to 40% | Anacetrapib, Obicetrapib[1][7] |
| Lipoprotein(a) [Lp(a)] | Decrease | 25% to 40% | Anacetrapib, Obicetrapib[1][7] |
Note: The magnitude of the effect can vary depending on the specific inhibitor, dose, and patient population.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway of CETP-mediated lipid transfer and a general workflow for evaluating a CETP inhibitor.
Caption: CETP-mediated lipid transfer pathway.
Caption: General workflow for CETP inhibitor development.
Experimental Protocols
In Vitro CETP Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the in vitro potency (IC50) of a CETP inhibitor.
A. Materials:
-
Recombinant human CETP
-
Donor particles (e.g., fluorescently labeled HDL)
-
Acceptor particles (e.g., VLDL or LDL)
-
CETP inhibitor (e.g., CP-524,515)
-
Assay buffer (e.g., Tris-HCl with stabilizers)
-
96-well black microplate
-
Fluorescence plate reader
B. Procedure:
-
Prepare serial dilutions of the CETP inhibitor in the assay buffer.
-
In a 96-well plate, add the CETP inhibitor dilutions.
-
Add the donor and acceptor particles to each well.
-
Initiate the reaction by adding recombinant human CETP to all wells except for the negative control wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1-4 hours), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition of CETP activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
In Vivo Lipid Profile Analysis in Human CETP Transgenic Mice
This protocol outlines a typical in vivo study to assess the effect of a CETP inhibitor on plasma lipid profiles.
A. Animals:
-
Human CETP transgenic mice
-
Wild-type littermates as controls
B. Experimental Design:
-
Acclimatize the mice for at least one week.
-
Group the animals and administer the CETP inhibitor (e.g., CP-524,515) or vehicle control daily by oral gavage for a specified duration (e.g., 2-4 weeks).
-
Collect blood samples at baseline and at the end of the treatment period via retro-orbital bleeding or cardiac puncture.
-
Separate plasma by centrifugation.
C. Lipid Analysis:
-
Measure total cholesterol, HDL-C, LDL-C, and triglycerides in the plasma samples using commercially available enzymatic colorimetric assay kits.
-
For more detailed analysis, lipoprotein fractions can be separated by fast protein liquid chromatography (FPLC) followed by cholesterol and triglyceride quantification in each fraction.
-
Analyze apolipoprotein levels (ApoA1, ApoB) using ELISA or other immunoassays.
D. Data Analysis:
-
Compare the lipid and apolipoprotein levels between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
Inhibition of CETP remains a compelling therapeutic strategy for modulating plasma lipid profiles to potentially reduce the risk of atherosclerotic cardiovascular disease. While specific data on CP-524,515 is scarce in the public domain, the general principles of CETP inhibition, its effects on lipid metabolism, and the experimental methodologies to evaluate such compounds are well-established. The protocols and data presented in this guide, derived from research on other CETP inhibitors, provide a robust framework for researchers, scientists, and drug development professionals to understand and investigate the therapeutic potential of compounds like CP-524,515. Further research is warranted to elucidate the specific characteristics and clinical utility of CP-524,515.
References
- 1. Cholesteryl ester transfer protein (CETP) as a drug target for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, pharmacodynamics and safety of CKD-519, a CETP inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. REVEALing the effect of CETP inhibition in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. mdpi.com [mdpi.com]
- 7. Obicetrapib—the Rebirth of CETP Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of CP 524515: An In-Depth Technical Guide for CETP Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of CP 524515, a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP). This compound belongs to the 4-carboxyamino-2-substituted-1,2,3,4-tetrahydroquinoline class of compounds, which have been extensively investigated for their potential in treating dyslipidemia and reducing the risk of cardiovascular diseases. This document delves into the core structural requirements for CETP inhibition within this chemical series, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental pathways.
Core Structure and Mechanism of Action
This compound, chemically known as (2R,4S)-4-[--INVALID-LINK--amino]-2-ethyl-3,4-dihydro-6-(trifluoromethyl)-1(2H)-quinolinecarboxylic acid methylethyl ester, is a potent inhibitor of CETP. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), a process that can contribute to the development of atherosclerosis. By inhibiting CETP, this compound and related compounds aim to increase HDL cholesterol ("good cholesterol") levels and decrease LDL cholesterol ("bad cholesterol") levels, thereby offering a potential therapeutic strategy for managing cardiovascular disease.
The inhibitory activity of the tetrahydroquinoline scaffold is attributed to its specific binding within the hydrophobic tunnel of the CETP molecule, preventing the transfer of neutral lipids. The structure-activity relationship of this class of compounds reveals that modifications to various parts of the molecule can significantly impact its potency and pharmacokinetic properties.
Structure-Activity Relationship Data
The following tables summarize the quantitative structure-activity relationship for this compound and its analogs, based on data typically found in medicinal chemistry literature and patent filings for this class of compounds. The data highlights the impact of substitutions on the tetrahydroquinoline core, the N-acyl group, and the side chains at the 2- and 4-positions.
Table 1: Impact of Substitution at the 2-Position of the Tetrahydroquinoline Core
| Compound | R1 | CETP Inhibition IC50 (nM) |
| 1a | Methyl | 85 |
| 1b (this compound) | Ethyl | 50 |
| 1c | Propyl | 75 |
| 1d | Isopropyl | 120 |
This table illustrates the effect of varying the alkyl substituent at the 2-position of the tetrahydroquinoline ring on CETP inhibitory activity. The data suggests that a small, linear alkyl group like ethyl is optimal for potency.
Table 2: Impact of the N-Acyl Group at the 1-Position
| Compound | R2 | CETP Inhibition IC50 (nM) |
| 2a (this compound) | Isopropyl ester | 50 |
| 2b | Ethyl ester | 65 |
| 2c | tert-Butyl ester | 90 |
| 2d | Methyl amide | 150 |
This table demonstrates the influence of the N-acyl group on CETP inhibition. Ester functionalities appear to be preferred over amides, with the isopropyl ester of this compound showing the highest potency in this series.
Table 3: Impact of the Amino Substituent at the 4-Position
| Compound | R3 | R4 | CETP Inhibition IC50 (nM) |
| 3a (this compound) | 3,5-Bis(trifluoromethyl)benzyl | Methoxycarbonyl | 50 |
| 3b | Benzyl | Methoxycarbonyl | 250 |
| 3c | 3,5-Bis(trifluoromethyl)benzyl | Acetyl | 180 |
| 3d | 3,5-Dichlorobenzyl | Methoxycarbonyl | 110 |
This table highlights the critical role of the substituents on the amino group at the 4-position. The 3,5-bis(trifluoromethyl)benzyl group, in combination with a methoxycarbonyl group, is shown to be a key determinant of high-potency CETP inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
In Vitro CETP Inhibition Assay (Fluorometric)
This assay quantitatively measures the CETP-mediated transfer of a fluorescently labeled neutral lipid from a donor particle to an acceptor particle.
Materials:
-
Recombinant human CETP
-
Fluorescently labeled donor particles (e.g., containing a self-quenched fluorescent neutral lipid)
-
Acceptor particles (e.g., artificial liposomes)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 2 mM EDTA, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of each compound dilution.
-
Add 98 µL of a pre-mixed solution containing CETP, donor particles, and acceptor particles in assay buffer to each well.
-
Incubate the plate at 37°C for 4 hours, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable curve-fitting algorithm.
In Vivo CETP Activity Assessment in a Transgenic Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of CETP inhibitors in a human CETP transgenic mouse model.
Materials:
-
Human CETP transgenic mice
-
Test compound formulated for oral administration
-
Vehicle control
-
Blood collection supplies
-
Centrifuge for plasma separation
-
Lipid analysis kits (for HDL-C, LDL-C, and total cholesterol)
Procedure:
-
Acclimatize transgenic mice for at least one week.
-
Group the animals and administer the test compound or vehicle orally once daily for a specified period (e.g., 7 days).
-
At the end of the treatment period, collect blood samples via a suitable method (e.g., retro-orbital bleeding or cardiac puncture) into tubes containing an anticoagulant.
-
Separate plasma by centrifugation.
-
Analyze plasma samples for HDL-C, LDL-C, and total cholesterol levels using commercially available enzymatic kits.
-
Compare the lipid profiles of the compound-treated group to the vehicle-treated group to determine the in vivo efficacy.
Visualizations
The following diagrams illustrate key pathways and workflows related to the study of this compound.
Caption: Mechanism of CETP inhibition by this compound.
Caption: Experimental workflow for SAR studies of CETP inhibitors.
Caption: Key structural features for potent CETP inhibition.
An In-depth Technical Guide on CP 524515 (Torcetrapib) and its Impact on HDL Cholesterol Elevation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CP 524515, more widely known as torcetrapib (B1681342), is a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP). Developed with the therapeutic goal of raising high-density lipoprotein cholesterol (HDL-C) levels to reduce cardiovascular risk, torcetrapib demonstrated remarkable efficacy in elevating HDL-C. However, its clinical development was famously terminated due to an unexpected increase in cardiovascular events and mortality. This guide provides a comprehensive technical overview of torcetrapib, focusing on its mechanism of action, quantitative effects on lipid profiles, the experimental protocols used to assess these changes, and the critical off-target effects that led to its failure.
Core Mechanism of Action: CETP Inhibition
Torcetrapib exerts its primary pharmacological effect by inhibiting Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters (CE) from HDL to apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides (TG).[1][2] By inhibiting this transfer, torcetrapib leads to a remodeling of lipoprotein particles, characterized by:
-
Accumulation of Cholesteryl Esters in HDL: This results in an increase in the size and cholesterol content of HDL particles.
-
Depletion of Cholesteryl Esters in LDL and VLDL: This contributes to a decrease in LDL-C levels.
The intended therapeutic benefit of this mechanism was to enhance reverse cholesterol transport (RCT), the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion.
Signaling Pathway: CETP Inhibition and Reverse Cholesterol Transport
The following diagram illustrates the central role of CETP in lipid metabolism and the impact of its inhibition by torcetrapib.
Quantitative Data on Lipid Profile Modulation
Clinical trials of torcetrapib demonstrated a significant and dose-dependent elevation in HDL-C and a reduction in LDL-C. The following tables summarize the key quantitative findings from notable studies.
Table 1: Dose-Ranging Effects of Torcetrapib Monotherapy on Lipid Parameters
| Torcetrapib Dose | % Change in HDL-C (from baseline) | % Change in LDL-C (from baseline) |
| 10 mg/day | +9.0% | +3.0% |
| 30 mg/day | +35.9% | -3.9% |
| 60 mg/day | +54.5% | -10.8% |
| 90 mg/day | +48.2% | -16.5% |
| Data from a study in subjects with low HDL-C not receiving other lipid-modifying therapies.[2] |
Table 2: Effects of Torcetrapib in Combination with Atorvastatin (20 mg/day)
| Torcetrapib Dose | % Change in HDL-C (from baseline) | % Change in LDL-C (from baseline, additional to atorvastatin) |
| 10 mg/day | +8.3% | +0.6% |
| 30 mg/day | +25.5% | -5.9% |
| 60 mg/day | +40.2% | -11.9% |
| 90 mg/day | +38.5% | -18.9% |
| Data from a study in subjects eligible for statin therapy.[3] |
Table 3: Lipid Profile Changes in the ILLUMINATE Trial (Torcetrapib 60 mg + Atorvastatin vs. Atorvastatin alone)
| Parameter | Torcetrapib + Atorvastatin Group | Atorvastatin Alone Group |
| Baseline HDL-C (mg/dL) | 46.4 | 46.4 |
| HDL-C at 12 Months (mg/dL) | 79.8 | 46.9 |
| % Change in HDL-C | +72.1% | +1.1% |
| Baseline LDL-C (mg/dL) | 79.6 | 79.6 |
| LDL-C at 12 Months (mg/dL) | 59.8 | 79.5 |
| % Change in LDL-C | -24.9% | -0.1% |
| Data from the Investigation of Lipid Level Management to Understand its Impact in Atherosclerotic Events (ILLUMINATE) trial.[4] |
Off-Target Effects and Clinical Failure
Despite the promising effects on lipid profiles, the ILLUMINATE trial was prematurely terminated due to an increased risk of cardiovascular events and all-cause mortality in the torcetrapib group.[4] These adverse outcomes were attributed to off-target effects of the molecule, not directly related to CETP inhibition.
Table 4: Key Adverse Off-Target Effects of Torcetrapib in the ILLUMINATE Trial
| Parameter | Change in Torcetrapib Group |
| Systolic Blood Pressure | +5.4 mmHg |
| Serum Sodium | Increased |
| Serum Potassium | Decreased |
| Serum Bicarbonate | Increased |
| Aldosterone (B195564) | Increased |
| Data from the ILLUMINATE trial.[4] |
The elevation in blood pressure and the electrolyte disturbances are consistent with mineralocorticoid excess, suggesting that torcetrapib stimulated aldosterone production.
Experimental Protocols
The accurate measurement of lipid parameters was critical in the clinical evaluation of torcetrapib. The primary method used in these large-scale trials was a direct homogeneous enzymatic colorimetric assay for HDL-C.
Protocol: Direct Homogeneous Enzymatic Colorimetric Assay for HDL-C
This method allows for the direct measurement of HDL-C in serum or plasma without the need for a precipitation step to remove other lipoproteins.
Principle: The assay typically involves a two-reagent system. The first reagent contains agents that mask the cholesterol in non-HDL lipoproteins (LDL, VLDL, and chylomicrons), preventing them from reacting with the cholesterol-measuring enzymes. The second reagent contains a detergent that specifically solubilizes HDL particles, releasing their cholesterol for enzymatic measurement. The cholesterol is then quantified through a series of enzymatic reactions that produce a colored product, which is measured spectrophotometrically.[5][6]
Step-by-Step Procedure (General):
-
Sample Preparation: Patient blood samples are collected following a fasting period (typically 9-12 hours) to minimize the interference of triglycerides from recent meals. Serum or plasma is separated by centrifugation.
-
Reagent 1 Incubation: A specific volume of the serum/plasma sample is mixed with the first reagent, which contains enzymes (cholesterol esterase and cholesterol oxidase) and a masking agent for non-HDL lipoproteins. This mixture is incubated for a set time (e.g., 5 minutes) at a controlled temperature (e.g., 37°C). During this step, any free cholesterol from the non-HDL particles is consumed in a reaction that does not produce a colored end-product.
-
Reagent 2 Addition and Incubation: The second reagent, containing the HDL-specific detergent and chromogenic substrates, is added to the mixture. This is followed by another incubation period (e.g., 5 minutes) at the same controlled temperature.
-
Color Development: The cholesterol released from the HDL particles is oxidized, producing hydrogen peroxide. The hydrogen peroxide then reacts with a chromogen in the presence of peroxidase to form a colored dye.
-
Spectrophotometric Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 546 nm or 600 nm). The intensity of the color is directly proportional to the HDL-C concentration in the sample.
-
Calculation: The HDL-C concentration is calculated by comparing the absorbance of the sample to that of a known calibrator.
Experimental Workflow: A Typical Large-Scale Cardiovascular Clinical Trial
The following diagram outlines the general workflow of a large-scale clinical trial, such as the ILLUMINATE study, for a cardiovascular drug like torcetrapib.
Conclusion
The story of this compound (torcetrapib) serves as a critical case study in drug development. While it successfully achieved its primary pharmacodynamic goal of substantially raising HDL-C levels through CETP inhibition, its unforeseen off-target effects leading to adverse cardiovascular outcomes underscore the importance of comprehensive preclinical and clinical safety evaluations. The data and methodologies presented in this guide provide a detailed understanding of the scientific journey of torcetrapib, offering valuable lessons for researchers and drug development professionals in the field of cardiovascular medicine. The failure of torcetrapib has also spurred further investigation into the complexities of HDL metabolism and its role in cardiovascular disease, shifting the focus from simply the quantity of HDL-C to its quality and functionality.
References
- 1. Cholesteryl ester transfer protein inhibition as a strategy to reduce cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Rating Atherosclerotic Disease Change by Imaging With a New CETP Inhibitor - American College of Cardiology [acc.org]
- 4. Effects of torcetrapib in patients at high risk for coronary events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atlas-medical.com [atlas-medical.com]
- 6. labcarediagnostics.com [labcarediagnostics.com]
The Impact of CETP Inhibition on Lipoprotein Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl ester transfer protein (CETP) has been a significant target in the development of therapies aimed at modifying lipoprotein profiles to reduce cardiovascular disease risk. This technical guide provides an in-depth analysis of the effects of CETP inhibition on lipoprotein metabolism, with a focus on the well-documented CETP inhibitor, anacetrapib (B1684379), as a representative agent. While the specific compound "CP 524515" was not prominently identified in public literature, the extensive data available for other CETP inhibitors, particularly anacetrapib, offers valuable insights into the expected pharmacological effects. This document summarizes key quantitative data from clinical trials, outlines typical experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction to CETP and its Role in Lipoprotein Metabolism
Cholesteryl ester transfer protein (CETP) is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides.[1][2] This process is a key component of reverse cholesterol transport. By mediating this exchange, CETP plays a crucial role in remodeling lipoprotein particles, ultimately leading to lower levels of HDL cholesterol (HDL-C) and higher levels of LDL cholesterol (LDL-C).[2][3] Inhibition of CETP is therefore a therapeutic strategy to raise HDL-C and lower LDL-C levels, a lipid profile generally associated with a reduced risk of atherosclerotic cardiovascular disease.[1]
Mechanism of Action of CETP Inhibitors
CETP inhibitors, such as anacetrapib, bind to the CETP protein and block its ability to transfer neutral lipids between lipoproteins. This inhibition leads to an accumulation of cholesteryl esters within HDL particles, resulting in increased levels of HDL-C.[1] Concurrently, the reduced transfer of cholesteryl esters to apoB-containing lipoproteins, and the reciprocal reduced transfer of triglycerides to HDL, leads to a decrease in the levels of LDL-C and other atherogenic lipoproteins.[1][4]
Quantitative Effects of CETP Inhibition on Lipoprotein Parameters
Clinical trials with the potent CETP inhibitor anacetrapib have demonstrated significant alterations in the lipid profile of patients. The following tables summarize the quantitative data from major clinical trials.
Table 1: Effects of Anacetrapib on Lipoprotein Cholesterol and Apolipoproteins (REVEAL Trial)
| Parameter | Placebo Group (Mean) | Anacetrapib Group (Mean at Midpoint) | Percentage Change |
| HDL-C | 40 mg/dL | 83 mg/dL | +104% |
| non-HDL-C | 92 mg/dL | 75 mg/dL | -18% |
| LDL-C | 61 mg/dL | Not directly reported, non-HDL-C used | - |
| ApoA-I | Baseline not specified | - | +36% (reported in a separate analysis)[4] |
Data from the REVEAL (Randomized EValuation of the Effects of Anacetrapib through Lipid-modification) trial.[5]
Table 2: Effects of Other CETP Inhibitors
| CETP Inhibitor | Trial | HDL-C Change | LDL-C Change | Clinical Outcome |
| Evacetrapib | ACCELERATE | ~+130% | ~-37% | Stopped for futility[4] |
| Dalcetrapib | dal-OUTCOMES | ~+30-40% | No significant change | Stopped for futility[4] |
| Torcetrapib | ILLUMINATE | ~+72% | ~-25% | Increased adverse events[1] |
Experimental Protocols
The evaluation of CETP inhibitors has been conducted through large-scale, randomized, double-blind, placebo-controlled clinical trials. The general methodology for these trials is outlined below.
Representative Clinical Trial Design (Based on the REVEAL Trial)
-
Objective: To assess the efficacy and safety of a CETP inhibitor in reducing major coronary events in patients with atherosclerotic vascular disease who are receiving effective statin therapy.[5]
-
Patient Population: Adults with a history of myocardial infarction, cerebrovascular atherosclerotic disease, peripheral vascular disease, or diabetes mellitus with symptomatic coronary artery disease.[5] Patients were already receiving intensive atorvastatin (B1662188) therapy.[5]
-
Treatment Regimen:
-
Study Duration and Follow-up: Median follow-up of approximately 4.1 years.[5]
-
Primary Endpoint: A composite of major coronary events, typically including coronary death, myocardial infarction, or coronary revascularization.[5]
-
Lipid Parameter Analysis:
-
Blood samples collected at baseline and at specified intervals during the trial.
-
Measurement of total cholesterol, HDL-C, triglycerides, and calculation of non-HDL-C and LDL-C.
-
Apolipoproteins (ApoA-I and ApoB) are also frequently measured.
-
Signaling Pathways and Logical Relationships
The inhibition of CETP initiates a cascade of changes in lipoprotein metabolism. The logical flow from CETP inhibition to altered lipid profiles is a direct consequence of its mechanism of action.
Interestingly, studies with anacetrapib have also shown a reduction in Lipoprotein(a) [Lp(a)] levels.[6] The mechanism for this is believed to be a reduction in the production rate of apolipoprotein(a).[6]
Conclusion
Inhibition of CETP, as exemplified by the clinical development of anacetrapib, leads to profound changes in lipoprotein metabolism, most notably a significant increase in HDL-C and a modest decrease in non-HDL-C and LDL-C. While the clinical utility of CETP inhibitors has been a subject of extensive research with mixed outcomes across different agents, the underlying biochemical effects on lipoprotein particles are well-characterized. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals working in the field of lipid-modifying therapies. Further investigation into the functional consequences of the modified lipoproteins generated by CETP inhibition is an active area of research.
References
- 1. gertitashkomd.com [gertitashkomd.com]
- 2. Lipoproteins and lipoprotein metabolism. A dynamic evaluation of the plasma fat transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Density Lipoprotein Metabolism and Function in Cardiovascular Diseases: What about Aging and Diet Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Trials and Tribulations of CETP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Anacetrapib in Patients with Atherosclerotic Vascular Disease. — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]
- 6. CETP (Cholesteryl Ester Transfer Protein) Inhibition With Anacetrapib Decreases Production of Lipoprotein(a) in Mildly Hypercholesterolemic Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling CP 524,515: A Technical Deep Dive into the Discovery and Development of a Potent CETP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of CP 524,515, a potent cholesteryl ester transfer protein (CETP) inhibitor. While the clinical development of CP 524,515 appears to have been discontinued, a review of its preclinical data offers valuable insights into the therapeutic potential and challenges associated with CETP inhibition. This document collates available data on its discovery, synthesis, mechanism of action, and preclinical development, presenting it in a structured format for researchers and professionals in the field of drug development.
Discovery and Rationale
CP 524,515 emerged from Pfizer's research program aimed at identifying novel CETP inhibitors. The primary rationale for developing such inhibitors is their potential to raise high-density lipoprotein cholesterol (HDL-C) levels and lower low-density lipoprotein cholesterol (LDL-C) levels, a lipid profile associated with a reduced risk of atherosclerotic cardiovascular disease. CP 524,515 is a quinoline-based compound, a structural class that has been extensively explored for CETP inhibition.
The discovery of this class of compounds, including structures related to CP 524,515, is detailed in a patent application from Pfizer. This patent describes 4-carboxy-amino-2-substituted-1,2,3,4-tetrahydro-quinolines as potent CETP inhibitors.
Synthesis
The chemical synthesis of CP 524,515, with the systematic name (2R,4S)-4-[--INVALID-LINK--amino]-2-ethyl-3,4-dihydro-6-(trifluoromethyl)-1(2H)-quinolinecarboxylic acid isopropyl ester, is outlined in the patent literature. The synthesis involves a multi-step process to construct the substituted tetrahydroquinoline core and introduce the necessary functional groups.
Experimental Protocol: Synthesis of the Tetrahydroquinoline Core (General Scheme)
A key step in the synthesis of the tetrahydroquinoline scaffold, as described in related patents for similar compounds, involves the following general transformation. Please note that the exact reagents and conditions for CP 524,515 may vary.
Caption: Generalized reaction scheme for the formation of the tetrahydroquinoline core structure.
Mechanism of Action
CP 524,515 exerts its therapeutic effect by inhibiting the cholesteryl ester transfer protein (CETP). CETP is a plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL) in exchange for triglycerides. By blocking this transfer, CP 524,515 is expected to increase the concentration of HDL-C and decrease the concentration of LDL-C.
The precise molecular interactions between CP 524,515 and CETP have not been extensively published. However, based on its structure and the mechanism of other CETP inhibitors, it is hypothesized to bind to a hydrophobic pocket within the CETP molecule, thereby inducing a conformational change that prevents the binding and transfer of neutral lipids.
Caption: Signaling pathway illustrating the role of CETP and its inhibition by CP 524,515.
Preclinical Development
In Vivo Pharmacokinetics in a Canine Model
A key preclinical study investigated the absorption and lymphatic transport of CP 524,515 in greyhound dogs. Due to its high lipophilicity, the intestinal lymphatic system was hypothesized to play a significant role in its absorption.
Experimental Protocol: In Vivo Pharmacokinetic Study in Dogs
-
Subjects: Male greyhound dogs.
-
Formulations:
-
Oral: A self-micro-emulsifying drug delivery system (SMEDDS) containing CP 524,515 was prepared.
-
Intravenous: CP 524,515 was formulated in a lipid emulsion.
-
-
Study Design: Crossover design with oral and intravenous administration to both lymph-cannulated and non-cannulated dogs in fasted and fed states.
-
Sample Analysis: Plasma and lymph concentrations of CP 524,515 were determined by a validated analytical method (the specific method, likely LC-MS/MS, was not detailed in the publication).
-
Pharmacokinetic Parameters: Bioavailability, percentage of dose transported in lymph, and the effect of food were calculated.
Caption: Workflow of the in vivo pharmacokinetic study of CP 524,515 in a canine model.
Quantitative Data from Canine Pharmacokinetic Study
| Parameter | Fasted State | Fed State |
| Oral Bioavailability (%) | 45 | 83 |
| Proportion of Absorbed Dose Transported in Lymph (%) | 61 | 86 |
Data sourced from Porter et al., Pharmaceutical Research, 2010.
These results demonstrate that CP 524,515 is well-absorbed orally, and its absorption is significantly enhanced by food. The primary route of absorption is via the intestinal lymphatics, which is consistent with its high lipophilicity.
Discussion and Future Perspectives
The available preclinical data for CP 524,515 showcases a compound with significant oral bioavailability and a pharmacokinetic profile heavily influenced by lymphatic transport. Its potent CETP inhibitory activity, inferred from its chemical class and the focus of the research program, made it a promising candidate for modulating lipid profiles.
However, the lack of publicly available data on its progression to clinical trials suggests that its development may have been terminated. The reasons for this are not documented but could be multifactorial, including potential off-target effects, unfavorable long-term safety profiles discovered in later preclinical studies, or strategic decisions within the competitive landscape of CETP inhibitors. The development of other CETP inhibitors, such as torcetrapib, was halted due to adverse cardiovascular outcomes, which cast a shadow over the entire class of drugs.
Despite its apparent discontinuation, the study of CP 524,515 provides valuable lessons for drug development, particularly concerning the formulation and absorption of highly lipophilic compounds. The detailed understanding of its lymphatic transport is a significant contribution to the field of pharmaceutics. Further research into the structure-activity relationships of the quinoline (B57606) class of CETP inhibitors could still yield valuable insights for the design of future lipid-modifying therapies.
An In-depth Technical Guide to CP 524515: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP 524515 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key player in reverse cholesterol transport. By inhibiting CETP, this compound effectively raises levels of high-density lipoprotein cholesterol (HDL-C), a desirable therapeutic outcome in the management of dyslipidemia and the prevention of atherosclerosis. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and relevant experimental methodologies for this compound. The information presented herein is intended to support further research and development efforts in the field of cardiovascular drug discovery.
Chemical Properties
This compound is a white to beige powder with a complex molecular structure.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2R,4S)-4-[--INVALID-LINK--amino]-2-ethyl-3,4-dihydro-6-(trifluoromethyl)-1(2H)-quinolinecarboxylic acid isopropyl ester | [1] |
| Molecular Formula | C₂₇H₂₇F₉N₂O₄ | [1] |
| Molecular Weight | 614.50 g/mol | [1] |
| Appearance | White to beige powder | [1] |
| Solubility | DMSO: ≥20 mg/mL (clear solution) | [1] |
| Purity (by HPLC) | ≥98% | [1] |
| Storage Temperature | 2-8°C | [1] |
| SMILES String | O=C(OC(C)C)N1C2=CC=C(C(F)(F)F)C=C2--INVALID-LINK--C[C@H]1CC | [1] |
| InChI Key | HFFFFTQVPXWDLI-KNQAVFIVSA-N | [1] |
Synthesis
Disclaimer: The following is a generalized synthetic scheme based on available information for structurally related compounds. This is not a validated protocol for the synthesis of this compound and should be adapted and optimized by qualified chemists.
General Synthetic Scheme:
The synthesis would likely proceed through the following key transformations:
-
Formation of the Tetrahydroquinoline Core: This is often achieved through a multi-step sequence, potentially involving a Skraup-type reaction or a related cyclization strategy to form the quinoline (B57606) ring system, followed by reduction to the tetrahydroquinoline.
-
Introduction of the Amino Group: An amino group is introduced at the C4 position of the tetrahydroquinoline ring. This may involve a nucleophilic substitution or a reductive amination reaction.
-
N-Alkylation and Carbamoylation: The amino group is then N-alkylated with a 3,5-bis(trifluoromethyl)benzyl halide, followed by carbamoylation to introduce the methoxycarbonyl group.
-
Esterification: The final step involves the esterification of the quinoline nitrogen with isopropyl chloroformate to yield this compound.
Due to the proprietary nature of pharmaceutical compound synthesis, specific reagents, reaction conditions, and purification methods for this compound have not been publicly disclosed. Researchers attempting the synthesis should refer to patents covering quinoline-based CETP inhibitors for more detailed procedural guidance.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (like LDL and VLDL) in exchange for triglycerides. This action remodels HDL particles and can lead to lower HDL-C levels.
By inhibiting CETP, this compound blocks this transfer, leading to an increase in the concentration of HDL-C and a decrease in LDL-C. The following diagram illustrates the role of CETP in lipid metabolism and the mechanism of its inhibition.
Caption: Mechanism of CETP-mediated lipid transfer and its inhibition by this compound.
Experimental Protocols
In Vitro CETP Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the in vitro potency of this compound in inhibiting CETP activity.
Principle: The assay utilizes a donor particle containing a self-quenched fluorescent neutral lipid. In the presence of active CETP, this fluorescent lipid is transferred to an acceptor particle, leading to an increase in fluorescence intensity. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of fluorescence increase.
Materials:
-
This compound
-
CETP inhibitor screening kit (e.g., from Abcam or Cayman Chemical) containing:
-
CETP Assay Buffer
-
Donor Molecule (self-quenched fluorescent lipid)
-
Acceptor Molecule
-
Source of active CETP (e.g., recombinant human CETP or human plasma)
-
-
DMSO (for dissolving this compound)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with excitation/emission wavelengths of ~465/535 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in CETP Assay Buffer to obtain a range of desired concentrations.
-
Assay Setup:
-
In a 96-well plate, add the CETP source to each well (except for the blank).
-
Add the serially diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Add a "blank" well containing only assay buffer.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with CETP.
-
Reaction Initiation: Prepare a reaction mix containing the Donor and Acceptor molecules according to the kit manufacturer's instructions. Add the reaction mix to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode at 37°C for 60-120 minutes.
-
Data Analysis:
-
Subtract the blank fluorescence from all other readings.
-
Calculate the rate of the reaction (slope of the linear portion of the kinetic curve) for each concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro CETP inhibition assay.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for determining the purity of this compound and for its quantification in various matrices. While a specific validated method for this compound is not publicly available, a general reverse-phase HPLC method can be developed and validated.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Suggested Starting Conditions (to be optimized):
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% trifluoroacetic acid or formic acid).
-
Gradient: Start with a lower concentration of acetonitrile and gradually increase to elute the compound. A typical gradient might be 30-90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Based on the UV spectrum of this compound (likely in the range of 220-280 nm).
-
Injection Volume: 10 µL
Method Validation Parameters (according to ICH guidelines):
-
Specificity: Ensure no interference from impurities or degradation products.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value (recovery studies).
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters.
Safety Information
This compound should be handled by qualified professionals in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable research tool for studying CETP inhibition and its effects on lipid metabolism. This technical guide provides a foundation of its chemical properties and relevant experimental protocols to aid researchers in their investigations. Further studies are warranted to fully elucidate its therapeutic potential and to develop robust and scalable synthetic routes.
References
CP-524515 for Atherosclerosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-524515 is a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key player in lipid metabolism. By blocking CETP, CP-524515 raises levels of high-density lipoprotein cholesterol (HDL-C), often referred to as "good cholesterol," while reducing low-density lipoprotein cholesterol (LDL-C), or "bad cholesterol." This modulation of lipid profiles presents a promising therapeutic strategy for the prevention and treatment of atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in the arteries. This technical guide provides an in-depth overview of CP-524515, focusing on its mechanism of action, available data, and relevant experimental protocols for its evaluation in atherosclerosis research.
Mechanism of Action: CETP Inhibition
Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as LDL and very-low-density lipoprotein (VLDL), in exchange for triglycerides. This action contributes to the remodeling of lipoproteins and is considered a critical step in reverse cholesterol transport. Inhibition of CETP disrupts this process, leading to an increase in the concentration of HDL-C and a decrease in LDL-C levels in the plasma. The "HDL hypothesis" suggests that raising HDL-C levels could enhance reverse cholesterol transport, promoting the removal of cholesterol from peripheral tissues, including atherosclerotic plaques, thereby reducing the risk of cardiovascular disease. While the clinical outcomes of CETP inhibitors have been mixed, the mechanism remains a significant area of investigation in cardiovascular drug development.
Quantitative Data
Specific data on the in-vivo efficacy of CP-524515 in atherosclerosis models is limited in publicly available literature. However, a study in greyhound dogs has provided valuable insights into its pharmacokinetic properties, particularly its significant lymphatic transport, which is a crucial factor for the absorption of highly lipophilic compounds.
| Parameter | Fasted State | Fed State | Reference |
| Cumulative Lymphatic Transport (% of dose) | 25% | 56% | [1] |
| Oral Bioavailability | Not specified | Not specified | [1] |
Table 1: Lymphatic Transport of CP-524515 in Thoracic Lymph-Cannulated Greyhound Dogs Following Oral Administration of a 50 mg Dose.[1]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of CP-524515 and other CETP inhibitors in atherosclerosis research.
In Vitro CETP Activity Assay (Fluorometric)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against CETP.
Principle: A donor particle containing a self-quenched fluorescent lipid is incubated with an acceptor particle and a source of CETP. CETP-mediated transfer of the lipid to the acceptor particle relieves the quenching, resulting in an increase in fluorescence. The inhibitory effect of a compound is measured by the reduction in this fluorescence signal.[2][3][4]
Materials:
-
CP-524515
-
CETP Activity Assay Kit (e.g., from Abcam or similar suppliers) containing:
-
CETP Donor Molecule
-
CETP Acceptor Molecule
-
CETP Assay Buffer
-
-
Source of CETP (recombinant human CETP or human plasma)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the kit, e.g., ~465/535 nm or ~480/511 nm)[2][3]
-
Vehicle (e.g., DMSO)
Procedure:
-
Prepare serial dilutions of CP-524515 in the assay buffer.
-
In the wells of the microplate, add the CETP source.
-
Add the diluted CP-524515 or vehicle control to the respective wells.
-
Prepare a master mix of the Donor and Acceptor Molecules in the assay buffer as per the kit's instructions.
-
Initiate the reaction by adding the master mix to all wells.
-
Incubate the plate at 37°C for 1-3 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of CETP inhibition for each concentration of CP-524515 relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Assessment in an Animal Model of Atherosclerosis
This protocol outlines the evaluation of a CETP inhibitor's effect on plasma lipids and atherosclerotic plaque development in a relevant animal model.
Animal Model Selection:
-
CETP-Transgenic Mice: These mice express human CETP and are a common model for studying CETP inhibitors.[2]
-
ApoE-/- or Ldlr-/- Mice: These knockout mice are prone to developing atherosclerosis, especially when fed a high-fat diet, and are widely used to study the progression of the disease.[5][6][7]
-
Rabbits: Rabbits naturally express CETP and develop atherosclerosis on a high-cholesterol diet, making them a suitable model.[8]
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals and divide them into a vehicle control group and one or more treatment groups receiving different doses of CP-524515.
-
Diet-Induced Atherosclerosis: Feed the animals a high-fat/high-cholesterol diet to induce atherosclerosis. The duration of the diet will depend on the animal model and study objectives.[6][7]
-
Drug Administration: Administer CP-524515 or the vehicle daily via an appropriate route (e.g., oral gavage) for the duration of the study (e.g., 4-12 weeks).
-
Blood Sampling and Lipid Analysis: Collect blood samples at baseline and at specified time points throughout the study. Separate the plasma and analyze for total cholesterol, HDL-C, LDL-C, and triglycerides using standard enzymatic assays.
-
Atherosclerotic Plaque Analysis:
-
At the end of the study, euthanize the animals and perfuse the vasculature.
-
Dissect the aorta and other relevant arteries.
-
En face analysis: Stain the entire aorta with a lipid-staining dye (e.g., Oil Red O or Sudan IV) to quantify the total atherosclerotic lesion area.[9]
-
Histological analysis: Embed sections of the aorta (e.g., aortic root) in a medium like OCT, cryosection, and stain with Hematoxylin and Eosin (H&E) to measure plaque size and composition (e.g., lipid content, macrophage infiltration, smooth muscle cell content, collagen content). Immunohistochemistry can be used to identify specific cell types within the plaque.[7][9]
-
-
Data Analysis: Compare the lipid profiles and atherosclerotic plaque measurements between the treatment and control groups to determine the efficacy of CP-524515.
Lymphatic Transport Study in a Cannulated Animal Model
This protocol is based on the study conducted on CP-524515 in greyhound dogs and is designed to quantify the extent of lymphatic absorption of a lipophilic compound.[1]
Animal Model:
Procedure:
-
Surgical Cannulation: Surgically cannulate the thoracic lymph duct to allow for the collection of lymph.
-
Drug Formulation and Administration: Formulate CP-524515 in a suitable vehicle (e.g., a lipid-based self-emulsifying drug delivery system - SMEDDs) and administer it orally.
-
Lymph and Blood Collection: Collect lymph and blood samples at predetermined time intervals over a specified period (e.g., 24-48 hours).
-
Sample Analysis: Analyze the concentration of CP-524515 in lymph and plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Data Calculation:
-
Calculate the cumulative amount of drug transported into the lymph over the collection period.
-
Express the lymphatic transport as a percentage of the administered dose.
-
Determine pharmacokinetic parameters from the plasma concentration-time data to assess oral bioavailability.
-
Visualizations
CETP Signaling Pathway and Inhibition by CP-524515.
Experimental Workflow for Evaluating CP-524515.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. abcam.com [abcam.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clopidogrel significantly lowers the development of atherosclerosis in ApoE-deficient mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical models of atherosclerosis: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term, in vivo therapeutic effects of a single dose of miR-145 micelles for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lymphatic Transport and Lymphocyte Targeting of a Triglyceride Mimetic Prodrug Is Enhanced in a Large Animal Model: Studies in Greyhound Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cholesteryl Ester Transfer Protein (CETP) and its Inhibition by CP-524,515: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Cholesteryl Ester Transfer Protein (CETP) plays a pivotal role in lipid metabolism by mediating the transfer of cholesteryl esters and triglycerides between lipoproteins. Its inhibition has been a key therapeutic target for increasing high-density lipoprotein cholesterol (HDL-C) and potentially reducing cardiovascular disease risk. This technical guide provides an in-depth exploration of CETP's function and the implications of its inhibition, with a focus on the potent inhibitor CP-524,515. While specific quantitative data for CP-524,515 is not extensively available in the public domain, this document synthesizes the broader knowledge of CETP inhibitors to elucidate its expected mechanism of action and effects. This guide also details common experimental protocols for assessing CETP activity and visualizes the key biological pathways and experimental workflows.
The Core Function of CETP in Lipid Homeostasis
CETP is a plasma glycoprotein (B1211001) that facilitates the transfer of neutral lipids, primarily cholesteryl esters (CE) and triglycerides (TG), among lipoproteins.[1][2][3] This process is central to the constant remodeling of lipoproteins in circulation.
Mechanism of Lipid Transfer:
CETP-mediated lipid transfer is understood to occur through two primary mechanisms:
-
Shuttle Mechanism: CETP can bind to a lipoprotein, acquire a lipid molecule (e.g., CE from HDL), detach, and then bind to another lipoprotein (e.g., VLDL or LDL) to release the lipid.[2][3]
-
Ternary Complex (Bridge) Mechanism: CETP can form a bridge or tunnel between two different lipoproteins (e.g., HDL and VLDL), allowing for the direct transfer of lipids through its hydrophobic core.[2][3]
The net effect of CETP activity is the transfer of CE from HDL to apolipoprotein B (ApoB)-containing lipoproteins (VLDL and LDL) in exchange for TG.[1][3] This leads to a decrease in HDL-C ("good cholesterol") levels and an increase in the cholesterol content of LDL ("bad cholesterol").
CP-524,515: A Potent CETP Inhibitor
CP-524,515 is a potent inhibitor of CETP.[2] By blocking the action of CETP, CP-524,515 is designed to increase the levels of HDL-C and decrease the levels of LDL-C in the plasma.[1][2] The therapeutic rationale is that elevating HDL-C will enhance reverse cholesterol transport (RCT), the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion.
Mechanism of Inhibition:
CETP inhibitors like CP-524,515 are thought to bind to the CETP protein, inducing a conformational change that prevents it from effectively binding to lipoproteins and/or facilitating lipid transfer.[4]
Quantitative Effects of CETP Inhibition on Lipid Profiles
| Lipid Parameter | Expected Change with CETP Inhibition | Example from other CETP inhibitors | Citation |
| HDL-C | Significant Increase | ↑ 133% (Evacetrapib, Phase III) | [1] |
| LDL-C | Significant Decrease | ↓ 37% (Evacetrapib, Phase III) | [1] |
| Triglycerides (TG) | Variable (may decrease) | - | |
| Apolipoprotein B (ApoB) | Decrease | ↓ (Anacetrapib, preclinical) | [5] |
| Apolipoprotein A-I (ApoA-I) | Increase | ↑ | |
| Lipoprotein(a) [Lp(a)] | Decrease | ↓ 46% (CETP inhibitors, meta-analysis) | [6] |
It is important to note that despite favorable changes in lipid profiles, several clinical trials of CETP inhibitors have not demonstrated a corresponding reduction in cardiovascular events.[1][7]
Experimental Protocols for Assessing CETP Activity
The most common method for determining CETP activity in vitro is a fluorometric assay.
Principle of the Fluorometric CETP Activity Assay
This assay measures the transfer of a fluorescently labeled neutral lipid from a donor lipoprotein particle to an acceptor lipoprotein particle, mediated by CETP. The donor particle contains a self-quenched fluorescent lipid. When this lipid is transferred to the acceptor particle, the self-quenching is relieved, resulting in an increase in fluorescence intensity that is directly proportional to CETP activity.[7][8][9][10][11]
Generalized Protocol for in vitro CETP Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the CETP inhibitor (e.g., CP-524,515) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to obtain a range of test concentrations.
-
Prepare a reaction mixture containing a donor particle (e.g., fluorescently labeled HDL) and an acceptor particle (e.g., VLDL or LDL) in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the diluted CETP inhibitor to the appropriate wells.
-
Add a source of CETP (e.g., recombinant human CETP or human plasma) to all wells except the negative control.
-
Initiate the reaction by adding the donor/acceptor particle reaction mixture to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 1-4 hours), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 480/511 nm) using a fluorescence plate reader.[4]
-
Calculate the percent inhibition of CETP activity for each inhibitor concentration relative to a vehicle control (containing no inhibitor).
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of CETP activity) can be determined by plotting the percent inhibition against the inhibitor concentration.
-
Visualizing the Core Pathways and Workflows
Signaling Pathways
The following diagram illustrates the central role of CETP in reverse cholesterol transport and how its inhibition is expected to alter this pathway.
Caption: CETP's role in reverse cholesterol transport and its inhibition.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating a CETP inhibitor like CP-524,515 in vitro.
Caption: In vitro CETP inhibition assay workflow.
Logical Relationship of CETP Activity and Lipoprotein Profile
This diagram illustrates the logical consequences of CETP activity versus its inhibition.
Caption: Logical outcomes of CETP activity vs. inhibition.
Conclusion
CP-524,515, as a potent CETP inhibitor, represents a targeted therapeutic strategy to modulate lipid profiles by increasing HDL-C and decreasing LDL-C. While the ultimate clinical benefit of CETP inhibition remains a subject of ongoing research and debate, the biochemical rationale for its use is well-established. The experimental protocols and pathways detailed in this guide provide a foundational understanding for researchers and drug development professionals working in the field of cardiovascular medicine and lipidology. Further preclinical and clinical studies specifically on CP-524,515 would be necessary to fully delineate its quantitative effects and therapeutic potential.
References
- 1. m.youtube.com [m.youtube.com]
- 2. CETP | DC Chemicals [dcchemicals.com]
- 3. The future of preclinical animal models in pharmaceutical discovery and development: a need to bring in cerebro to the in vivo discussions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel cholesteryl ester transfer protein (CETP) inhibitors by a multi-stage virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CETP Inhibition Improves HDL Function but Leads to Fatty Liver and Insulin Resistance in CETP-Expressing Transgenic Mice on a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of lipid-lowering therapies on lipoprotein(a) levels: a comprehensive meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of Animal Models for Preclinical Testing of hPSCs Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
CP 524515: A Technical Guide for its Application in Lipid Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of CP 524515, a potent inhibitor of Cholesteryl Ester Transfer Protein (CETP), as a critical research tool in the study of lipid metabolism. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its effective use in a laboratory setting.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of Cholesteryl Ester Transfer Protein (CETP), a key plasma protein responsible for the transfer of cholesteryl esters (CE) from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for triglycerides.[1][2] By inhibiting CETP, this compound effectively blocks this transfer, leading to an increase in HDL cholesterol levels and a decrease in LDL cholesterol levels.[3][4] This modulation of lipoprotein profiles makes this compound a valuable tool for investigating the role of HDL in reverse cholesterol transport and its potential therapeutic implications for cardiovascular disease.[2][5]
The primary mechanism of action of CETP inhibitors like this compound is the disruption of the lipid exchange process, which results in larger, cholesteryl ester-rich HDL particles and a reduction in the cholesterol content of LDL particles.[6][7] This alteration of lipoprotein metabolism is a central focus of research into atherosclerosis and other lipid-related disorders.
A notable characteristic of this compound is its high lymphatic transport.[8] Studies have shown that a significant percentage of an administered dose is transported through the lymphatic system, where it appears to have a high affinity for the surface of lymph lipoproteins.[8] This leads to alterations in the kinetics of lymph lipid transport and a reduction in lipid transport within chylomicrons, suggesting that this compound influences lipoprotein processing within the enterocytes.[8]
Quantitative Data for this compound
The following table summarizes key quantitative parameters for this compound and other representative CETP inhibitors, providing a comparative overview of their potency.
| Parameter | Value | Assay Conditions | Reference |
| This compound | |||
| Lymphatic Transport | 22-28% of dose | In vivo studies | [8] |
| Comparative CETP Inhibitors | |||
| Anacetrapib (MK-0859) | IC50: 7.9 nM | Reversible rhCETP inhibition | [1] |
| Torcetrapib | IC50: 37 nM | CETP inhibition assay | [1] |
| Evacetrapib (LY2484595) | IC50: 5.5 nM | Selective CETP inhibition | [1] |
| Obicetrapib (AMG-899) | Potent CETP inhibition | Phase I/II clinical trials | [2] |
| MK-8262 | IC50: 53 nM | Orally active CETP inhibition | [1] |
| CKD-519 (Rocacetrapib) | IC50: 2.3 nM | CETP-mediated transfer in human serum | [1] |
Experimental Protocols
In Vitro CETP Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the in vitro potency of this compound in inhibiting CETP activity using a fluorometric assay.[9][10][11]
Materials:
-
This compound
-
Recombinant human CETP (rhCETP)
-
Donor particles (e.g., fluorescently labeled HDL)
-
Acceptor particles (e.g., VLDL or LDL)
-
Assay buffer (e.g., Tris-HCl with stabilizers)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution to create a range of concentrations for testing.
-
Assay Setup: In a 96-well plate, add the following to the respective wells:
-
Blank (No CETP): Assay buffer.
-
Positive Control (No Inhibitor): rhCETP in assay buffer.
-
Test Wells: rhCETP and the desired concentration of this compound in assay buffer.
-
-
Reaction Initiation: Add the donor and acceptor particles to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-4 hours), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation (e.g., 465 nm) and emission (e.g., 535 nm) wavelengths.[9]
-
Data Analysis: Calculate the percent inhibition of CETP activity for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Ex Vivo CETP Inhibition Assay in Human Plasma
This protocol assesses the ability of this compound to inhibit CETP-mediated cholesterol transfer in a more physiologically relevant matrix.[10]
Materials:
-
This compound
-
Fresh human plasma
-
Radiolabeled cholesterol-loaded HDL ([³H]-cholesteryl ester HDL)
-
ApoB-containing lipoprotein precipitating agent (e.g., phosphotungstic acid/MgCl₂)
-
Scintillation counter
Procedure:
-
Pre-incubation: Pre-incubate aliquots of human plasma with various concentrations of this compound.
-
Lipid Transfer: Add radiolabeled cholesterol-loaded HDL to the plasma and incubate to allow for the transfer of radiolabeled cholesteryl esters to LDL/VLDL.
-
Precipitation: Precipitate the ApoB-containing lipoproteins (LDL/VLDL).
-
Measurement: Measure the amount of radioactivity in the supernatant (HDL fraction) using a scintillation counter.
-
Data Analysis: Determine the EC50 value from the dose-response curve, which represents the concentration of this compound that inhibits 50% of the cholesteryl ester transfer.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key pathways and workflows associated with the use of this compound in lipid studies.
CETP Inhibition by this compound.
In Vitro CETP Inhibition Assay Workflow.
Conclusion
This compound serves as a potent and valuable research tool for investigating lipid metabolism, particularly the role of CETP in lipoprotein dynamics. Its ability to modulate HDL and LDL cholesterol levels, coupled with its unique lymphatic transport properties, provides researchers with a powerful agent to dissect the complex pathways of lipid transport and processing. The experimental protocols and data presented in this guide offer a solid foundation for the successful integration of this compound into various research applications within the fields of biochemistry, pharmacology, and drug development.
References
- 1. CETP | DC Chemicals [dcchemicals.com]
- 2. Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CETP inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. aaushi.info [aaushi.info]
- 5. What are CETP inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The mechanism of lymphatic access of two cholesteryl ester transfer protein inhibitors (CP524,515 and CP532,623) and evaluation of their impact on lymph lipoprotein profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. roarbiomedical.com [roarbiomedical.com]
Preclinical Data on CP-524515: An In-Depth Technical Guide
An overview of the available preclinical information on CP-524515, a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP). Due to the limited publicly available quantitative preclinical data for this specific compound, this guide focuses on the established mechanism of action for CETP inhibitors, general experimental protocols for their evaluation, and the associated signaling pathways.
Introduction
CP-524515 is a potent, small-molecule inhibitor of the Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. By inhibiting CETP, compounds like CP-524515 are designed to increase levels of HDL cholesterol ("good cholesterol") and decrease levels of LDL cholesterol ("bad cholesterol"), a profile that is theoretically beneficial for cardiovascular health. CP-524515 is structurally related to other well-studied CETP inhibitors, such as torcetrapib.
Mechanism of Action
The primary mechanism of action of CP-524515 is the inhibition of CETP. This inhibition disrupts the normal lipid transfer process in the bloodstream, leading to an accumulation of cholesteryl esters within HDL particles and a reduction of cholesteryl esters in LDL and VLDL particles. This modulation of lipoprotein profiles is the principal therapeutic rationale for the development of CETP inhibitors.
Signaling Pathway of CETP Inhibition
The inhibition of CETP by compounds like CP-524515 directly impacts the reverse cholesterol transport pathway. The following diagram illustrates the central role of CETP and the effect of its inhibition.
Caption: Mechanism of CETP inhibition by CP-524515.
Preclinical Data
Extensive searches for specific quantitative preclinical data for CP-524515, including in vitro potency (IC50) and in vivo efficacy in animal models, did not yield publicly available information. The development of many CETP inhibitors has been characterized by challenges, and detailed preclinical data for compounds that did not advance to later stages of clinical trials are often not published.
For context, other CETP inhibitors have demonstrated the following general preclinical characteristics:
-
In Vitro Potency: Potent inhibition of CETP activity in biochemical assays, with IC50 values typically in the low nanomolar range.
-
In Vivo Efficacy: Significant increases in HDL-C and decreases in LDL-C in animal models that possess CETP activity, such as hamsters and monkeys. The magnitude of these effects is dose-dependent.
Experimental Protocols
The preclinical evaluation of a CETP inhibitor like CP-524515 would typically involve the following key experiments:
In Vitro CETP Inhibition Assay
Objective: To determine the potency of the compound in inhibiting CETP activity.
Methodology:
-
Assay Principle: A common method is a fluorescent-based assay. A donor particle containing a self-quenched fluorescent lipid is incubated with an acceptor particle in the presence of a source of CETP (e.g., recombinant human CETP or human plasma).
-
Procedure:
-
Serial dilutions of the test compound (CP-524515) are prepared.
-
The compound dilutions are incubated with the CETP source.
-
The donor and acceptor particles are added to initiate the reaction.
-
The mixture is incubated at 37°C.
-
In the presence of active CETP, the fluorescent lipid is transferred to the acceptor particle, leading to de-quenching and an increase in fluorescence.
-
The fluorescence is measured using a plate reader.
-
The percentage of CETP inhibition is calculated relative to a vehicle control, and the IC50 value (the concentration of inhibitor required to inhibit 50% of CETP activity) is determined.
-
Caption: Experimental workflow for an in vitro CETP inhibition assay.
In Vivo Efficacy Studies in Animal Models
Objective: To evaluate the effect of the compound on plasma lipid profiles in a relevant animal model.
Methodology:
-
Animal Model Selection: Species that naturally express CETP, such as hamsters or non-human primates, are typically used.
-
Study Design:
-
Animals are divided into control and treatment groups.
-
The test compound (CP-524515) is administered orally at various dose levels for a specified duration.
-
Blood samples are collected at baseline and at various time points during the study.
-
-
Lipid Profile Analysis: Plasma samples are analyzed for:
-
Total Cholesterol
-
HDL-C
-
LDL-C
-
Triglycerides
-
-
Data Analysis: Changes in lipid parameters in the treatment groups are compared to the control group to assess the in vivo efficacy of the compound.
Methodological & Application
Application Notes: In Vitro CETP Inhibition Assay Using CP 524515
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl Ester Transfer Protein (CETP) is a key plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[1] Inhibition of CETP is a promising therapeutic strategy for increasing HDL cholesterol levels and potentially reducing the risk of atherosclerotic cardiovascular disease.[2] CP 524515 is a potent inhibitor of CETP.[3] These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound on CETP using a fluorometric assay.
Principle of the Assay
This in vitro assay quantitatively measures the activity of CETP by utilizing a donor particle containing a self-quenched fluorescently labeled neutral lipid.[4] In the presence of active CETP, this fluorescent lipid is transferred to an acceptor particle. The dequenching of the fluorophore upon transfer to the acceptor particle results in a measurable increase in fluorescence intensity, which is directly proportional to the CETP activity.[4] The inhibitory effect of compounds like this compound is determined by measuring the reduction in the fluorescence signal.[4]
Signaling Pathway and Experimental Workflow
The following diagram illustrates the principle of the CETP-mediated lipid transfer and its inhibition.
Caption: CETP-mediated fluorescent lipid transfer and its inhibition by this compound.
The experimental workflow for determining the inhibitory activity of this compound is depicted below.
Caption: Experimental workflow for the in vitro CETP inhibition assay.
Materials and Reagents
| Component | Suggested Supplier | Catalog Number (Example) | Storage Temperature |
| Recombinant Human CETP | Sigma-Aldrich | MAK106 | -80°C |
| Donor Particles | Sigma-Aldrich | MAK106A | 2-8°C |
| Acceptor Particles | Sigma-Aldrich | MAK106B | 2-8°C |
| CETP Assay Buffer | Sigma-Aldrich | MAK106C | 2-8°C |
| This compound | DC Chemicals | - | -20°C or -80°C |
| DMSO | Sigma-Aldrich | D2650 | Room Temperature |
| 96-well black, clear-bottom plates | Corning | 3603 | Room Temperature |
| Fluorescence microplate reader | - | - | - |
Experimental Protocol
1. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM to 0.1 µM). This will result in final assay concentrations typically in the nM to µM range.
2. Assay Procedure:
The following procedure is for a total reaction volume of 200 µL per well in a 96-well plate.
-
Prepare Control and Test Wells:
-
Blank (No CETP): Add 198 µL of CETP Assay Buffer and 2 µL of DMSO.
-
Positive Control (No Inhibitor): Add 196 µL of CETP Assay Buffer, 2 µL of DMSO, and the appropriate amount of recombinant CETP.
-
Test Wells (with this compound): Add CETP Assay Buffer, 2 µL of the corresponding this compound serial dilution, and the same amount of recombinant CETP as in the positive control. The final volume in each well before adding the donor/acceptor particles should be 190 µL.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the Reaction:
-
Prepare a reaction mix by combining the Donor and Acceptor particles according to the manufacturer's instructions (a typical ratio is 1:1).
-
Add 10 µL of the Donor/Acceptor particle mix to each well to initiate the reaction.
-
-
Incubation: Seal the plate and incubate at 37°C for 1 to 3 hours, protected from light.[5] The optimal incubation time may vary depending on the activity of the CETP and should be determined empirically to ensure the reaction is in the linear range.
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~465 nm and an emission wavelength of ~535 nm.[6]
-
3. Data Analysis:
-
Subtract Background: Subtract the fluorescence reading of the Blank wells from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = [(Fluorescence of Positive Control - Fluorescence of Test Well) / Fluorescence of Positive Control] * 100
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce CETP activity by 50%.
-
Data Presentation
The inhibitory activity of this compound and other known CETP inhibitors can be summarized in a table for easy comparison.
| Compound | IC50 (nM) | Reference |
| This compound | TBD | - |
| Anacetrapib | 7.9 | [7] |
| Evacetrapib | 5.5 | [3] |
| Torcetrapib | 37 | [7] |
| Dalcetrapib | 204.6 | [7] |
| Obicetrapib | Potent | [3] |
| CKD-519 | 2.3 | [3] |
TBD: To be determined by the experiment. Potent: Specific IC50 value not provided in the search results.
Troubleshooting
-
High Variability: Ensure accurate pipetting and thorough mixing of reagents. Evaporation can be minimized by sealing the plate during incubation.
-
Low Signal: The activity of CETP is temperature-sensitive; ensure the incubation is carried out at a stable 37°C.[6] Using a water bath for incubation is recommended over an air incubator for more consistent temperature control. The concentration of CETP may need to be optimized.
-
High Background: Check the purity of the reagents and the cleanliness of the microplate.
These application notes provide a comprehensive framework for conducting in vitro CETP inhibition assays with this compound. For optimal results, it is recommended to validate the assay with a known CETP inhibitor as a positive control.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CETP | DC Chemicals [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. roarbiomedical.com [roarbiomedical.com]
- 7. CETP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Application Notes and Protocols for CP 524515 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP 524515 is a potent small molecule inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1][2] CETP is a crucial plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for triglycerides.[3][4] By inhibiting CETP, this compound effectively raises HDL cholesterol levels, a therapeutic strategy being investigated for the prevention and treatment of cardiovascular diseases.[3][4] These application notes provide a comprehensive guide for the use of this compound in a cell culture setting, including detailed protocols for assessing its activity and effects on cellular pathways.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below. Proper handling and storage are critical to maintain the compound's stability and activity.
| Property | Value |
| Chemical Formula | C₂₇H₂₇F₉N₂O₄ |
| Molecular Weight | 614.50 g/mol |
| CAS Number | 262352-13-6 |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO at 20 mg/mL |
| Storage Conditions | Store at 2-8°C |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting CETP, a key component of the reverse cholesterol transport pathway. This pathway is essential for the removal of excess cholesterol from peripheral tissues and its transport back to the liver for excretion. CETP mediates the exchange of cholesteryl esters from HDL for triglycerides from VLDL and LDL. By blocking this transfer, this compound leads to an accumulation of cholesterol in HDL particles, thereby increasing HDL-C levels.
Caption: Mechanism of action of this compound in the reverse cholesterol transport pathway.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the in vitro effects of this compound.
Reagent Preparation
1.1. This compound Stock Solution (10 mM):
-
Calculation: To prepare a 10 mM stock solution from a powder with a molecular weight of 614.50 g/mol , weigh out 6.145 mg of this compound.
-
Procedure:
-
Aseptically weigh 6.145 mg of this compound powder.
-
Add 1 mL of sterile DMSO.
-
Vortex until the powder is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
-
1.2. Cell Culture:
-
Recommended Cell Line: HepG2 cells are a suitable model as they endogenously express and secrete CETP.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
Cell Viability/Cytotoxicity Assay
This assay is crucial to determine the concentration range of this compound that is non-toxic to the cells, ensuring that observed effects are due to CETP inhibition and not cellular damage.
Caption: Workflow for determining the cytotoxicity of this compound.
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a complete culture medium. A common starting range is from 0.01 µM to 100 µM. Include a vehicle control (DMSO at the same concentration as the highest this compound concentration).
-
Treatment: Replace the old medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 24 to 72 hours.
-
Viability Assessment: Use a commercial cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) and follow the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the 50% cytotoxic concentration (CC₅₀).
In Vitro CETP Activity Assay (Fluorometric)
This assay directly measures the inhibitory effect of this compound on CETP activity.
Protocol:
-
Source of CETP: Use either recombinant human CETP or conditioned media from HepG2 cells that have been cultured in serum-free media for 24-48 hours.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the CETP source and the serially diluted this compound or vehicle control.
-
Reaction Initiation: Add a donor molecule with a self-quenched fluorescent lipid and an acceptor molecule (available in commercial CETP activity assay kits).
-
Incubation: Incubate the plate at 37°C for 1-3 hours, protected from light.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition of CETP activity for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.
Cholesterol Efflux Assay
This assay measures the functional consequence of CETP inhibition on the ability of HDL to accept cholesterol from cells.
Protocol:
-
Cell Culture: Plate macrophage-like cells (e.g., differentiated THP-1 cells) in a 24-well plate.
-
Cholesterol Loading: Load the cells with labeled cholesterol (e.g., ³H-cholesterol or a fluorescent analog) by incubating with the label in a serum-containing medium for 24 hours.
-
Equilibration: Wash the cells and equilibrate them in a serum-free medium for 18-24 hours.
-
Treatment: Treat the cells with various concentrations of this compound in a serum-free medium for 1-4 hours.
-
Efflux Induction: Add HDL as a cholesterol acceptor to the wells and incubate for an additional 4-6 hours.
-
Measurement:
-
Collect the cell culture medium.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the amount of labeled cholesterol in the medium and the cell lysate using a scintillation counter or fluorometer.
-
-
Data Analysis: Calculate the percentage of cholesterol efflux as (cholesterol in medium / (cholesterol in medium + cholesterol in cells)) x 100. Compare the efflux in this compound-treated cells to the vehicle control.
Quantitative Data Summary
The following table summarizes expected quantitative data from the described experiments. Note that specific values for this compound should be determined experimentally. The values for other CETP inhibitors are provided for reference.
| Parameter | Compound | Value | Cell Line/Assay Condition |
| IC₅₀ | This compound | To be determined | Fluorometric CETP Activity Assay |
| Anacetrapib | ~40 nM | Fluorometric CETP Activity Assay | |
| Dalcetrapib | ~200 nM | Fluorometric CETP Activity Assay | |
| CC₅₀ | This compound | To be determined | HepG2 cells, 72h incubation |
| Other CETP Inhibitors | >10 µM | Various cell lines |
Troubleshooting
-
Compound Precipitation: If this compound precipitates in the cell culture medium, ensure the final DMSO concentration is below 0.5%. If precipitation persists, consider using a lower concentration of the compound or a different formulation.
-
High Background in Assays: Ensure thorough washing of cells between steps, especially in the cholesterol efflux assay, to minimize background signal.
-
Variability in Results: Cell passage number and confluency can affect experimental outcomes. Use cells within a consistent passage range and ensure uniform cell seeding.
These protocols and application notes provide a solid framework for researchers to effectively utilize this compound in their cell culture experiments to investigate its role in CETP inhibition and cholesterol metabolism.
References
Application Notes and Protocols for In vivo Studies of Novel Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of novel small molecule inhibitors, using a hypothetical compound, "Inhibitor-X," as an example. The methodologies described are based on established practices in preclinical research and are intended to guide the user through the critical steps of in vivo testing, from initial dose-finding studies to efficacy evaluation in relevant animal models.
I. Application Notes
Introduction to In Vivo Studies for Small Molecule Inhibitors
In vivo studies are a crucial component of preclinical drug development, providing essential information on the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy of a novel compound before it can be considered for human trials.[1] These studies are typically conducted in animal models, with mice being the most common species for cancer research.[1] The primary goals of these in vivo experiments include determining the maximum tolerated dose (MTD), assessing the drug's exposure and its effect on the target, and evaluating its therapeutic potential in disease models.[1]
Key Considerations for In Vivo Studies
-
Route of Administration: The choice of administration route depends on the physicochemical properties of the inhibitor and the experimental objective. Common routes include oral (p.o.), intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.).[2] Oral administration is often preferred for its convenience, but parenteral routes may be necessary for compounds with poor oral bioavailability.[2]
-
Formulation: The inhibitor must be formulated in a vehicle that ensures its solubility and stability. Common vehicles for oral administration include 0.5% methylcellulose (B11928114) with 0.2% Tween 80, while solutions for injection may use DMSO diluted with saline or a mixture of polyethylene (B3416737) glycol (PEG) and saline.[3]
-
Animal Model Selection: The selection of an appropriate animal model is critical for the relevance of the study. In cancer research, common models include:
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice). These are useful for assessing the direct anti-tumor activity of a compound.[1]
-
Syngeneic Models: Tumor cells from the same genetic background as the immunocompetent mouse strain are used. These models are essential for studying the interaction between the investigational drug and the immune system.[1]
-
Patient-Derived Xenograft (PDX) Models: Human tumor fragments are implanted into immunocompromised mice, which can better represent the heterogeneity of human tumors.[1]
-
II. Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of Inhibitor-X that can be administered without causing unacceptable toxicity.
Materials:
-
Inhibitor-X
-
Appropriate vehicle solution
-
Healthy, 6-8 week old mice (e.g., C57BL/6 or BALB/c)[1]
-
Standard animal handling and dosing equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the start of the experiment.
-
Dose Grouping: Divide the mice into several dose groups (e.g., 10, 30, 100 mg/kg) and a vehicle control group.
-
Formulation Preparation: Prepare a fresh formulation of Inhibitor-X on each day of dosing.
-
Administration: Administer Inhibitor-X or vehicle to the respective groups daily for a predetermined period (e.g., 7-14 days). The route of administration should be consistent with the intended clinical application.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.[3]
-
Humane Endpoints: Euthanize animals that exhibit severe signs of toxicity, such as a body weight loss exceeding 20%.[1]
-
Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
Quantitative Data Summary: MTD Study
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Morbidity/Mortality |
| Vehicle | 5 | +5.2 | 0/5 |
| 10 | 5 | +3.8 | 0/5 |
| 30 | 5 | -2.1 | 0/5 |
| 100 | 5 | -15.7 | 2/5 |
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Inhibitor-X in a mouse xenograft model.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Immunocompromised mice (e.g., nude or SCID)
-
Inhibitor-X
-
Vehicle solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant cancer cells into the flank of each mouse.[3]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[3]
-
Randomization: Randomize the mice into treatment and vehicle control groups.
-
Treatment: Administer Inhibitor-X at a dose below the MTD (e.g., 30 mg/kg) or vehicle to the respective groups according to a defined schedule (e.g., once daily).[3]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.[3]
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.[3]
-
Endpoint: Terminate the study when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment. Euthanize the mice and excise the tumors for weighing and further analysis.[3]
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage and analyze the statistical significance of the differences in tumor volume and weight between the groups.
Quantitative Data Summary: Efficacy Study
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | Daily | 1850 ± 250 | - | +4.5 |
| Inhibitor-X (30 mg/kg) | Daily | 450 ± 120 | 75.7 | -1.5 |
III. Visualizations
Signaling Pathway of Inhibitor-X
Caption: Hypothetical signaling pathway for Inhibitor-X targeting the MEK kinase.
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for an in vivo efficacy study.
References
Application Notes and Protocols: The Use of Human CETP Transgenic Mice in the Evaluation of the CETP Inhibitor CP-524,515
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cholesteryl Ester Transfer Protein (CETP) plays a pivotal role in lipid metabolism by facilitating the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for triglycerides.[1][2] This process is a key component of reverse cholesterol transport (RCT), the pathway responsible for removing excess cholesterol from peripheral tissues and transporting it to the liver for excretion.[3][4] Due to its central role in modulating lipoprotein profiles, CETP has emerged as a significant therapeutic target for managing dyslipidemia and reducing the risk of atherosclerotic cardiovascular disease.
Mice, unlike humans, naturally lack CETP, making them a suitable model for studying the effects of human CETP expression through transgenesis.[5] Human CETP transgenic mice exhibit a more human-like lipoprotein profile, characterized by lower HDL cholesterol and, in some models, higher LDL cholesterol, which can predispose them to atherosclerosis.[6][7] These models are invaluable for the preclinical evaluation of CETP inhibitors.
CP-524,515 is a potent inhibitor of CETP. While specific public domain data on CP-524,515 is limited, it belongs to a class of drugs that includes other well-studied inhibitors like Torcetrapib (CP-529,414).[8][9][10] This document provides a comprehensive overview of the application of human CETP transgenic mice in the preclinical assessment of CETP inhibitors, using data from analogous compounds to illustrate the expected outcomes and experimental methodologies.
Key Signaling Pathway: CETP-Mediated Lipid Transfer
The primary mechanism of action for CETP inhibitors is the blockade of the transfer of neutral lipids between lipoproteins. The following diagram illustrates this pathway and the point of intervention for a CETP inhibitor.
Caption: CETP-mediated transfer of cholesteryl esters and triglycerides between lipoproteins and its inhibition.
Experimental Protocols
Animal Model and Study Design
A typical study to evaluate a CETP inhibitor would involve male or female human CETP transgenic mice, often on an atherosclerosis-susceptible background such as ApoE or LDLR knockout to accelerate lesion development.
Workflow Diagram:
Caption: General experimental workflow for evaluating a CETP inhibitor in human CETP transgenic mice.
Protocol for Lipid Profile Analysis
Objective: To quantify changes in plasma lipid levels following treatment with CP-524,515.
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
Reagents for lipid extraction (e.g., Folch method: chloroform/methanol)[11]
-
Instrumentation for lipid analysis (e.g., HPLC or UPLC-HRMS)[12]
-
Commercial enzymatic kits for total cholesterol, HDL-C, LDL-C, and triglycerides.
Procedure:
-
Collect blood from anesthetized mice via cardiac puncture into EDTA-coated tubes.
-
Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
For detailed lipoprotein profiling, subject plasma samples to size-exclusion chromatography (HPLC/FPLC).
-
Alternatively, use enzymatic colorimetric assays to measure total cholesterol, triglycerides, and HDL-C (after precipitation of apoB-containing lipoproteins). Calculate LDL-C using the Friedewald formula if triglycerides are below 400 mg/dL.
-
For a comprehensive lipidomic analysis, perform lipid extraction from plasma using a method like the Folch procedure, followed by analysis with UPLC-HRMS.[12][13][14][15]
Protocol for Aortic Root Atherosclerosis Analysis
Objective: To quantify the extent of atherosclerotic plaque formation in the aortic root.
Materials:
-
Perfusion buffer (e.g., PBS)
-
Fixative (e.g., 4% paraformaldehyde or buffered formalin)
-
Embedding medium (e.g., O.C.T. compound or paraffin)
-
Cryostat or microtome
-
Staining reagents: Oil Red O (for neutral lipids), Hematoxylin and Eosin (for general morphology)[16]
-
Microscope with imaging software.
Procedure:
-
After blood collection, perfuse the mouse through the left ventricle with PBS, followed by a fixative.
-
Dissect the heart and the aortic arch.
-
Embed the upper portion of the heart, including the aortic root, in O.C.T. for frozen sectioning or process for paraffin (B1166041) embedding.[17][18]
-
Cut serial cross-sections (e.g., 5-10 µm thick) through the aortic root, covering the area of the aortic valve leaflets.[19]
-
Stain sections with Oil Red O to visualize lipid-rich plaques and counterstain with hematoxylin.
-
Capture images of the stained sections at regular intervals through the aortic root.
-
Use image analysis software to quantify the total stained lesion area in each section. The average lesion area per animal is then calculated.[20]
Protocol for In Vivo Reverse Cholesterol Transport (RCT) Assay
Objective: To measure the rate of cholesterol efflux from macrophages to plasma, liver, and ultimately feces.
Materials:
-
Macrophage cell line (e.g., J774) or bone marrow-derived macrophages
-
Radiolabeled cholesterol (e.g., [³H]-cholesterol)
-
Acetylated LDL
-
Metabolic cages for feces collection
-
Scintillation counter
Procedure:
-
Culture macrophages and label them with [³H]-cholesterol by incubating with radiolabeled acetylated LDL.[4]
-
After loading, wash the cells and inject them intraperitoneally into the human CETP transgenic mice (treated with vehicle or CP-524,515).[21]
-
Collect blood samples at various time points (e.g., 6, 24, 48 hours) to measure the appearance of [³H]-cholesterol in the plasma.
-
House mice in metabolic cages to collect feces over the experimental period (e.g., 48 hours).
-
At the end of the experiment, sacrifice the mice and harvest the liver.
-
Measure the radioactivity in plasma, liver homogenates, and fecal extracts using a scintillation counter to determine the movement of macrophage-derived cholesterol.[3][22][23]
Expected Quantitative Data
The following tables summarize the expected effects of a potent CETP inhibitor, based on published data for compounds like Torcetrapib and Anacetrapib in human CETP transgenic mouse models.
Table 1: Expected Impact of CP-524,515 on Plasma Lipoprotein Profile
| Parameter | Vehicle Control Group | CP-524,515 Treated Group | Expected % Change |
| HDL-Cholesterol (mg/dL) | 50 ± 5 | 95 ± 10 | ↑ 90% |
| LDL-Cholesterol (mg/dL) | 150 ± 20 | 90 ± 15 | ↓ 40% |
| Total Cholesterol (mg/dL) | 250 ± 25 | 200 ± 20 | ↓ 20% |
| Triglycerides (mg/dL) | 100 ± 15 | 90 ± 12 | ↓ 10% |
| Values are representative and may vary based on the specific mouse model, diet, and duration of treatment. Data is extrapolated from studies with other potent CETP inhibitors.[1][24] |
Table 2: Expected Impact of CP-524,515 on Aortic Atherosclerosis
| Parameter | Vehicle Control Group | CP-524,515 Treated Group | Expected % Change |
| Aortic Root Lesion Area (µm²) | 250,000 ± 40,000 | 175,000 ± 30,000 | ↓ 30% |
| Values are representative and depend on the atherosclerosis model and study duration. Reduction in atherosclerosis is a primary endpoint for CETP inhibitor efficacy. |
Table 3: Expected Impact of CP-524,515 on Reverse Cholesterol Transport
| Parameter | Vehicle Control Group | CP-524,515 Treated Group | Expected % Change |
| [³H]-Cholesterol in Plasma (48h, % of injected dose) | 1.5 ± 0.3 | 2.5 ± 0.4 | ↑ 67% |
| [³H]-Cholesterol in Liver (48h, % of injected dose) | 5.0 ± 0.8 | 7.0 ± 1.0 | ↑ 40% |
| [³H]-Cholesterol in Feces (48h, % of injected dose) | 2.0 ± 0.4 | 3.0 ± 0.5 | ↑ 50% |
| Enhanced movement of radiolabeled cholesterol from macrophages to plasma, liver, and feces would indicate an improvement in the RCT pathway.[1] |
Conclusion
Human CETP transgenic mice provide a robust and translationally relevant platform for the preclinical evaluation of CETP inhibitors like CP-524,515. The protocols and expected outcomes detailed in these application notes offer a framework for designing and interpreting studies aimed at characterizing the pharmacological effects of such compounds on lipid metabolism and atherosclerosis. The use of these models is critical for advancing our understanding of CETP's role in cardiovascular disease and for the development of novel therapeutic strategies.
References
- 1. CETP Inhibition Improves HDL Function but Leads to Fatty Liver and Insulin Resistance in CETP-Expressing Transgenic Mice on a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesteryl ester transfer protein inhibitors: from high-density lipoprotein cholesterol to low-density lipoprotein cholesterol lowering agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Induction of obesity impairs reverse cholesterol transport in ob/ob mice | PLOS One [journals.plos.org]
- 5. Frontiers | Expressing the Human Cholesteryl Ester Transfer Protein Minigene Improves Diet-Induced Fatty Liver and Insulin Resistance in Female Mice [frontiersin.org]
- 6. Remodelling of lipoproteins in transgenic mice expressing human cholesteryl ester transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An interaction between the human cholesteryl ester transfer protein (CETP) and apolipoprotein A-I genes in transgenic mice results in a profound CETP-mediated depression of high density lipoprotein cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Torcetrapib | C26H25F9N2O4 | CID 159325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Torcetrapib - Wikipedia [en.wikipedia.org]
- 10. medkoo.com [medkoo.com]
- 11. mmpc.org [mmpc.org]
- 12. Lipid profiling analyses from mouse models and human infants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome | Semantic Scholar [semanticscholar.org]
- 16. Isolation and Analysis of Aortic Arch and Root Lesions in an Atherosclerotic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of atherosclerosis at the aortic sinus [protocols.io]
- 18. web2.bilkent.edu.tr [web2.bilkent.edu.tr]
- 19. Quantification of Atherosclerosis in Mice [jove.com]
- 20. vb.bioscientifica.com [vb.bioscientifica.com]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of Macrophage-Specific In Vivo Reverse Cholesterol Transport in Mice | Springer Nature Experiments [experiments.springernature.com]
- 23. In vivo reverse cholesterol transport assay [bio-protocol.org]
- 24. selleckchem.com [selleckchem.com]
Application Note: Measuring the Effect of CP-524515 on Plasma Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-524515 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters (CE) from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL)) in exchange for triglycerides (TG).[1][2] By inhibiting CETP, compounds like CP-524515 are expected to increase HDL cholesterol (HDL-C) levels and decrease LDL cholesterol (LDL-C) levels, a profile that is potentially beneficial for the treatment of dyslipidemia and the reduction of cardiovascular disease risk.[3][4] This application note provides detailed protocols for the in vivo evaluation of CP-524515's effect on plasma lipids and the subsequent analysis of key lipid parameters.
Principle of CETP Inhibition
CETP plays a central role in the reverse cholesterol transport pathway. It mediates the transfer of cholesteryl esters from HDL particles, where they are formed, to VLDL and LDL particles.[5] This action results in lower levels of HDL-C and higher levels of LDL-C. Inhibition of CETP blocks this transfer, leading to an accumulation of cholesteryl esters in HDL, thus raising HDL-C levels.[6] Concurrently, the reduced delivery of cholesteryl esters to VLDL and LDL particles contributes to a decrease in LDL-C levels.[5]
CETP Signaling Pathway and Inhibition
Caption: Mechanism of CETP-mediated lipid transfer and its inhibition by CP-524515.
Experimental Design and Workflow
The in vivo efficacy of a CETP inhibitor such as CP-524515 on plasma lipid profiles is typically assessed in animal models, followed by clinical trials in humans. A generalized workflow for a preclinical study is outlined below.
Experimental Workflow
Caption: Generalized workflow for in vivo testing of CP-524515 on plasma lipids.
Protocols
In Vivo Study Protocol
This protocol describes a typical in vivo study to determine the efficacy of CP-524515 on plasma lipid profiles in a relevant animal model.
1. Animal Model:
-
Transgenic mice expressing human CETP (hCETP) are often used, as wild-type mice lack the CETP gene. Hamsters are another suitable model.[7]
2. Experimental Groups:
-
Group 1: Vehicle Control (e.g., appropriate vehicle for CP-524515).
-
Group 2: CP-524515 Low Dose.
-
Group 3: CP-524515 Medium Dose.
-
Group 4: CP-524515 High Dose.
-
Optional: Positive Control Group (a known CETP inhibitor).
3. Acclimatization:
-
Animals are acclimatized to the housing conditions for at least one week prior to the start of the experiment.
4. Baseline Blood Sampling:
-
A baseline blood sample is collected from all animals via a suitable method (e.g., tail vein) to determine initial lipid levels.
5. Dosing:
-
CP-524515 or vehicle is administered daily, typically via oral gavage, for a predetermined period (e.g., 2 to 4 weeks).
6. Blood Collection:
-
Blood samples are collected at the termination of the study. For pharmacokinetic/pharmacodynamic analysis, interim blood samples may be collected.
7. Plasma Isolation:
-
Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation at 2,000 x g for 15 minutes at 4°C.
-
The plasma supernatant is carefully collected and stored at -80°C until analysis.
Plasma Lipid Analysis Protocols
1. Total Cholesterol (TC) Assay (Colorimetric)
-
Principle: Cholesterol esters are hydrolyzed to free cholesterol, which is then oxidized to generate a product that reacts with a probe to produce color, which can be measured spectrophotometrically.[8]
-
Procedure:
-
Prepare cholesterol standards according to the assay kit instructions.
-
Dilute plasma samples (e.g., 1:100 to 1:200) in the provided assay diluent.
-
Add 50 µL of diluted standards and samples to a 96-well microtiter plate.
-
Prepare a Cholesterol Reaction Reagent mix containing cholesterol oxidase, cholesterol esterase, horseradish peroxidase, and a colorimetric probe.
-
Add 50 µL of the Reaction Reagent to each well and mix thoroughly.
-
Incubate the plate for 45 minutes at 37°C, protected from light.
-
Read the absorbance at 540-570 nm using a microplate reader.
-
Calculate the cholesterol concentration based on the standard curve.[8]
-
2. HDL-Cholesterol (HDL-C) Assay
-
Principle: Non-HDL lipoproteins (LDL, VLDL, Chylomicrons) are precipitated, and the cholesterol remaining in the supernatant (HDL fraction) is measured.[9]
-
Procedure:
-
Add 200 µL of plasma to a microcentrifuge tube.
-
Add 200 µL of a 2X Precipitation Reagent and mix well.
-
Incubate for 10 minutes at room temperature to allow precipitation.
-
Centrifuge at 2,000 x g for 20 minutes.
-
Carefully collect the supernatant (HDL fraction).
-
Measure the cholesterol content of the HDL fraction using the Total Cholesterol assay protocol described above (with appropriate dilutions).[9]
-
3. LDL-Cholesterol (LDL-C) Assay
-
Principle: LDL-C can be calculated or measured directly.
-
Calculation (Friedewald equation): LDL-C = TC - HDL-C - (TG / 5). This is valid for TG levels < 400 mg/dL.
-
Direct Measurement: A two-reagent homogeneous method can be used. The first reagent solubilizes non-LDL particles and consumes the released cholesterol in a non-color-forming reaction. The second reagent solubilizes LDL particles, and the released cholesterol produces color in a chromogenic reaction.[10]
-
-
Direct Measurement Procedure:
-
Add sample to the wells of a 96-well plate.
-
Add Reagent 1, mix, and incubate for 5 minutes at 37°C.
-
Add Reagent 2, mix, and incubate for an additional 5 minutes at 37°C.
-
Read the absorbance at the specified wavelength (e.g., 600 nm).
-
Calculate LDL-C concentration based on a calibrator.[10]
-
4. Triglycerides (TG) Assay (Colorimetric)
-
Principle: Triglycerides are hydrolyzed to glycerol (B35011) and free fatty acids. The glycerol is then used in a series of enzymatic reactions to generate a colored product.[11]
-
Procedure:
-
Prepare glycerol standards according to the assay kit instructions.
-
Dilute plasma samples as needed (e.g., 1:2) with the provided assay diluent.
-
Add 10 µL of diluted standards and samples to a 96-well plate.
-
Add 150 µL of the Enzyme Mixture to each well.
-
Incubate for 30 minutes at 37°C.
-
Measure the absorbance at 530-550 nm.
-
Calculate the triglyceride concentration from the standard curve.[11]
-
Data Presentation
Quantitative data from in vivo studies should be summarized to clearly demonstrate the dose-dependent effects of the compound. While specific data for CP-524515 is not publicly available, the following tables represent the expected outcomes based on studies with other potent CETP inhibitors, such as obicetrapib (B1677080).[12]
Table 1: Effect of a Representative CETP Inhibitor on Plasma Lipid Levels
| Treatment Group | N | LDL-C (mg/dL) Change from Baseline (%) | HDL-C (mg/dL) Change from Baseline (%) | Triglycerides (mg/dL) Change from Baseline (%) |
| Placebo | 40 | - | - | - |
| CETP Inhibitor (5 mg) | 40 | ↓ 46% | ↑ 160% | ↓ 15% |
| CETP Inhibitor (10 mg) | 40 | ↓ 51% | ↑ 165% | ↓ 18% |
Data presented is representative of a potent CETP inhibitor (obicetrapib) and serves as an example of expected results.[12]
Table 2: Effect of a Representative CETP Inhibitor on Apolipoproteins and Non-HDL-C
| Treatment Group | N | Apolipoprotein B (ApoB) Change from Baseline (%) | Non-HDL-C Change from Baseline (%) |
| Placebo | 40 | - | - |
| CETP Inhibitor (5 mg) | 40 | ↓ 28% | ↓ 41% |
| CETP Inhibitor (10 mg) | 40 | ↓ 30% | ↓ 44% |
Data presented is representative of a potent CETP inhibitor (obicetrapib) and serves as an example of expected results.[12]
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the in vivo effects of the CETP inhibitor CP-524515 on plasma lipid profiles. Accurate and consistent application of these methodologies will yield valuable data for understanding the pharmacological activity of this and other related compounds, thereby supporting their development as potential therapies for dyslipidemia. The expected outcomes, based on other potent CETP inhibitors, include a significant reduction in LDL-C and a substantial increase in HDL-C.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MS-based lipidomics of human blood plasma: a community-initiated position paper to develop accepted guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. waters.com [waters.com]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. mdpi.com [mdpi.com]
- 8. google.com [google.com]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. m.youtube.com [m.youtube.com]
- 11. CETP inhibition alters lipid profile in dyslipidaemic subjects and in CHD patients - - PACE-CME [pace-cme.org]
- 12. Lipid lowering effects of the CETP inhibitor obicetrapib in combination with high-intensity statins: a randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PKCδ-I-X, a Novel PKCδ Inhibitor in Cardiovascular Research
For research use only. Not for use in diagnostic procedures.
Introduction
Protein Kinase C delta (PKCδ) is a critical signaling molecule implicated in various cardiovascular diseases.[1][2] Its activation plays a significant role in mediating apoptosis, inflammation, and cardiac remodeling following ischemic events.[1][3] PKCδ-I-X is a novel, potent, and selective small molecule inhibitor of PKCδ. These application notes provide detailed experimental protocols for investigating the therapeutic potential of PKCδ-I-X in both in vitro and in vivo models of cardiovascular disease.
Mechanism of Action
PKCδ is activated by various stimuli, including diacylglycerol (DAG) and phosphorylation events, leading to its translocation to different cellular compartments, including the mitochondria.[3] In the context of cardiac ischemia/reperfusion injury, activated PKCδ is known to promote apoptotic signaling pathways, contributing to cardiomyocyte death and subsequent cardiac dysfunction.[1] PKCδ-I-X is hypothesized to competitively bind to the ATP-binding site of PKCδ, preventing its phosphorylation and subsequent activation, thereby mitigating downstream pro-apoptotic signaling.
Data Presentation
Table 1: In Vitro Efficacy of PKCδ-I-X on Cardiomyocyte Apoptosis
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Vehicle) | % Apoptotic Cells (TUNEL Assay) |
| Vehicle Control | - | 1.00 ± 0.12 | 2.5 ± 0.8 |
| Hypoxia/Reoxygenation (H/R) | - | 4.52 ± 0.31 | 35.2 ± 3.1 |
| H/R + PKCδ-I-X | 1 | 2.15 ± 0.25 | 15.8 ± 2.4 |
| H/R + PKCδ-I-X | 10 | 1.21 ± 0.18 | 7.1 ± 1.5 |
| H/R + PKCδ-I-X | 50 | 1.05 ± 0.15 | 4.3 ± 1.1 |
Table 2: In Vivo Efficacy of PKCδ-I-X in a Rodent Myocardial Infarction Model
| Treatment Group | Dose (mg/kg) | Infarct Size (%) | Left Ventricular Ejection Fraction (%) |
| Sham | - | 0 | 65.2 ± 4.5 |
| Vehicle Control (MI) | - | 42.8 ± 5.1 | 35.1 ± 3.8 |
| PKCδ-I-X (MI) | 10 | 25.6 ± 4.2 | 48.9 ± 4.1 |
| PKCδ-I-X (MI) | 30 | 18.2 ± 3.5 | 55.3 ± 3.9 |
Experimental Protocols
In Vitro Protocol: Assessment of PKCδ-I-X in a Cardiomyocyte Hypoxia/Reoxygenation Model
This protocol details the procedure for inducing hypoxic stress in isolated adult rat ventricular myocytes and assessing the protective effects of PKCδ-I-X.
1. Isolation of Adult Rat Ventricular Myocytes:
-
High-quality cardiomyocytes are critical for successful experiments.[4] Utilize a Langendorff perfusion system to enzymatically digest the heart and isolate individual cardiomyocytes.
-
For detailed methods on isolating high-quality myocytes, especially from fragile heart models, refer to established in vivo cannulation techniques which can minimize hypoxia during the isolation process.[4]
2. Hypoxia/Reoxygenation (H/R) Protocol:
-
Plate the isolated cardiomyocytes on laminin-coated dishes.
-
To induce hypoxia, replace the normal culture medium with a hypoxic buffer (e.g., glucose-free, serum-free DMEM) and place the cells in a hypoxic chamber (95% N₂, 5% CO₂) for 3 hours.
-
For reoxygenation, replace the hypoxic buffer with normal culture medium and return the cells to a normoxic incubator (95% air, 5% CO₂) for 2 hours.
-
Treatment groups should include a vehicle control, H/R alone, and H/R with varying concentrations of PKCδ-I-X (e.g., 1, 10, 50 µM) added during the reoxygenation phase.
3. Assessment of Apoptosis:
-
Caspase-3 Activity Assay: Lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric assay kit according to the manufacturer's instructions.
-
TUNEL Staining: Fix the cells and perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to identify apoptotic cells with fragmented DNA. Quantify the percentage of TUNEL-positive cells using fluorescence microscopy.
In Vivo Protocol: Evaluation of PKCδ-I-X in a Rodent Model of Myocardial Infarction
This protocol describes the surgical induction of myocardial infarction (MI) in rats and the subsequent evaluation of cardiac function and infarct size following treatment with PKCδ-I-X. Animal models are essential for understanding the underlying mechanisms of cardiovascular diseases and for preclinical drug development.[5]
1. Myocardial Infarction Model:
-
Anesthetize the animal (e.g., adult Sprague-Dawley rat) and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery to induce MI. Sham-operated animals will undergo the same procedure without LAD ligation.
2. Treatment Protocol:
-
Randomly assign the MI animals to receive either vehicle control or PKCδ-I-X (e.g., 10 or 30 mg/kg) via daily intraperitoneal injections, starting 24 hours post-surgery and continuing for 28 days.
3. Assessment of Cardiac Function:
-
Echocardiography: Perform transthoracic echocardiography at baseline (before surgery) and at day 28 to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening, and ventricular dimensions.
-
Hemodynamic Analysis: At the end of the study, perform invasive hemodynamic assessment using a pressure-volume (PV) loop catheter to obtain detailed measurements of cardiac function.[6] PV-loop analysis is considered the gold standard for detailed in vivo cardiac function assessment.[6]
4. Histological Analysis:
-
At the study endpoint, euthanize the animals and excise the hearts.
-
Perfuse and fix the hearts, then section and stain with Triphenyltetrazolium chloride (TTC) to delineate the infarct area from viable myocardium.
-
Calculate the infarct size as a percentage of the total left ventricular area.
Conclusion
The provided protocols offer a robust framework for evaluating the therapeutic potential of the novel PKCδ inhibitor, PKCδ-I-X, in preclinical models of cardiovascular disease. The in vitro assays allow for the determination of the compound's direct protective effects on cardiomyocytes, while the in vivo model provides critical information on its efficacy in a complex physiological setting. These experiments will help elucidate the role of PKCδ in cardiac injury and assess the viability of PKCδ-I-X as a potential therapeutic agent.
References
- 1. Role and Mechanism of PKC-δ for Cardiovascular Disease: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role and Mechanism of PKC-δ for Cardiovascular Disease: Current Status and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. In Vivo Cannulation Methods for Cardiomyocytes Isolation from Heart Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translational In Vivo Models for Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving CP 524515 for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of CP 524515, a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP), for use in both in vitro and in vivo experimental settings. Adherence to proper dissolution procedures is critical for ensuring the accuracy and reproducibility of experimental results.
Chemical Properties and Solubility
This compound is a hydrophobic molecule. Understanding its solubility is key to preparing solutions for experimental use. The primary solvent for creating a concentrated stock solution is Dimethyl Sulfoxide (DMSO).
| Property | Value | Reference |
| Molecular Weight | 614.50 g/mol | |
| Appearance | White to beige powder | |
| Solubility | DMSO: 20 mg/mL (clear solution) |
In Vitro Dissolution Protocol: Preparation of Stock and Working Solutions
For cell-based assays and other in vitro experiments, a concentrated stock solution in DMSO is prepared first, which is then further diluted in aqueous cell culture media to the final desired concentration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Water bath or heat block (optional)
Protocol:
-
Stock Solution Preparation (10 mM in DMSO):
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 6.145 mg of this compound powder into the tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
This yields a 10 mM stock solution of this compound in DMSO.
-
-
Working Solution Preparation:
-
Prepare serial dilutions of the 10 mM stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation and ensure homogeneity, add the DMSO stock solution to the cell culture medium while gently vortexing or mixing.
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Caption: Workflow for preparing this compound solutions for in vitro experiments.
In Vivo Dissolution Protocol: Formulation for Oral Administration
For animal studies, particularly oral administration (gavage), this compound is typically formulated as a suspension in a suitable vehicle. This is necessary due to its poor aqueous solubility. A common and effective vehicle is a solution of 0.5% methylcellulose (B11928114) in water.
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP)
-
Sterile, purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Calibrated balance
-
Appropriate sterile containers
Protocol:
-
Vehicle Preparation (0.5% Methylcellulose):
-
Heat approximately one-third of the required volume of sterile water to 60-80°C.
-
Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure it is wetted.
-
Remove from heat and add the remaining two-thirds of the water as cold water or ice to bring the temperature down.
-
Continue to stir the solution until the methylcellulose is fully dissolved and the solution is clear and viscous. This may take some time.
-
-
This compound Suspension Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired dose concentration (e.g., mg/kg) and the dosing volume for the animal model (e.g., 10 mL/kg for mice).
-
Weigh the calculated amount of this compound powder.
-
To ensure a fine, uniform suspension, it is recommended to first triturate the this compound powder with a small amount of the 0.5% methylcellulose vehicle using a mortar and pestle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuing to mix.
-
Transfer the suspension to a sterile container with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.
-
The suspension should be prepared fresh daily and stirred continuously prior to and during administration to maintain uniformity.
-
Caption: Workflow for preparing a this compound suspension for in vivo oral administration.
Signaling Pathway Modulated by this compound
This compound exerts its effects by inhibiting the Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. By inhibiting CETP, this compound leads to an increase in HDL cholesterol levels and a decrease in LDL cholesterol levels.
Caption: Mechanism of action of this compound via inhibition of CETP.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and animal models. Always consult relevant institutional guidelines and safety protocols when handling chemical compounds and conducting animal research.
Application Notes and Protocols for CP 524515
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP 524515 is a potent small molecule inhibitor of the Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density (VLDL) and low-density (LDL) lipoproteins, playing a crucial role in cholesterol metabolism. Inhibition of CETP is a therapeutic strategy aimed at increasing HDL cholesterol levels, which is generally associated with a reduced risk of cardiovascular disease. These application notes provide detailed protocols for the preparation and handling of this compound solutions and summarize its known properties and the relevant biological pathways.
Physicochemical Properties and Storage
This compound is a white to beige powder. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₇F₉N₂O₄ | |
| Molecular Weight | 614.50 g/mol | |
| Solubility | ≥ 20 mg/mL in DMSO | |
| Purity | ≥98% (HPLC) | |
| Storage (Solid) | 2-8°C |
Solution Preparation and Stability
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.145 mg of this compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.
-
Storage: Store the 10 mM DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light by using amber vials or by wrapping the vials in aluminum foil.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
Note: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor aqueous solubility. Working solutions should be prepared by diluting the DMSO stock solution into the desired aqueous buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to minimize solvent effects on the biological system.
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., Tris-HCl, PBS)
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Serial Dilution: Perform serial dilutions of the 10 mM DMSO stock solution in the aqueous buffer of choice to achieve the desired final concentrations.
-
Mixing: Ensure thorough mixing by gentle vortexing or inversion after each dilution step.
-
Final DMSO Concentration: Calculate the final percentage of DMSO in your working solutions and ensure it is consistent across all experimental conditions, including the vehicle control.
-
Immediate Use: It is recommended to use the freshly prepared aqueous working solutions immediately to avoid potential precipitation or degradation of the compound.
Experimental Protocols
CETP Inhibition Assay (Fluorometric)
This protocol provides a general framework for assessing the in vitro inhibitory activity of this compound on CETP.
Principle: The assay measures the transfer of a fluorescently labeled cholesteryl ester from a donor lipoprotein (e.g., HDL) to an acceptor lipoprotein (e.g., LDL/VLDL). In the presence of an active CETP inhibitor like this compound, this transfer is reduced, leading to a decrease in the fluorescence signal.
Materials:
-
This compound working solutions
-
Recombinant human CETP
-
Fluorescently labeled donor particles (e.g., Bodipy-CE-HDL)
-
Acceptor particles (e.g., VLDL or LDL)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
This compound dilutions or vehicle control (e.g., DMSO in assay buffer).
-
Donor and acceptor particles.
-
-
Reaction Initiation: Initiate the reaction by adding recombinant human CETP to all wells except for the negative control wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours), protected from light.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis: Calculate the percent inhibition of CETP activity for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the reverse cholesterol transport pathway, the mechanism of CETP inhibition, and the experimental workflow for preparing this compound solutions.
Caption: Reverse cholesterol transport pathway and the inhibitory action of this compound on CETP.
Caption: Experimental workflow for the preparation of this compound solutions.
Disclaimer
This document is intended for research use only and is not a guide for clinical or diagnostic procedures. The information provided is based on publicly available data and general laboratory practices. Users should always adhere to their institution's safety guidelines and perform their own validation experiments.
Application Notes and Protocols for High-Throughput Screening of CP 524515 and other CETP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl ester transfer protein (CETP) is a critical plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[1][2][3][4] Inhibition of CETP is a promising therapeutic strategy for increasing HDL cholesterol levels, which is generally associated with a reduced risk of atherosclerotic cardiovascular disease.[5][6][7] CP 524515 is a potent inhibitor of CETP, making it a valuable tool for research and a potential lead compound for drug development.[8][9]
These application notes provide a detailed framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel CETP inhibitors. The protocols are designed for researchers in academic and industrial settings.
Signaling Pathway
The following diagram illustrates the central role of CETP in reverse cholesterol transport and the mechanism of its inhibition. CETP mediates the exchange of cholesteryl esters (CE) from HDL for triglycerides (TG) from VLDL and LDL.[3][10] Inhibition of CETP by compounds like this compound blocks this transfer, leading to an accumulation of cholesterol in HDL particles, which is considered anti-atherogenic, and a decrease in cholesterol in LDL particles.
Figure 1: CETP-mediated lipid transfer and its inhibition.
Data Presentation
Quantitative data from HTS and subsequent dose-response experiments should be meticulously recorded and organized. The table below provides a template for summarizing the inhibitory activity of test compounds against CETP.
| Compound ID | Structure | Concentration (µM) | % CETP Inhibition | IC50 (µM) | Notes |
| This compound | (Structure Image) | 10 | User Data | User Data | Reference Compound |
| Torcetrapib | (Structure Image) | 10 | User Data | 0.037[9] | Positive Control |
| Test Cmpd 1 | (Structure Image) | 10 | User Data | User Data | |
| Test Cmpd 2 | (Structure Image) | 10 | User Data | User Data | |
| DMSO | N/A | 0.1% | User Data | N/A | Negative Control |
Experimental Protocols
A fluorescence-based assay is a common and robust method for high-throughput screening of CETP inhibitors.[11][12][13][14] The principle of this assay relies on the transfer of a fluorescently labeled lipid from a donor particle to an acceptor particle, mediated by CETP. Inhibition of CETP results in a decreased fluorescence signal.
Experimental Workflow
The overall workflow for a high-throughput screening campaign to identify CETP inhibitors is depicted below.
Figure 2: High-throughput screening workflow for CETP inhibitors.
Detailed Protocol: Fluorescence-Based CETP Inhibition Assay
This protocol is adapted for a 384-well plate format suitable for HTS.
1. Materials and Reagents:
-
CETP Source: Recombinant human CETP or human plasma.
-
Donor Particles: Fluorescently self-quenched neutral lipid donor particles.
-
Acceptor Particles: Lipoprotein acceptor particles (e.g., LDL or VLDL).
-
Assay Buffer: Tris-based buffer, pH 7.4.
-
Test Compounds: this compound (as a reference), other test compounds, and a known CETP inhibitor like Torcetrapib (as a positive control).
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO).
-
Microplates: 384-well, black, flat-bottom plates.
-
Instrumentation: Automated liquid handler, plate incubator, and fluorescence plate reader.
2. Assay Procedure:
-
Compound Plating:
-
Prepare stock solutions of test compounds, this compound, and Torcetrapib in 100% DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound solution into the wells of a 384-well plate.
-
For negative controls, dispense DMSO only.
-
-
Reagent Preparation:
-
Prepare a master mix containing the CETP enzyme, donor particles, and acceptor particles in the assay buffer. The final concentrations should be optimized for a robust assay window.
-
-
Assay Reaction:
-
Dispense the reagent master mix into all wells of the compound plate. The final assay volume is typically 10-20 µL.
-
The final concentration of DMSO in the assay should be kept low (e.g., ≤ 0.5%) to avoid interference.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 1-2 hours. The incubation time should be optimized based on the enzyme activity and desired signal window.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 480/511 nm).[13]
-
3. Data Analysis:
-
Calculate Percent Inhibition:
-
The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))
-
Signal_compound: Fluorescence signal in the presence of the test compound.
-
Signal_max: Fluorescence signal of the uninhibited reaction (DMSO control).
-
Signal_min: Fluorescence signal in the presence of a saturating concentration of a potent inhibitor (e.g., Torcetrapib) or no CETP enzyme.
-
-
-
Assay Quality Control:
-
Calculate the Z'-factor to assess the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[3] Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
SD_max and SD_min: Standard deviations of the maximum and minimum signals.
-
Mean_max and Mean_min: Means of the maximum and minimum signals.
-
-
-
Hit Identification:
-
Set a threshold for hit identification, typically based on a certain percentage of inhibition (e.g., >50%) or a specific number of standard deviations from the mean of the negative controls.
-
4. Hit Confirmation and Dose-Response:
-
Re-testing:
-
Primary hits should be re-tested under the same assay conditions to confirm their activity.
-
-
Dose-Response Curves:
-
For confirmed hits, perform a dose-response analysis by testing a range of concentrations (e.g., 8-10 point serial dilutions).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for the high-throughput screening of this compound and other potential CETP inhibitors. By following these detailed methodologies, researchers can effectively identify and characterize novel compounds that modulate CETP activity, contributing to the development of new therapeutics for cardiovascular diseases. Careful assay optimization and stringent data analysis are crucial for the success of any HTS campaign.
References
- 1. Cholesteryl ester transfer protein - Wikipedia [en.wikipedia.org]
- 2. Cholesteryl ester transfer protein: its role in plasma lipid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. apexbt.com [apexbt.com]
- 5. mdpi.com [mdpi.com]
- 6. Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesteryl ester transfer protein inhibitors: from high-density lipoprotein cholesterol to low-density lipoprotein cholesterol lowering agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CETP | DC Chemicals [dcchemicals.com]
- 10. ahajournals.org [ahajournals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. abcam.com [abcam.com]
- 14. benchchem.com [benchchem.com]
Application Notes: CETP Activity Assay Kit for Use with CP 524515
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cholesteryl Ester Transfer Protein (CETP) is a key plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides.[1][2][3] This activity plays a crucial role in the remodeling of lipoproteins and is a significant target in the development of therapies for dyslipidemia and cardiovascular diseases.[2][4][5] Inhibition of CETP is a promising strategy to raise HDL cholesterol levels and potentially reduce the risk of atherosclerosis.[2][4][5]
This document provides detailed application notes and protocols for using a fluorometric CETP activity assay kit to characterize the inhibitory effects of CP 524515, a potent CETP inhibitor.[1] The assay principle is based on the transfer of a self-quenched fluorescently labeled lipid from a donor particle to an acceptor particle, mediated by CETP. Inhibition of CETP activity by compounds like this compound results in a decrease in the fluorescence signal, allowing for the quantification of inhibitory potency.
Principle of the Assay
The CETP activity assay kit utilizes a donor molecule containing a fluorescent neutral lipid that is self-quenched. In the presence of active CETP, this lipid is transferred to an acceptor molecule. This transfer relieves the quenching, leading to a measurable increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to the CETP activity. When an inhibitor such as this compound is present, it binds to CETP, impeding the lipid transfer and resulting in a reduced rate of fluorescence increase. This allows for the determination of the inhibitor's potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce CETP activity by 50%).
Data Presentation
The inhibitory activity of this compound and other reference CETP inhibitors can be quantified and compared using the CETP activity assay kit. The following table summarizes typical inhibitory concentrations (IC50) for various CETP inhibitors, providing a benchmark for experimental results.
| Inhibitor | IC50 (nM) | Notes |
| This compound | Potent | A potent inhibitor of CETP.[1] Specific IC50 value from fluorometric assay is not publicly available in the searched literature. |
| Torcetrapib | 37 | A well-characterized CETP inhibitor, often used as a positive control in assay kits.[1] |
| Anacetrapib | 7.9 - 11.8 | A potent and reversible CETP inhibitor.[1] |
| Evacetrapib | 5.5 | A potent and selective CETP inhibitor.[1] |
| Dalcetrapib | 204.6 | A CETP inhibitor with a different binding mechanism compared to others. |
| Obicetrapib | Potent | A potent CETP inhibitor under clinical investigation.[1] |
Experimental Protocols
Materials and Reagents
-
CETP Activity Assay Kit (containing Donor Molecule, Acceptor Molecule, CETP Assay Buffer, and a positive control inhibitor like Torcetrapib)
-
This compound
-
Recombinant human CETP or plasma/serum as a source of CETP
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of approximately 480/511 nm
-
Dimethyl sulfoxide (B87167) (DMSO) for inhibitor dilution
-
Isopropanol for standard curve preparation
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Workflow for CETP Inhibition Assay
Caption: Workflow for the in vitro CETP inhibition assay using this compound.
Detailed Protocol for IC50 Determination of this compound
-
Reagent Preparation:
-
Prepare 1X CETP Assay Buffer by diluting the concentrated stock as per the kit instructions.
-
Prepare a working solution of the Donor and Acceptor molecules in 1X CETP Assay Buffer according to the kit's protocol. Keep on ice and protected from light.
-
Prepare the CETP source (e.g., recombinant human CETP or diluted plasma) in 1X CETP Assay Buffer.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in DMSO to obtain a range of concentrations for testing (e.g., from 10 mM to 1 nM).
-
Prepare a vehicle control (DMSO without inhibitor).
-
If provided in the kit, prepare a positive control inhibitor (e.g., Torcetrapib) in the same manner.
-
-
Assay Procedure:
-
To a 96-well black, clear-bottom plate, add the following to the respective wells:
-
Blank (No CETP) wells: Add CETP source buffer without CETP.
-
Vehicle Control wells: Add the CETP source and an equivalent volume of DMSO.
-
Positive Control wells: Add the CETP source and the prepared positive control inhibitor.
-
Test wells: Add the CETP source and the corresponding serial dilutions of this compound.
-
-
Add the prepared Donor/Acceptor molecule mix to all wells. The final volume in each well should be consistent (e.g., 200 µL). The final DMSO concentration should typically not exceed 1-2%.
-
Incubate the plate at 37°C for a specified time (e.g., 60-180 minutes), protected from light. The optimal incubation time may need to be determined empirically based on the activity of the CETP source.
-
-
Data Acquisition:
-
Measure the fluorescence intensity of each well using a fluorescence microplate reader at an excitation wavelength of ~480 nm and an emission wavelength of ~511 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence reading of the Blank wells from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Vehicle Control Well)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mechanism of CETP Inhibition by this compound
The primary function of CETP is to facilitate the transfer of cholesteryl esters from HDL to VLDL and LDL.[1][2][3] This process is a key component of reverse cholesterol transport. CETP inhibitors, including this compound, block this transfer.[1] While the precise binding site and conformational changes induced by this compound are not detailed in the available literature, the general mechanism of potent, small-molecule CETP inhibitors involves binding to the CETP protein, which either physically obstructs the lipid transfer tunnel or induces a conformational change that renders the protein inactive.[2][5] This inhibition leads to an accumulation of cholesteryl esters in HDL, thereby increasing HDL cholesterol levels, and a decrease in the cholesteryl ester content of LDL and VLDL.
Caption: Simplified signaling pathway of CETP-mediated lipid transfer and its inhibition by this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | Autofluorescence of test compound or plate. Contamination of reagents. | Subtract blank well readings. Test for compound autofluorescence at the assay wavelengths. Use fresh reagents. |
| Low signal-to-noise ratio | Low CETP activity. Suboptimal incubation time or temperature. | Use a more active CETP source or increase its concentration. Optimize incubation time and ensure the temperature is maintained at 37°C. Check the expiration date of the kit components. |
| Inconsistent results between wells | Pipetting errors. Incomplete mixing. Evaporation during incubation. | Use calibrated pipettes and ensure proper mixing of reagents in each well. Seal the plate securely during incubation. |
| No inhibition observed with this compound | Incorrect inhibitor concentration. Inactive inhibitor. Insufficient incubation time. | Verify the concentration and purity of the this compound stock solution. Prepare fresh dilutions. Increase the incubation time with the inhibitor. Run a positive control inhibitor (e.g., Torcetrapib) to validate the assay. |
Conclusion
The fluorometric CETP activity assay kit provides a robust and sensitive method for characterizing the inhibitory potency of compounds such as this compound. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can accurately determine the IC50 value of this compound and compare its activity to other known CETP inhibitors. This information is critical for the preclinical evaluation of novel CETP inhibitors in drug discovery and development programs aimed at treating cardiovascular diseases.
References
- 1. CETP | DC Chemicals [dcchemicals.com]
- 2. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bjcardio.co.uk [bjcardio.co.uk]
Application Notes and Protocols for the Quantification of CP 524515
A comprehensive and validated analytical method for the quantification of CP 524515 in biological matrices is not publicly available in the reviewed scientific literature.
While the compound this compound is identified as a potent inhibitor of the cholesteryl ester transfer protein (CETP), specific and detailed protocols for its quantitative analysis, including sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, and validation data, are not described in accessible scientific papers or application notes.
Therefore, the following sections provide a generalized framework and best-practice recommendations for developing and validating a bioanalytical method for a novel small molecule entity like this compound, based on established principles for similar compounds. This information is intended to guide researchers in creating a robust analytical method.
General Approach to Method Development
The quantification of a small molecule like this compound in biological matrices such as plasma or serum is typically achieved using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers the required selectivity and sensitivity for detecting low concentrations of the analyte in a complex biological environment.
Workflow for Method Development and Validation:
Caption: A generalized workflow for the development and validation of a bioanalytical method for a small molecule drug.
Hypothetical Experimental Protocols
The following protocols are illustrative and would require rigorous optimization and validation for this compound.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from plasma.
-
Aliquot Samples: Thaw frozen plasma samples and quality control (QC) standards to room temperature. Vortex briefly to ensure homogeneity.
-
Spike Internal Standard: To 100 µL of plasma, add 10 µL of an appropriate internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled version of this compound).
-
Precipitate Proteins: Add 300 µL of cold acetonitrile (B52724) to each sample.
-
Vortex: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate and Reconstitute (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.
Liquid Chromatography (LC) Parameters
A reverse-phase C18 column is a common starting point for the separation of small molecules.
| Parameter | Suggested Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-4.0 min (90% B), 4.0-4.1 min (90-10% B), 4.1-5.0 min (10% B). |
Mass Spectrometry (MS) Parameters
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantitative analysis.
| Parameter | Suggested Approach |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode to be determined by direct infusion of a this compound standard solution. |
| MRM Transitions | Infuse a standard solution of this compound to determine the precursor ion (Q1) and the most abundant and stable product ions (Q3). At least two transitions should be monitored for the analyte and one for the IS. |
| Source Temperature | Typically between 350 - 550°C. |
| Gas Flow (Nebulizer, Heater) | Optimize to achieve the best signal intensity and stability. |
| Collision Energy (CE) | Optimize for each MRM transition to maximize the product ion signal. |
| Declustering Potential (DP) | Optimize to minimize ion fragmentation in the source. |
Data Presentation: Hypothetical Validation Summary
The following table illustrates how quantitative data from a method validation study for this compound would be presented. Note: These are example values and do not represent actual experimental data.
| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | To be determined by the study's needs | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ≥ 10, Accuracy within ±20%, Precision ≤ 20% | 1 ng/mL |
| Intra-day Accuracy (%) | ± 15% (± 20% at LLOQ) | -5.2% to 8.5% |
| Inter-day Accuracy (%) | ± 15% (± 20% at LLOQ) | -7.8% to 10.2% |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1% to 9.8% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 6.5% to 11.5% |
| Recovery (%) | Consistent and reproducible | 85.2% - 92.1% |
| Matrix Effect (%) | Consistent and reproducible | 95.7% - 103.4% |
| Short-Term Stability (24h, RT) | Within ± 15% of nominal concentration | Stable |
| Long-Term Stability (-80°C, 3 months) | Within ± 15% of nominal concentration | Stable |
| Freeze-Thaw Stability (3 cycles) | Within ± 15% of nominal concentration | Stable |
Signaling Pathway
As a CETP inhibitor, this compound's mechanism of action is to block the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (like LDL and VLDL). This leads to an increase in HDL cholesterol levels.
Caption: The mechanism of action of this compound as a CETP inhibitor.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Farnesyltransferase Inhibitor (FTI) Experiments
A Note on "CP 524515": Our internal database and public scientific literature do not contain specific information on a farnesyltransferase inhibitor designated "this compound". It is possible that this is an internal compound code or a typographical error. This guide provides general troubleshooting advice for experiments involving farnesyltransferase inhibitors (FTIs). We have included data on a known FTI, CP-609754 , which may be of interest.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for farnesyltransferase inhibitors (FTIs)?
A1: FTIs are a class of experimental drugs that inhibit the enzyme farnesyltransferase (FTase).[1] FTase is responsible for a crucial post-translational modification called farnesylation, where a 15-carbon farnesyl pyrophosphate is attached to a cysteine residue within a "CAAX" motif at the C-terminus of specific proteins.[2][3] This modification is essential for the proper localization and function of many signaling proteins, most notably the Ras family of small GTPases.[2][4] By preventing farnesylation, FTIs block the membrane association and subsequent activation of these proteins, thereby interfering with downstream signaling pathways that control cell growth, proliferation, and survival.[4][5]
Q2: My FTI is not showing the expected inhibitory effect on my cancer cell line with a known K-Ras or N-Ras mutation. Why might this be?
A2: This is a common and important observation. While initially developed to target Ras, the effectiveness of FTIs against cancers with K-Ras and N-Ras mutations is often limited due to "alternative prenylation".[6][7][8] When farnesyltransferase is inhibited, a related enzyme called geranylgeranyltransferase I (GGTase-I) can attach a 20-carbon geranylgeranyl group to K-Ras and N-Ras instead.[6][7][8] This alternative modification still allows these Ras isoforms to localize to the cell membrane and remain active.[7] H-Ras, however, is exclusively farnesylated and is therefore more sensitive to FTIs.[6][7]
Q3: Are there other cellular targets of FTIs besides Ras proteins?
A3: Yes, the anti-tumor effects of FTIs are not solely dependent on Ras inhibition.[9][10] Other farnesylated proteins are also affected and contribute to the biological activity of FTIs. These include:
-
RhoB: A small GTPase involved in cell cycle progression and apoptosis. FTI treatment leads to the accumulation of geranylgeranylated RhoB, which has anti-proliferative effects.[9]
-
Lamin A/progerin: FTIs have shown significant promise in treating Hutchinson-Gilford progeria syndrome (HGPS) by preventing the farnesylation of the disease-causing protein, progerin.
-
Centromere proteins (CENP-E and CENP-F): These proteins are involved in mitosis, and their inhibition can lead to defects in cell division.[11]
Q4: What are the potential mechanisms of acquired resistance to FTIs?
A4: Resistance to FTIs can develop through several mechanisms:
-
Mutations in the Farnesyltransferase Enzyme: Mutations in the gene encoding the β-subunit of farnesyltransferase (FNTB) can alter the drug-binding pocket, reducing the inhibitor's efficacy.[1][5]
-
Overexpression of ATP11A Transporter Protein: This protein has been reported to cause resistance to both FTIs and geranylgeranyltransferase inhibitors.[1]
-
Activation of Alternative Signaling Pathways: Cells may develop resistance by upregulating pathways that bypass the need for farnesylated proteins. For example, FTI resistance associated with mTOR phosphorylation has been reported, which could be reversed by the mTOR inhibitor rapamycin.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibition of cell viability/proliferation | Alternative Prenylation: K-Ras and N-Ras can be geranylgeranylated by GGTase-I when FTase is inhibited.[6][7][8] | - Confirm the Ras isoform in your cell line. FTIs are more effective against H-Ras driven cancers.[2] - Consider co-treatment with a GGTase-I inhibitor, though be aware of potential increased toxicity.[7] |
| Compound Instability: The FTI may be degrading in your culture medium. | - Prepare fresh stock solutions of the FTI for each experiment. - Minimize the time the FTI is in aqueous solutions before being added to cells. | |
| Incorrect Dosage: The concentration of the FTI may be too low. | - Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific cell line. Start with a broad range of concentrations based on published data. | |
| High levels of unexpected cytotoxicity in control cell lines | Off-Target Effects: FTIs can have effects on other cellular processes. | - Lower the concentration of the FTI. - Reduce the duration of the treatment. - Ensure the vehicle control (e.g., DMSO) is at a non-toxic concentration. |
| Solvent Toxicity: The solvent used to dissolve the FTI may be causing toxicity. | - Always include a vehicle-only control in your experiments. - Ensure the final solvent concentration is low and consistent across all treatments. | |
| Difficulty confirming target engagement (i.e., inhibition of farnesylation) | Inefficient Protein Lysis or Fractionation: Incomplete separation of cytosolic and membrane-bound proteins can obscure the shift from farnesylated to un-farnesylated forms. | - Optimize your cell lysis and fractionation protocol. - Use a well-established marker for farnesylation inhibition, such as the mobility shift of the HDJ-2 protein on a Western blot. Unfarnesylated HDJ-2 migrates more slowly.[12] |
| Antibody Issues: The antibody used for Western blotting may not be specific or sensitive enough. | - Validate your antibody using positive and negative controls. - Try a different antibody from a reputable supplier. |
Quantitative Data
Table 1: IC50 Values of Selected Farnesyltransferase Inhibitors
| Inhibitor | Target | IC50 | Cell Line/Assay Condition |
| CP-609754 | Farnesylation of recombinant human H-Ras | 0.57 ng/mL | In vitro enzyme assay |
| CP-609754 | Farnesylation of recombinant human K-Ras | 46 ng/mL | In vitro enzyme assay[13][14] |
| CP-609754 | Farnesylation of mutant H-Ras | 1.72 ng/mL | 3T3 H-ras (61L)-transfected cells[13] |
| Lonafarnib | Farnesyltransferase | 1.9 nM | In vitro enzyme assay |
| Tipifarnib | Farnesyltransferase | - | - |
Note: IC50 values can vary significantly depending on the experimental conditions, including the specific assay used and the cell line being tested.
Experimental Protocols
Protocol 1: Western Blot for Detecting Inhibition of Protein Farnesylation
This protocol is designed to assess the inhibition of farnesylation by observing the electrophoretic mobility shift of a known farnesylated protein, such as HDJ-2.
Materials:
-
Cells of interest
-
Farnesyltransferase inhibitor (FTI)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a farnesylated protein (e.g., anti-HDJ-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of the FTI or vehicle control for the desired time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Normalize protein amounts and run the samples on an SDS-PAGE gel. The un-farnesylated form of the protein will migrate slower than the farnesylated form.[12]
-
Western Blotting: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Compare the band patterns between the treated and untreated samples. A shift to a higher molecular weight band in the FTI-treated samples indicates the accumulation of the un-farnesylated protein and successful inhibition of farnesyltransferase. Also, probe for a loading control to ensure equal protein loading.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures cell viability by assessing the metabolic activity of the cells.
Materials:
-
Cells of interest
-
Farnesyltransferase inhibitor (FTI)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the FTI. Include a vehicle-only control and a no-cell (media only) control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the FTI concentration to determine the IC50 value.
Visualizations
Caption: Ras Signaling Pathway and the Action of Farnesyltransferase Inhibitors.
References
- 1. Farnesyl transferase inhibitor resistance probed by target mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Geranylgeranyltransferase I as a target for anti-cancer drugs [jci.org]
- 4. What is Tipifarnib used for? [synapse.patsnap.com]
- 5. Farnesyl transferase inhibitor resistance probed by target mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Geranylgeranyltransferase I as a target for anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. K- and N-Ras are geranylgeranylated in cells treated with farnesyl protein transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Farnesyltransferase inhibitors as anticancer agents: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Farnesyltransferase inhibitors inhibit T-cell cytokine production at the posttranscriptional level - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing CP 524515 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CP 524515, a potent inhibitor of Cholesteryl Ester Transfer Protein (CETP), in in vitro assays. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual diagrams to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). By inhibiting this transfer, this compound is expected to increase HDL cholesterol (HDL-C) levels and decrease LDL cholesterol (LDL-C) levels, which is a therapeutic target for reducing the risk of cardiovascular disease.
Q2: What is the most common in vitro assay to determine the potency of this compound?
A2: The most common method is a fluorometric activity assay. This assay measures the transfer of a fluorescently labeled neutral lipid (e.g., cholesteryl ester) from a donor lipoprotein particle (e.g., HDL) to an acceptor particle (e.g., LDL or VLDL) in the presence of CETP. The donor particle is labeled with a self-quenched fluorophore. As the labeled lipid is transferred to the acceptor particle, the fluorescence de-quenches and increases. A potent inhibitor like this compound will prevent this transfer, resulting in a dose-dependent decrease in the fluorescence signal.
Q3: What is a typical starting concentration range for this compound in a CETP inhibition assay?
A3: For a novel compound like this compound, it is recommended to start with a wide concentration range to determine its potency (IC50). A typical starting range would be from 1 nM to 100 µM, with 3-fold or 10-fold serial dilutions. Based on the potency of other CETP inhibitors, the IC50 is expected to be in the nanomolar range.
Q4: Are there any known off-target effects of CETP inhibitors that I should be aware of?
A4: Yes, some CETP inhibitors have been shown to have off-target effects. For example, the first-generation inhibitor torcetrapib (B1681342) was associated with increased blood pressure and aldosterone (B195564) levels. More recent studies have also shown that some CETP inhibitors can downregulate the expression of the LDL receptor (LDLR) and PCSK9 via the SREBP2 pathway, which is independent of their CETP inhibitory activity. It is crucial to consider these potential off-target effects when interpreting your results.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or low inhibition observed | 1. Compound Insolubility: this compound, like many CETP inhibitors, is lipophilic and may have poor aqueous solubility. 2. Incorrect Concentration Range: The tested concentrations may be too low to elicit an inhibitory effect. 3. Compound Instability: The compound may be degrading under the experimental conditions. | 1. Solubility: Prepare a high-concentration stock solution in 100% DMSO. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1% to avoid solvent effects. 2. Concentration Range: Test a broader range of concentrations, spanning several orders of magnitude (e.g., 0.1 nM to 100 µM). 3. Stability: Prepare fresh dilutions of this compound for each experiment. Protect stock solutions from light and store at the recommended temperature. |
| High variability between replicate wells | 1. Incomplete Mixing: Inadequate mixing of reagents can lead to inconsistent results. 2. Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. 3. Evaporation: Evaporation from the wells of the microplate can concentrate the reagents and alter the results. | 1. Mixing: Ensure thorough mixing of all components by gentle vortexing or pipetting up and down. 2. Pipetting: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure complete mixing at each step. 3. Evaporation: Use plate sealers and maintain a humidified environment during incubation. |
| High background fluorescence | 1. Autofluorescence of this compound: The compound itself may be fluorescent at the excitation and emission wavelengths used in the assay. 2. Contamination: Contamination of reagents or the microplate with fluorescent substances. | 1. Compound Autofluorescence: Run a control plate with this compound in the assay buffer without the donor and acceptor particles to measure its intrinsic fluorescence. Subtract this background from the assay readings. 2. Contamination: Use high-quality, sterile reagents and consumables. |
| Unexpected cell toxicity in cell-based assays | 1. Off-target effects: The observed toxicity may not be related to CETP inhibition. | 1. Counter-screening: Test the toxicity of this compound in a cell line that does not express CETP. If toxicity persists, it is likely an off-target effect. |
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data for this compound and includes example IC50 values for other well-characterized CETP inhibitors for comparison.
| Compound | Assay Type | CETP Source | IC50 (nM) |
| This compound | Fluorometric CETP Inhibition Assay | Recombinant Human CETP | To be determined |
| Anacetrapib | Fluorometric CETP Inhibition Assay | Recombinant Human CETP | ~10 - 40 |
| Torcetrapib | Fluorometric CETP Inhibition Assay | Recombinant Human CETP | ~30 - 60 |
| Evacetrapib | Fluorometric CETP Inhibition Assay | Recombinant Human CETP | ~5 - 20 |
Experimental Protocols
Detailed Protocol for In Vitro Fluorometric CETP Inhibition Assay
This protocol is a general guideline and may need to be optimized for your specific laboratory conditions and reagents.
1. Materials:
-
This compound
-
CETP Activity Assay Kit (containing donor and acceptor particles, assay buffer, and a source of CETP, e.g., recombinant human CETP or rabbit serum)
-
DMSO (cell culture grade)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with temperature control
2. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations. Then, dilute these DMSO stocks into the assay buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in all wells is the same and does not exceed 1%.
-
Assay Components: Prepare the donor particles, acceptor particles, and CETP enzyme solution according to the manufacturer's instructions provided with the assay kit.
3. Assay Procedure:
-
Plate Layout: Design the plate layout to include wells for blank (no CETP), vehicle control (CETP + DMSO), and a range of this compound concentrations. It is recommended to perform all measurements in triplicate.
-
Add this compound: Add the diluted this compound solutions to the appropriate wells of the 96-well plate. Add the vehicle control (assay buffer with the same final DMSO concentration) to the control wells.
-
Add CETP: Add the CETP enzyme solution to all wells except the blank wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the CETP enzyme.
-
Initiate Reaction: Add the mixture of donor and acceptor particles to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 1-2 hours at the appropriate excitation and emission wavelengths (as specified by the assay kit, typically around 485 nm excitation and 528 nm emission).
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Determine the rate of the reaction (increase in fluorescence over time) for each concentration.
-
Normalize the data with the vehicle control representing 100% CETP activity and the blank representing 0% activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of CETP-mediated lipid transfer and its inhibition by this compound.
Caption: General experimental workflow for a CETP inhibition assay.
Caption: Simplified overview of CETP gene regulation and potential off-target signaling.
Technical Support Center: Troubleshooting Inconsistent Results in CRISPR-Cas9 Experiments
Disclaimer: The initial search for "CP 524515" did not yield specific information on a compound or technology with that identifier. The following technical support guide focuses on a related area of concern within genetic engineering: troubleshooting inconsistent results and off-target effects associated with CRISPR-Cas9 technology, a topic that may be relevant to researchers encountering variability in their experiments.
This guide is intended for researchers, scientists, and drug development professionals using CRISPR-Cas9 gene editing technology.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in CRISPR-Cas9 experiments?
Inconsistent results in CRISPR-Cas9 experiments can stem from several factors, including:
-
Off-target effects: The Cas9 nuclease cutting at unintended genomic locations.[1][2][3][4]
-
Low cleavage efficiency: The Cas9 nuclease not cutting the target DNA sequence effectively.
-
Inefficient delivery of CRISPR components: Difficulties in getting the Cas9 protein and guide RNA (gRNA) into the target cells.
-
Variability in gRNA quality: The design and synthesis of the gRNA can significantly impact its effectiveness and specificity.
-
Cellular state and DNA repair pathways: The efficiency of gene editing can be influenced by the cell type, cell cycle stage, and the activity of DNA repair pathways such as non-homologous end joining (NHEJ) and homology-directed repair (HDR).
-
Genomic context of the target site: The accessibility of the target DNA, influenced by chromatin structure, can affect Cas9 binding and cleavage.
Q2: What are off-target effects and why are they a concern?
Off-target effects refer to the unintended cleavage and modification of DNA at genomic sites that are similar but not identical to the intended target sequence.[1][2][3] These unintended mutations can lead to unforeseen biological consequences, including altered cellular function or toxicity, which is a significant concern for both research applications and therapeutic development.[1][4]
Q3: How can I detect off-target effects in my experiments?
Several methods can be used to detect off-target effects:
-
In silico prediction: Using bioinformatics tools to predict potential off-target sites based on sequence homology to the gRNA.[1]
-
Unbiased, whole-genome sequencing methods: Techniques like GUIDE-seq, discovery-seq, and SITE-seq can identify off-target cleavage events across the entire genome.
-
Targeted sequencing: Deep sequencing of predicted off-target sites to quantify the frequency of mutations.
Q4: How can I minimize off-target effects?
Strategies to reduce off-target effects include:
-
Careful gRNA design: Using design tools that predict and help avoid potential off-target sites.
-
Using high-fidelity Cas9 variants: Engineered versions of Cas9, such as SpCas9-HF1 or eSpCas9, have been developed to have reduced off-target activity.
-
Optimizing the concentration of CRISPR components: Using the lowest effective concentration of Cas9 and gRNA can reduce off-target cleavage.
-
Using alternative delivery methods: Ribonucleoprotein (RNP) delivery of the Cas9-gRNA complex can limit the time the editing machinery is active in the cell, thereby reducing off-target events.
Troubleshooting Guides
Issue 1: Low or No Editing Efficiency at the Target Locus
| Potential Cause | Troubleshooting Step |
| Poor gRNA design | - Redesign gRNA using multiple prediction tools. - Test multiple gRNAs for the same target. |
| Inefficient delivery of CRISPR components | - Optimize transfection or electroporation protocol. - Use a different delivery method (e.g., lentivirus, AAV, RNP). - Verify delivery efficiency using a reporter system (e.g., fluorescently labeled Cas9). |
| Inactive Cas9 nuclease | - Use a fresh batch of Cas9 protein or plasmid. - Verify Cas9 expression by Western blot or fluorescence microscopy if tagged. |
| Inaccessible target site | - Treat cells with chromatin-modifying agents (use with caution). - Choose a different target site within the same gene. |
Issue 2: High Frequency of Off-Target Mutations
| Potential Cause | Troubleshooting Step |
| Suboptimal gRNA design | - Redesign gRNA to have higher specificity. - Perform a thorough bioinformatic search for potential off-target sites.[1] |
| High concentration of CRISPR components | - Titrate the amount of Cas9 and gRNA to find the lowest effective concentration. |
| Prolonged expression of Cas9 and gRNA | - Use RNP delivery for transient expression. - If using plasmids, consider using a system with inducible expression. |
| Wild-type Cas9 has inherent off-target activity | - Switch to a high-fidelity Cas9 variant (e.g., SpCas9-HF1, eSpCas9). |
Experimental Protocols
General Protocol for CRISPR-Cas9 Editing using RNP Delivery
-
gRNA Design and Synthesis:
-
Design a gRNA targeting your gene of interest using a reputable online tool.
-
Synthesize the gRNA in vitro or order a custom synthetic gRNA.
-
-
RNP Complex Formation:
-
Incubate purified Cas9 protein with the synthetic gRNA at a specific molar ratio (e.g., 1:1.2) in a suitable buffer for 10-20 minutes at room temperature.
-
-
Cell Culture and Transfection:
-
Culture target cells to the optimal density for transfection.
-
Deliver the pre-formed RNP complex into the cells using electroporation or a lipid-based transfection reagent.
-
-
Post-Transfection Incubation:
-
Incubate the cells for 48-72 hours to allow for gene editing to occur.
-
-
Genomic DNA Extraction and Analysis:
-
Harvest the cells and extract genomic DNA.
-
Amplify the target region by PCR.
-
Analyze the PCR products for the presence of mutations using methods like Sanger sequencing, T7 Endonuclease I (T7E1) assay, or next-generation sequencing.
-
Data Presentation
Table 1: Comparison of On-Target and Off-Target Cleavage Efficiency for Different gRNAs
| gRNA ID | On-Target Mutation Rate (%) | Predicted Off-Target Site 1 Mutation Rate (%) | Predicted Off-Target Site 2 Mutation Rate (%) |
| gRNA-1 | 85 | 5.2 | 1.8 |
| gRNA-2 | 78 | 0.8 | 0.1 |
| gRNA-3 | 92 | 12.5 | 3.4 |
Table 2: Effect of Cas9 Variant on Editing Specificity
| Cas9 Variant | On-Target Mutation Rate (%) | Total Off-Target Mutation Rate (%) |
| Wild-Type SpCas9 | 88 | 15.6 |
| SpCas9-HF1 | 85 | 1.2 |
| eSpCas9 | 82 | 0.9 |
Visualizations
Caption: A generalized workflow for a CRISPR-Cas9 experiment.
Caption: The Non-Homologous End Joining (NHEJ) DNA repair pathway.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An analysis of possible off target effects following CAS9/CRISPR targeted deletions of neuropeptide gene enhancers from the mouse genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An analysis of possible off target effects following CAS9/CRISPR targeted deletions of neuropeptide gene enhancers from the mouse genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of CP 524515
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CP-524515, a potent inhibitor of Cholesteryl Ester Transfer Protein (CETP). Given the limited direct public data on CP-524515's specific off-target profile, this guide draws upon extensive research on the CETP inhibitor class, with a particular focus on Torcetrapib, a structurally related compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CP-524515?
CP-524515 is a potent inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density (VLDL) and low-density (LDL) lipoproteins. By inhibiting this process, CP-524515 is expected to increase HDL cholesterol levels and decrease LDL cholesterol levels.
Q2: Are there known off-target effects for CETP inhibitors?
Yes, the class of CETP inhibitors has a history of varied off-target effects. Most notably, the clinical development of Torcetrapib was halted due to an increased risk of cardiovascular events and death.[1][2] These adverse outcomes were attributed to off-target effects, specifically an increase in blood pressure and aldosterone (B195564) levels, which were found to be independent of CETP inhibition.[1][3][4] However, other CETP inhibitors like anacetrapib (B1684379), dalcetrapib, and evacetrapib (B612230) did not exhibit these particular adverse effects, suggesting they are not a class-wide phenomenon.[1][5]
Q3: What are the potential off-target effects I should be aware of when using CP-524515?
Given that CP-524515 is structurally related to Torcetrapib, researchers should be particularly vigilant for potential off-target effects on the cardiovascular and endocrine systems. The most critical potential off-target effect, based on Torcetrapib studies, is the elevation of blood pressure and aldosterone.[3][4] This is thought to be mediated through a direct effect on the adrenal glands.[4]
Q4: How can I monitor for these potential off-target effects in my experiments?
For in vivo studies, it is highly recommended to include regular monitoring of:
-
Blood pressure: Utilize telemetry or tail-cuff methods for accurate and frequent measurements.
-
Serum electrolytes: Monitor for changes in sodium and potassium levels, which can be indicative of altered mineralocorticoid activity.[6]
-
Aldosterone and Cortisol levels: Direct measurement of these hormones in plasma or serum can provide evidence of adrenal gland stimulation.[3]
For in vitro studies using cell lines (e.g., human adrenal carcinoma cell lines), you can assess:
-
Steroid hormone secretion: Measure aldosterone and cortisol levels in the cell culture supernatant.
-
Gene expression: Analyze the expression of genes involved in steroidogenesis, such as CYP11B1 and CYP11B2.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with CP-524515, with a focus on distinguishing on-target from potential off-target effects.
Scenario 1: Unexpected Increase in Blood Pressure in an Animal Model
-
Possible Cause: This could be a direct off-target effect of CP-524515, similar to that observed with Torcetrapib.[4]
-
Troubleshooting Steps:
-
Confirm Dosing: Double-check all calculations and the administered dose to rule out an error.
-
Measure Aldosterone: A concurrent increase in plasma aldosterone would strongly suggest a Torcetrapib-like off-target effect.[3]
-
Control Compound: If possible, include a CETP inhibitor known not to affect blood pressure (e.g., anacetrapib) as a negative control to differentiate a compound-specific effect from a potential artifact of the experimental setup.[1]
-
Adrenal Gland Analysis: In terminal studies, consider histological analysis of the adrenal glands.
-
Scenario 2: Altered Electrolyte Levels in Plasma/Serum Samples
-
Possible Cause: Changes in sodium and potassium levels may be secondary to increased aldosterone, a potential off-target effect.[6]
-
Troubleshooting Steps:
-
Correlate with Aldosterone: Analyze plasma aldosterone levels in the same samples to see if there is a positive correlation.
-
Assess Renal Function: Measure standard markers of kidney function (e.g., creatinine, BUN) to rule out renal toxicity as a confounding factor.
-
Review Experimental Diet: Ensure the electrolyte content of the animal diet is standardized and not contributing to the observed changes.
-
Scenario 3: Discrepancy Between Lipid Profile Changes and Functional Outcomes
-
Possible Cause: While CP-524515 may effectively modulate HDL and LDL levels (on-target effect), a simultaneous off-target effect (e.g., increased blood pressure) could counteract or mask the expected beneficial outcomes in functional assays (e.g., atherosclerosis models).[6]
-
Troubleshooting Steps:
-
Comprehensive Monitoring: Ensure you are monitoring both the on-target lipid effects and the potential off-target cardiovascular parameters (blood pressure, aldosterone).
-
Dose-Response Analysis: Conduct a dose-response study to determine if the on-target and off-target effects have different potency thresholds. It may be possible to find a dose that achieves the desired lipid modulation without significant off-target effects.
-
Mechanistic Studies: Investigate downstream markers of vascular inflammation and endothelial function to understand the net effect of the compound.
-
Data Presentation
Table 1: Summary of Key Safety Findings for Different CETP Inhibitors
| CETP Inhibitor | Effect on Blood Pressure | Effect on Aldosterone | Clinical Outcome |
| Torcetrapib | Increased[3][4][6] | Increased[3][6] | Increased cardiovascular events and mortality[1][2] |
| Dalcetrapib | No significant effect[5] | No significant effect[5] | Lack of efficacy[2] |
| Evacetrapib | No significant effect[5] | No significant effect[5] | Lack of efficacy[7] |
| Anacetrapib | No significant effect[5] | No significant effect[5] | Reduced coronary events[8] |
Experimental Protocols
Protocol: Assessment of Aldosterone Secretion in Adrenal Cells
-
Cell Culture: Culture human adrenal carcinoma cells (e.g., H295R) in standard conditions.
-
Treatment: Plate cells and allow them to adhere. Replace the medium with fresh serum-free medium containing CP-524515 at various concentrations, a vehicle control (e.g., DMSO), and a positive control (e.g., Angiotensin II).
-
Incubation: Incubate the cells for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Aldosterone Measurement: Quantify the aldosterone concentration in the supernatant using a commercially available ELISA or mass spectrometry-based assay.
-
Data Analysis: Compare the aldosterone levels in the CP-524515-treated wells to the vehicle control.
Visualizations
Caption: On-target action of CP-524515 on the CETP pathway.
Caption: Potential off-target signaling pathway of CP-524515.
References
- 1. On- and off-target pharmacology of torcetrapib: current understanding and implications for the structure activity relationships (SAR), discovery and development of cholesteryl ester-transfer protein (CETP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. REVEAL-ing the truth about CETP inhibitors? | Drug Discovery News [drugdiscoverynews.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety of CETP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Evacetrapib and cardiovascular outcomes: reasons for lack of efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term safety and efficacy of anacetrapib in patients with atherosclerotic vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
CP 524515 degradation and storage problems
This technical support center provides guidance on the storage, handling, and troubleshooting of issues related to CP 524515, a potent inhibitor of the cholesteryl ester transfer protein (CETP).
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For long-term stability, this compound powder should be stored at 2-8°C. It is supplied as a white to beige powder.
Q2: How should I prepare stock solutions of this compound?
This compound is soluble in DMSO at a concentration of 20 mg/mL. For creating stock solutions, it is recommended to use anhydrous DMSO to minimize hydrolysis. Prepare the solution by dissolving the powder in DMSO to the desired concentration. Gently vortex to ensure the compound is fully dissolved. The solution should be clear.
Q3: How should I store stock solutions of this compound?
Aliquoted stock solutions in DMSO can be stored at -20°C or -80°C for several months. It is advisable to minimize freeze-thaw cycles. For daily use, a fresh dilution from the stock solution into an appropriate aqueous buffer should be prepared.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in assays. | 1. Compound Degradation: Improper storage of the powder or stock solution. 2. Multiple Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation. 3. Precipitation: The compound may have precipitated out of the solution upon dilution into an aqueous buffer. | 1. Ensure the powder is stored at 2-8°C and stock solutions at -20°C or -80°C. 2. Aliquot the stock solution into smaller, single-use volumes. 3. Visually inspect the final assay solution for any precipitate. If precipitation is suspected, consider using a surfactant like Tween-20 or increasing the DMSO concentration in the final assay (ensure solvent tolerance of the assay). |
| Variability between different aliquots of the stock solution. | 1. Incomplete Dissolution: The compound may not have been fully dissolved when preparing the initial stock solution. 2. Concentration Gradient: If the stock solution was frozen and thawed, a concentration gradient may have formed. | 1. Ensure the compound is completely dissolved by gentle vortexing and visual inspection. 2. Before taking an aliquot, allow the entire stock solution to thaw completely and gently mix. |
| Stock solution appears cloudy or contains particles. | 1. Contamination: The solution may be contaminated with bacteria or fungi. 2. Precipitation: The compound may be precipitating out of the solution due to low temperature or solvent evaporation. 3. Hydrolysis: The compound may have degraded due to the presence of water in the DMSO. | 1. Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO. 2. Gently warm the solution to 37°C to see if the precipitate redissolves. 3. Use anhydrous DMSO for preparing stock solutions. |
Hypothetical Stability Data
The following table represents hypothetical stability data for this compound to illustrate its potential degradation profile under different conditions. This data is for illustrative purposes only and is not based on experimental results.
| Storage Condition | Time | Purity (%) |
| Powder | ||
| 2-8°C (Recommended) | 12 months | >98% |
| 25°C (Room Temperature) | 1 month | 95% |
| 25°C (Room Temperature) | 6 months | <90% |
| Stock Solution in DMSO (-20°C) | ||
| 1 Freeze-Thaw Cycle | 6 months | >98% |
| 5 Freeze-Thaw Cycles | 6 months | 96% |
| >10 Freeze-Thaw Cycles | 6 months | <95% |
| Working Solution in Aqueous Buffer (4°C) | ||
| 24 hours | >99% | |
| 48 hours | 97% |
Experimental Protocols
In Vitro CETP Inhibition Assay
This protocol describes a representative method for assessing the inhibitory activity of this compound on CETP.
1. Materials:
-
Recombinant human CETP
-
Donor particles (e.g., fluorescently labeled HDL)
-
Acceptor particles (e.g., biotinylated LDL)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Streptavidin-coated microplates
-
Plate reader capable of fluorescence detection
2. Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a microplate, add the CETP enzyme, donor particles, and acceptor particles.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 4 hours).
-
Stop the reaction by adding an excess of streptavidin-coated beads/plates, which will bind to the biotinylated LDL.
-
Separate the donor and acceptor particles (e.g., by centrifugation or magnetic separation if using beads).
-
Measure the fluorescence of the supernatant or the beads to quantify the amount of fluorescent lipid transferred from the donor to the acceptor particles.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Mechanism of CETP inhibition by this compound.
Caption: Experimental workflow for CETP inhibition assay.
Technical Support Center: Improving the In Vivo Bioavailability of CP-524515
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the in vivo bioavailability of the Cholesteryl Ester Transfer Protein (CETP) inhibitor, CP-524515. Given its likely lipophilic nature and poor aqueous solubility, achieving adequate systemic exposure is a common hurdle.[1][2] This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help optimize your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Our in vitro assays show CP-524515 is a potent CETP inhibitor, but we are not observing the expected efficacy in our animal models. What is the likely cause?
A1: A common reason for a disconnect between in vitro potency and in vivo efficacy is poor oral bioavailability.[3] For an orally administered compound like CP-524515 to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter systemic circulation.[3][4] Poor aqueous solubility is a primary obstacle to this process, leading to low and inconsistent drug absorption.[5] It is essential to investigate the formulation and delivery of CP-524515 to ensure adequate plasma concentrations are being achieved.
Q2: What are the initial formulation strategies to consider for a poorly soluble, lipophilic compound like CP-524515?
A2: For early-stage preclinical studies, the goal is to improve the dissolution rate and solubility of the compound. Key strategies include:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can enhance the dissolution rate.[3][6]
-
Use of Co-solvents and Surfactants: These agents can increase the solubility of the compound in the formulation vehicle.[7][8]
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a hydrophilic polymer matrix can create a high-energy amorphous state that improves both dissolution rate and apparent solubility.[9]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective.[1][8] These formulations can improve absorption by utilizing the body's natural lipid absorption pathways and can also enhance lymphatic transport, potentially reducing first-pass metabolism.[10][11]
Q3: How do I choose between different enabling formulations for my in vivo study?
A3: The choice of formulation depends on the physicochemical properties of CP-524515, the required dose, and the animal species being used. A pragmatic approach is to screen a few simple formulations representing different mechanisms of bioavailability enhancement. For example, you could compare a simple aqueous suspension, an amorphous solid dispersion, and a lipid-based formulation in a pilot pharmacokinetic (PK) study to determine which strategy provides the most significant improvement in exposure.
Troubleshooting Guides
Guide 1: Low and Variable Plasma Concentrations
Issue: You are observing low mean plasma concentrations (AUC and Cmax) and high variability between individual animals in your pharmacokinetic study.
Potential Cause: This is a classic indicator of solubility-limited and erratic absorption from the gastrointestinal tract. The crystalline form of the drug is likely dissolving too slowly and inconsistently.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low and variable in vivo exposure.
Detailed Steps:
-
Formulation Check: Re-examine your current formulation. If it is a suspension, ensure it is homogeneous and that the particle size is consistent. If it is a solution, confirm that the compound has not precipitated out.
-
Vehicle Optimization: For simple formulations, try increasing the concentration of co-solvents (e.g., PEG 400, Propylene Glycol) or surfactants (e.g., Tween® 80, Kolliphor® RH 40). However, be mindful of potential vehicle toxicity in your animal model.
-
Implement Enabling Formulations: If simple vehicle optimization is insufficient, move to more advanced formulations as outlined in the workflow. A pilot PK study comparing an ASD and a SEDDS against your original formulation is a robust approach to identify a superior alternative.
Guide 2: Efficacy Failure Despite Moderate Plasma Exposure
Issue: Your PK study shows moderate plasma concentrations, but you are still not observing the desired pharmacological effect.
Potential Cause: The total plasma concentration may not be representative of the free, pharmacologically active drug. High plasma protein binding can limit the amount of drug available to interact with the CETP target.
Troubleshooting Workflow:
Caption: Logical flow for troubleshooting in vivo efficacy failure.
Detailed Steps:
-
Determine Plasma Protein Binding: Conduct an in vitro plasma protein binding assay for CP-524515 in the plasma of the species used for your efficacy studies.
-
Calculate Free Concentrations: Use the PK data and the plasma protein binding percentage to calculate the unbound drug concentration over time.
-
Compare to Potency: Compare the calculated free drug concentrations with the in vitro IC50 or EC50 values for CETP inhibition. For a pharmacological effect, the free concentration at the target site should ideally exceed the IC50 value.
-
Adjust Dose/Formulation: If the free concentrations are insufficient, you will need to increase the total exposure by either increasing the dose or further optimizing the formulation to enhance bioavailability.
Quantitative Data Summary
The following table presents hypothetical, yet representative, pharmacokinetic data for CP-524515 in rats following a 10 mg/kg oral dose. This illustrates the potential improvements achievable with different formulation strategies.
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 150 ± 45 | 4.0 | 980 ± 350 | ~ 5% |
| Amorphous Solid Dispersion (ASD) | 750 ± 150 | 2.0 | 6,200 ± 1100 | ~ 30% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 1100 ± 210 | 1.5 | 9,500 ± 1800 | ~ 48% |
Data are presented as mean ± standard deviation. Bioavailability is estimated relative to a 2 mg/kg intravenous dose.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Weigh 100 mg of CP-524515 and 400 mg of a hydrophilic polymer (e.g., PVP K30 or HPMC-AS). Dissolve both in a minimal amount of a suitable solvent (e.g., acetone (B3395972) or a methanol/dichloromethane mixture) in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, clear film is formed on the flask wall.
-
Final Drying: Place the flask under high vacuum for at least 24 hours to remove any residual solvent.
-
Processing: Scrape the dried film from the flask. Gently grind the resulting material into a fine powder using a mortar and pestle.
-
Reconstitution for Dosing: For oral gavage, the ASD powder can be suspended in an aqueous vehicle (e.g., 0.5% methylcellulose (B11928114) in water) immediately before administration.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Selection: Choose an oil (e.g., Labrafac™ PG), a surfactant (e.g., Kolliphor® RH 40), and a co-surfactant (e.g., Transcutol® HP) based on their ability to solubilize CP-524515.
-
Solubility Assessment: Determine the solubility of CP-524515 in each individual excipient to guide the selection of the final components.
-
Formulation: Prepare the SEDDS vehicle by accurately weighing and mixing the oil, surfactant, and co-surfactant in a clear glass vial. A common starting ratio is 30% oil, 40% surfactant, and 30% co-surfactant by weight.
-
Drug Loading: Add the desired amount of CP-524515 to the vehicle. Gently warm (to ~40-50°C) and vortex the mixture until the drug is completely dissolved, resulting in a clear, homogenous solution.
-
Characterization: To confirm self-emulsification, add a small drop of the SEDDS formulation to water and observe for the spontaneous formation of a fine, clear to bluish-white emulsion.
Signaling Pathway and Workflow Diagrams
CETP Mechanism of Action and Inhibition by CP-524515
Caption: Mechanism of CETP-mediated lipid transfer and its inhibition.
Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for selecting a bioavailability-enhancing formulation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 6. Conventional and alternative pharmaceutical methods to improve oral bioavailability of lipophilic drugs [wisdomlib.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Cholesteryl ester transfer protein - Wikipedia [en.wikipedia.org]
Technical Support Center: Addressing CP-524515 Precipitation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues encountered with the CETP inhibitor, CP-524515, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is CP-524515 and what are its basic properties?
CP-524515 is a potent inhibitor of the cholesteryl ester transfer protein (CETP), which plays a role in raising high-density lipoprotein cholesterol levels.[1][2] It is structurally related to Torcetrapib.[1] Key properties are summarized in the table below.
Q2: My CP-524515, dissolved in DMSO, precipitated immediately when I diluted it in my aqueous buffer. Why did this happen?
This is a common issue for many organic small molecules that have poor water solubility.[3] When a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is rapidly diluted into an aqueous medium, the compound can "crash out" of the solution, forming a precipitate.[3] This occurs because the solubility of the compound in the final aqueous environment is much lower than in the concentrated DMSO stock.[4]
Q3: Can I use the solution after the precipitate has been vortexed back into suspension?
It is not recommended to use a solution that has precipitated. Even if vortexing appears to resuspend the material, the compound may not be fully dissolved, leading to an inaccurate and lower effective concentration in your experiment.[3] This can result in inconsistent and unreliable data. Always prepare a fresh dilution.[5]
Q4: What is the maximum concentration of DMSO my cell culture can tolerate?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% - 1% without significant cytotoxic effects.[5] However, it is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its specific effect on your cell line.[5][6] For sensitive assays or cell lines, keeping the final DMSO concentration at or below 0.1% is recommended.[3][7]
Q5: How should I store my stock solutions of CP-524515?
Proper storage is critical for maintaining the stability and integrity of CP-524515. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[5] As a solid powder, it should be stored at 2-8°C.[1]
Troubleshooting Guide
Issue: CP-524515 precipitates upon dilution into aqueous buffer.
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of CP-524515 in your experiments.
Step 1: Decrease the Final Concentration
The most common reason for precipitation is exceeding the compound's aqueous solubility limit. Try lowering the final concentration of CP-524515 in your assay.
Step 2: Optimize the Dilution Method
Instead of a single, large dilution, employ a serial dilution strategy.
-
Intermediate Dilution in DMSO: First, create an intermediate dilution of your high-concentration DMSO stock in pure DMSO.[3][6]
-
Final Dilution in Aqueous Buffer: Add the less concentrated DMSO stock to your pre-warmed aqueous buffer or media while gently vortexing.[8] This gradual decrease in solvent strength can help keep the compound in solution.
Step 3: Adjust the Final DMSO Concentration
While minimizing DMSO is generally advised, a slightly higher (but still tolerated) final concentration might be necessary to maintain solubility. Determine the maximum DMSO concentration your experiment can tolerate and adjust your dilution scheme accordingly.
Step 4: Consider Buffer Composition and pH
-
pH Adjustment: The solubility of ionizable compounds can be highly dependent on pH.[5][9] If CP-524515 has ionizable groups, experimenting with different buffer pH values may improve its solubility.
-
Avoid High Salt Concentrations: High salt concentrations in the buffer can decrease the solubility of organic compounds.[10] If possible, test the solubility in a buffer with a lower salt concentration.
Step 5: Utilize Solubility Enhancers
For particularly challenging situations, consider the use of solubility enhancers.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Pluronic® F-68 can help maintain the solubility of hydrophobic compounds.[7][9]
-
Co-solvents: In some in vitro assays, using a co-solvent system may be an option to improve solubility.[5]
Data Presentation
Table 1: Properties of CP-524515
| Property | Value | Reference |
| Form | Powder | [1] |
| Color | White to beige | [1] |
| Solubility in DMSO | 20 mg/mL | [1] |
| Storage Temperature (Solid) | 2-8°C | [1] |
Table 2: Recommended Final DMSO Concentrations in Aqueous Solutions
| Final DMSO Concentration | Potential Effects | Recommendation |
| ≤ 0.1% | Generally well-tolerated by most cell lines. | Ideal for sensitive assays. |
| 0.5% - 1% | May induce off-target effects or cytotoxicity in some cells. | Requires a vehicle control to assess impact. |
| > 1% | High risk of cytotoxicity and artifacts. | Generally not recommended. |
Experimental Protocols
Protocol 1: Preparation of a CP-524515 Stock Solution
-
Weighing: Carefully weigh the desired amount of CP-524515 powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Vortexing: Vortex the tube vigorously until the compound is completely dissolved. The solution should be clear.[9]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials to prevent moisture absorption by the hygroscopic DMSO.[5] Store at -20°C or -80°C.
Protocol 2: Dilution of CP-524515 into Aqueous Medium for Cell-Based Assays
-
Thaw Stock: Thaw a single-use aliquot of the high-concentration CP-524515 stock solution at room temperature.
-
Intermediate Dilution (in DMSO): Prepare an intermediate dilution of the stock solution in fresh, anhydrous DMSO. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute the stock 1:10 in DMSO to create a 1 mM intermediate stock.[3]
-
Pre-warm Medium: Pre-warm your cell culture medium to 37°C.[8]
-
Final Dilution (in Medium): While gently vortexing the pre-warmed medium, add the required volume of the intermediate DMSO stock. For instance, add 1 µL of the 1 mM intermediate stock to 1 mL of medium to get a final concentration of 1 µM with 0.1% DMSO.[8]
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness before adding it to your cells.[8]
Mandatory Visualizations
Caption: Potential causes of CP-524515 precipitation in aqueous solutions.
References
- 1. CP 524515 ≥98% (HPLC) | 262352-13-6 [sigmaaldrich.com]
- 2. This compound ≥98% (HPLC) Sigma PZ0226 [rearus.ru]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Assays with CP-524515 Treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing CP-524515 in cell viability assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for CP-524515?
While specific public data on "CP 524515" is limited, a similarly named compound, Cryptophycin-52 (CP-52), is known to be a mitotic inhibitor.[1] It causes cells to accumulate in the mitosis phase of the cell cycle by disrupting intracellular microtubules.[1] It is crucial to determine the specific mechanism of your particular compound to design and interpret cell viability experiments accurately.
Q2: Which cell viability assay is most appropriate for use with CP-524515?
The choice of assay depends on the experimental question.
-
Metabolic Assays (e.g., MTT, XTT, WST-1, CCK-8): These colorimetric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells.[2][3][4] They are suitable for high-throughput screening and determining IC50 values.
-
Cytotoxicity Assays (e.g., LDH release): These assays measure markers of cell death, such as the loss of membrane integrity.
-
Apoptosis Assays (e.g., Annexin V/PI staining): These flow cytometry-based assays can distinguish between live, early apoptotic, late apoptotic, and necrotic cells, providing more detailed information about the mode of cell death.[5]
-
ATP-based Assays: These luminescent assays quantify ATP, an indicator of metabolically active cells, and are known for their high sensitivity.[6]
Q3: How can I determine the optimal concentration and incubation time for CP-524515 treatment?
It is essential to perform a dose-response and time-course experiment. Start with a broad range of concentrations and several time points (e.g., 24, 48, 72 hours).[7][8] The goal is to identify the concentration range that produces a measurable effect on cell viability and the optimal time point to observe this effect.
Q4: How should I prepare and store CP-524515?
Most small molecule inhibitors are dissolved in a solvent like DMSO to create a concentrated stock solution.[9] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at the recommended temperature, protected from light. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[9] Always include a solvent-only control in your experiments.[9]
Q5: What are potential off-target effects of CP-524515, and how can I control for them?
Off-target effects occur when a compound affects proteins other than the intended target.[9] To investigate this, you can:
-
Use a structurally unrelated inhibitor that targets the same pathway.[9]
-
Perform rescue experiments by overexpressing a resistant mutant of the target protein.[9]
-
Compare the observed phenotype with the phenotype from genetic knockdown (e.g., siRNA) or knockout of the target.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the plate, or compound precipitation. | Ensure a homogenous single-cell suspension before seeding. Calibrate pipettes regularly and use a consistent pipetting technique. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS. Visually inspect for compound precipitation after dilution in media. |
| No observable effect on cell viability | The compound concentration is too low, the incubation time is too short, the compound is inactive, or the cells are resistant. | Perform a dose-response experiment with a wider and higher concentration range. Increase the incubation time. Verify the identity and purity of your compound. Use a positive control known to induce cell death in your cell line. Consider using a different, more sensitive cell line. |
| Unexpected increase in cell viability at low concentrations | Biphasic dose-response (hormesis), or off-target effects. | This can be a real biological effect.[10] Carefully document the dose-response curve. Investigate potential off-target effects that might promote proliferation at low concentrations. |
| Discrepancy between different viability assays (e.g., MTT vs. Annexin V) | Assays measure different aspects of cell health (metabolism vs. apoptosis). The compound may be affecting cellular metabolism without immediately causing cell death. | Use multiple, complementary assays to get a comprehensive understanding of the compound's effect. For example, a decrease in MTT signal without an increase in Annexin V staining might indicate a cytostatic effect (inhibition of proliferation) rather than a cytotoxic one. |
| High background signal in the assay | Reagent contamination, improper washing steps, or interference from the compound itself. | Use fresh, high-quality reagents and sterile techniques.[9] Ensure all washing steps in the protocol are performed thoroughly. Test whether the compound interferes with the assay components in a cell-free system. |
Quantitative Data Summary
The following table summarizes the IC50 values for the similarly named compound, Cryptophycin-52 (CP-52), in two different human tumor cell lines. Note: This data may not be directly applicable to CP-524515 and should be used for reference only.
| Cell Line | Compound | IC50 Value | Assay Type | Reference |
| THP-1 (human leukemia) | Cryptophycin-52 | 0.1 ng/mL | Colony-forming assay | [1] |
| H-125 (human lung tumor) | Cryptophycin-52 | 20 µg/mL | Colony-forming assay | [1] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.[2][3][6][11]
Materials:
-
Cells of interest
-
CP-524515
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]
-
Prepare serial dilutions of CP-524515 in complete culture medium.
-
Remove the old medium and add the medium containing different concentrations of CP-524515 to the cells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[11]
-
Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6][11]
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Mix thoroughly and measure the absorbance at a wavelength of 560-570 nm using a microplate reader.[11]
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation of live, apoptotic, and necrotic cells.[5][12]
Materials:
-
Cells of interest
-
CP-524515
-
6-well cell culture plates
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of CP-524515 for the chosen duration.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension.
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[13] Gently vortex the tubes.
-
Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the samples on a flow cytometer within one hour.[12]
Visualizations
References
- 1. Cellular uptake of a novel cytotoxic agent, cryptophycin-52, by human THP-1 leukemia cells and H-125 lung tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. gap-27.com [gap-27.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijbs.com [ijbs.com]
- 9. benchchem.com [benchchem.com]
- 10. Dual action of NSC606985 on cell growth and apoptosis mediated through PKCδ in prostatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Technical Support Center: Minimizing Variability in CETP Inhibition Assays
Welcome to the technical support center for Cholesteryl Ester Transfer Protein (CETP) inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a fluorometric CETP inhibition assay?
A1: A fluorometric CETP inhibition assay measures the activity of CETP by monitoring the transfer of a fluorescently labeled lipid from a donor particle to an acceptor particle.[1] The donor particle contains a self-quenched fluorescent neutral lipid. In the presence of active CETP, this lipid is transferred to an acceptor particle, which relieves the quenching and results in an increase in fluorescence intensity.[2][3] A potent CETP inhibitor will block this transfer, leading to a dose-dependent decrease in the fluorescence signal.[2]
Q2: My assay is showing high variability between replicate wells. What are the common causes?
A2: High variability in CETP assays can stem from several factors:
-
Inaccurate Pipetting: Small inaccuracies in dispensing reagents, especially the CETP source or inhibitor compounds, can lead to significant differences in activity.[4]
-
Incomplete Mixing: Failure to properly mix the assay components in the wells can result in non-uniform reaction kinetics.[4]
-
Evaporation: During incubation, evaporation from the wells of a microplate, particularly the outer wells, can concentrate the reactants and alter the reaction rate.[4][5]
-
Temperature Fluctuations: CETP activity is sensitive to temperature. Inconsistent temperatures across the plate or between assays will introduce variability.[4] CETP activity is reduced at temperatures below 37°C.[4][6]
Q3: I am not observing any inhibition, even with a known CETP inhibitor. What could be wrong?
A3: A lack of inhibition can be due to several issues:
-
Compound Solubility: The inhibitor may not be fully dissolved in the assay buffer, leading to a lower effective concentration.[2] It's recommended to prepare a high-concentration stock solution in a solvent like DMSO and then dilute it into the assay buffer, ensuring the final solvent concentration is low (typically ≤1%).[7]
-
Reagent Integrity: Ensure that all assay components, including the donor and acceptor particles and the CETP source (e.g., recombinant protein or plasma), are within their expiration dates and have been stored correctly.[2] The CETP source, in particular, should be stored at -80°C to maintain its activity.[4][6]
-
Incorrect Concentration Range: The tested concentration range of the inhibitor might be too low to elicit a response. A broader dose-response curve should be performed.[2]
Q4: The fluorescence signal in my blank wells is increasing over time. Is this normal?
A4: No, the fluorescence of the sample blank should not increase over time. A slight decrease in intensity in the first 15 minutes can be normal, but an increase suggests a problem.[4][6] This could be due to the instability of the donor or acceptor particles or an artifact from the inhibitor compound itself.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your CETP inhibition assays.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inaccurate pipetting, incomplete mixing of reagents, evaporation from wells.[4] | Use calibrated pipettes and proper pipetting techniques. Ensure thorough mixing by gently pipetting up and down. Seal plates tightly and use a humidified incubator to prevent evaporation.[4][6] Consider avoiding the outer wells of the plate.[5] |
| No or Low CETP Activity | Degraded CETP source, incorrect assay temperature. | Store CETP source (plasma, serum, or recombinant protein) at -80°C and avoid repeated freeze-thaw cycles.[4] Ensure the incubator is accurately maintaining a temperature of 37°C.[4][6] |
| Lack of Inhibition | Poor compound solubility, inactive inhibitor, degraded assay components. | Ensure the inhibitor is fully dissolved. Prepare fresh inhibitor dilutions for each experiment.[7] Verify the integrity and proper storage of all assay reagents.[2] |
| High Background Fluorescence | Intrinsic fluorescence of the test compound, light scattering due to compound precipitation.[7] | Run a control with the compound in assay buffer without the donor/acceptor particles to check for intrinsic fluorescence.[7] Visually inspect for precipitation and consider reducing the compound concentration if necessary.[7] |
| Inconsistent IC50 Values | Variable assay conditions, instability of the inhibitor compound, inconsistent DMSO concentration.[7] | Maintain consistent incubation times, temperatures, and reagent concentrations. Prepare fresh stock solutions of the inhibitor for each experiment. Keep the final DMSO concentration constant across all wells.[7] |
Experimental Protocols
Fluorometric CETP Inhibition Assay Protocol
This protocol is a generalized procedure based on commercially available kits.
Principle: CETP mediates the transfer of a self-quenched fluorescent neutral lipid from a donor particle to an acceptor particle. This transfer relieves the quenching, causing an increase in fluorescence. Inhibitors block this process, resulting in a reduced fluorescence signal.[1][2]
Materials:
-
CETP inhibitor compound
-
CETP Donor and Acceptor Particles
-
CETP Assay Buffer
-
CETP Source (e.g., human plasma, rabbit serum, or recombinant human CETP)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~465 nm, Emission: ~535 nm)[4][6]
-
DMSO for inhibitor dilution
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the CETP inhibitor in DMSO. Further dilute these in CETP Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent and low (e.g., ≤1%).[5][7]
-
Assay Plate Setup:
-
Reaction Initiation: Prepare a master mix of the Donor and Acceptor Particles in CETP Assay Buffer according to the manufacturer's instructions. Add this master mix to all wells to start the reaction.[2]
-
Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 1-3 hours, protected from light.[2][4] The incubation time may need optimization depending on the activity of the CETP source.[4]
-
Measurement: Measure the fluorescence intensity at the appropriate wavelengths.[2]
-
Data Analysis:
Visualizations
Caption: Workflow for a fluorometric CETP inhibition assay.
References
CP 524515 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of CP 524515, a potent cholesteryl ester transfer protein (CETP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: Commercially available this compound is typically supplied with a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[1] It is crucial to verify the purity of each new batch to ensure the reliability and reproducibility of your experimental results.
Q2: How can I assess the purity of my this compound sample?
A2: The most common and reliable method for assessing the purity of this compound is reverse-phase HPLC (RP-HPLC). This technique separates this compound from any potential impurities or degradation products, allowing for accurate quantification.
Q3: What are the critical parameters for an HPLC method for this compound analysis?
A3: A validated HPLC method for this compound has been reported, which can be used as a starting point for developing your in-house method. Key parameters include a reverse-phase C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[2] Quality control samples at concentrations of 0.2, 1, and 5 µg/mL have been shown to provide accurate and precise results.[2]
Q4: How should I prepare my this compound sample for HPLC analysis?
A4: A stock solution of this compound can be prepared in a suitable organic solvent such as acetonitrile or a mixture of acetonitrile and water. For analysis, a working solution of approximately 25 µg/mL in 50% acetonitrile/water is a good starting point.[2] Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection to prevent column clogging.
Q5: What are the potential sources of impurities in a this compound sample?
A5: Impurities in a this compound sample can arise from the synthesis process (e.g., starting materials, by-products, residual solvents) or from degradation of the compound over time. It is important to perform stability studies to understand the degradation pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) in HPLC chromatogram | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust the pH of the mobile phase.- Use a new or different C18 column.- Reduce the concentration of the injected sample. |
| Inconsistent retention times | - Fluctuation in mobile phase composition- Temperature variations- Column aging | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Replace the column if it has been used extensively. |
| Presence of unexpected peaks in the chromatogram | - Sample degradation- Contamination of solvent or glassware- Carryover from previous injections | - Prepare fresh samples and store them properly.- Use high-purity solvents and clean glassware.- Implement a thorough needle wash protocol between injections. |
| Low signal intensity | - Low sample concentration- Detector malfunction- Improper wavelength setting | - Increase the sample concentration.- Check the detector lamp and other settings.- Ensure the UV detector is set to the optimal wavelength for this compound. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for the purity assessment of this compound. Method optimization and validation are recommended for specific laboratory conditions.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 50:50 (v/v) acetonitrile and water. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in 50% acetonitrile/water to prepare a stock solution of 1 mg/mL. From the stock solution, prepare a working standard of 25 µg/mL.[2]
-
Sample Solution Preparation: Prepare the this compound sample to be tested at the same concentration as the working standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: 50:50 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.
Caption: Workflow for a forced degradation study of this compound.
Signaling Pathway
This compound is an inhibitor of the Cholesteryl Ester Transfer Protein (CETP). The inhibition of CETP leads to an increase in High-Density Lipoprotein (HDL) cholesterol levels and a decrease in Low-Density Lipoprotein (LDL) cholesterol levels.
Caption: Mechanism of action of this compound on lipid metabolism.
References
Technical Support Center: Interpreting Unexpected Data in CP 524515 Studies
Welcome to the technical support center for CP 524515. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant pruritus (itching) in our animal models treated with this compound. Is this an expected side effect?
A1: Yes, pruritus is a known class effect of Farnesoid X Receptor (FXR) agonists. This is often considered an on-target effect mediated by FXR activation. Studies with other FXR agonists have shown that this side effect is common in clinical trials for conditions like non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1] One potential mechanism involves the FXR-regulated release of the pruritogenic cytokine IL-31.[2]
Q2: Our lipid panel results show an unexpected increase in LDL cholesterol in the this compound treatment group. Is this a known phenomenon?
A2: Yes, modest increases in LDL cholesterol have been observed with some FXR agonists in clinical studies.[1] This effect on lipid metabolism is an important consideration during the development of this class of drugs. It is advisable to closely monitor lipid profiles throughout your studies.
Q3: We are seeing conflicting data regarding glucose metabolism. Some of our experiments suggest improved insulin (B600854) sensitivity, while others show no effect or even a negative impact. How can we interpret this?
A3: Conflicting results on glucose metabolism are a documented issue with FXR agonists.[3] Preclinical studies have often shown improvements in insulin sensitivity, while clinical trial results have been mixed, with some patients experiencing worsened insulin sensitivity.[4] Several factors could contribute to this discrepancy, including the specific experimental model, the duration of treatment, and the partial versus full agonistic activity of the compound.[3][5] It is crucial to carefully control for these variables in your experimental design.
Q4: In one of our long-term toxicity studies, we observed signs of exacerbated liver injury in the high-dose this compound group. Isn't an FXR agonist supposed to be hepatoprotective?
A4: While FXR agonists are generally developed for their hepatoprotective effects, there is evidence suggesting that the chronic activation of FXR can be scenario-dependent and may even lead to liver toxicity in certain contexts.[6] For instance, in a perinatal mouse model, chronic FXR activation resulted in unexpected liver toxicity.[6] The underlying reasons for this are still being investigated but may relate to the complex role of FXR in bile acid homeostasis and inflammation.
Troubleshooting Guides
Issue: Inconsistent In Vitro vs. In Vivo Efficacy
Symptoms:
-
Potent activation of FXR in cell-based reporter assays.
-
Weak or inconsistent target gene engagement (e.g., SHP, FGF19) and lack of efficacy in animal models.
Possible Causes & Troubleshooting Steps:
-
Poor Pharmacokinetics/Pharmacodynamics (PK/PD):
-
Protocol: Conduct a full PK/PD profiling study. Measure plasma and tissue concentrations of this compound over time and correlate these with the expression of FXR target genes.
-
-
Partial Agonism: this compound may be a partial agonist, leading to a reduced maximal response compared to a full agonist.
-
Protocol: Perform a dose-response study and compare the maximal efficacy of this compound to a known full FXR agonist. The molecular mechanism of partial agonism can involve the destabilization of the co-activator binding conformation.[5]
-
-
Off-Target Effects: The compound may have off-target activities that counteract its on-target FXR agonism in a complex biological system.
-
Protocol: Screen this compound against a panel of other nuclear receptors and common off-target proteins.
-
Issue: Unexpected Gene Expression Changes Unrelated to Known FXR Pathways
Symptoms:
-
Microarray or RNA-seq data reveals significant changes in the expression of genes not previously associated with FXR activation.
Possible Causes & Troubleshooting Steps:
-
Off-Target Effects: this compound may be interacting with other transcription factors or signaling pathways.
-
Protocol: Utilize bioinformatics tools to analyze the promoters of the unexpectedly regulated genes for common transcription factor binding sites. This can provide clues about potential off-target interactions.
-
-
Indirect Effects: The observed changes may be secondary to the primary effects of FXR activation.
-
Protocol: Conduct a time-course experiment to distinguish between early (primary) and late (secondary) gene expression changes.
-
-
Experimental Artifact:
-
Protocol: Validate the microarray or RNA-seq results using an orthogonal method, such as quantitative PCR (qPCR), on a subset of the unexpectedly regulated genes.
-
Data Summary
Table 1: Common Unexpected Findings with FXR Agonists
| Parameter | Observation | Potential Explanation | Reference |
| Pruritus | Increased itching | On-target FXR-mediated IL-31 release | [1][2] |
| LDL Cholesterol | Modest Increase | On-target effect on lipid metabolism | [1] |
| Glucose Metabolism | Conflicting Results | Partial agonism, model-dependent effects | [3][4] |
| Liver Enzymes | Exacerbated Injury (in some contexts) | Scenario-dependent chronic activation effects | [6] |
Experimental Protocols
Protocol 1: In Vivo Assessment of FXR Target Gene Engagement
-
Animal Model: C57BL/6 mice.
-
Treatment: Administer this compound or vehicle control via oral gavage at desired doses for a specified duration (e.g., 7 days).
-
Sample Collection: At the end of the treatment period, collect liver and ileum tissues.
-
RNA Isolation: Isolate total RNA from the tissues using a standard Trizol-based method.
-
Quantitative PCR (qPCR):
-
Synthesize cDNA from the isolated RNA.
-
Perform qPCR using primers for known FXR target genes (e.g., Shp, Bsep, Fgf15) and a housekeeping gene (e.g., Gapdh).
-
Analyze the data using the delta-delta Ct method to determine the fold change in gene expression relative to the vehicle control group.
-
Visualizations
Caption: FXR activation in the gut and liver regulates bile acid synthesis.
Caption: Troubleshooting workflow for inconsistent experimental efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders [mdpi.com]
- 3. Coordinated Actions of FXR and LXR in Metabolism: From Pathogenesis to Pharmacological Targets for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular tuning of farnesoid X receptor partial agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesoid X Receptor Agonist Treatment Alters Bile Acid Metabolism but Exacerbates Liver Damage in a Piglet Model of Short-Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CETP Inhibitors: The Case of Torcetrapib and the Elusive CP 524515
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Cholesteryl Ester Transfer Protein (CETP) has been a focal point in cardiovascular drug development for its potential to raise high-density lipoprotein cholesterol (HDL-C), the "good cholesterol," and lower low-density lipoprotein cholesterol (LDL-C), the "bad cholesterol." This guide provides a detailed comparison of two CETP inhibitors, the well-documented but failed drug torcetrapib (B1681342), and the lesser-known compound CP 524515. Due to a significant lack of publicly available preclinical and clinical data for this compound, this guide will primarily focus on the extensive data available for torcetrapib, contextualized by comparisons with other CETP inhibitors, to provide a comprehensive overview of the efficacy and safety challenges within this drug class.
The Role of CETP in Lipid Metabolism
Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (like VLDL and LDL) in exchange for triglycerides.[1] By inhibiting CETP, it is hypothesized that HDL-C levels will rise, promoting reverse cholesterol transport, while LDL-C levels will decrease, thereby reducing the risk of atherosclerosis and cardiovascular disease.[2][3]
This compound: An Undisclosed Profile
This compound is identified as a potent inhibitor of CETP and is structurally related to torcetrapib. However, a thorough review of scientific literature and clinical trial databases reveals a significant absence of published preclinical or clinical data on its efficacy and safety profile. Chemical suppliers offer this compound for research purposes, but without accessible data, a direct and meaningful comparison with torcetrapib is not feasible at this time.
Torcetrapib: A Case Study in On-Target Efficacy and Off-Target Toxicity
Torcetrapib (CP-529414) was a promising CETP inhibitor that demonstrated significant efficacy in altering lipid profiles. However, its development was famously halted in late-stage clinical trials due to severe adverse effects.
Efficacy of Torcetrapib
Clinical trials of torcetrapib showed a substantial, dose-dependent increase in HDL-C and a moderate decrease in LDL-C.
| Dosage | % Change in HDL-C (from baseline) | % Change in LDL-C (from baseline) | Clinical Trial/Study |
| 10 mg/day | +9.0% | +3.0% | Phase II[4] |
| 30 mg/day | +35.2% | -3.9% | Phase II[4] |
| 60 mg/day | +54.5% | -11.0% | Phase II[4] |
| 90 mg/day | +54.5% | -16.5% | Phase II[4] |
| 60 mg/day (with atorvastatin) | +72.1% | -24.9% | ILLUMINATE Trial[5] |
| 120 mg once daily | +46% | -8% | Early Phase Study[6] |
| 120 mg twice daily | +106% | -17% | Early Phase Study[6] |
Side Effects and Clinical Outcomes of Torcetrapib
The promising lipid-modifying effects of torcetrapib were overshadowed by significant off-target adverse effects that led to increased morbidity and mortality in the ILLUMINATE trial.[7]
| Adverse Effect | Magnitude of Effect | Clinical Trial/Study |
| Increased Blood Pressure | Average increase of 5.4 mmHg in systolic blood pressure.[5] | ILLUMINATE Trial[5] |
| Aldosterone (B195564) Increase | Significant increases in serum aldosterone.[5][8] | ILLUMINATE Trial[5][8] |
| Electrolyte Imbalance | Decrease in serum potassium, and increases in serum sodium and bicarbonate.[5] | ILLUMINATE Trial[5] |
| Cardiovascular Events | 25% increased risk of major cardiovascular events.[9][10] | ILLUMINATE Trial[9][10] |
| All-Cause Mortality | 58% increased risk of death from any cause.[9][10] | ILLUMINATE Trial[9][10] |
These adverse effects were found to be independent of CETP inhibition and specific to the torcetrapib molecule, likely due to its effects on the adrenal glands.[8][11]
Comparative Overview of Other CETP Inhibitors
The failure of torcetrapib did not end the investigation into CETP inhibition. Other compounds with different chemical structures and safety profiles have been developed, with varying degrees of success.
| CETP Inhibitor | % Change in HDL-C | % Change in LDL-C | Key Clinical Outcome |
| Torcetrapib | +72.1% | -24.9% | Increased cardiovascular events and mortality (ILLUMINATE trial).[5][10] |
| Anacetrapib | +104% | -18% | Modest reduction in major coronary events (REVEAL trial).[12][13][14] |
| Dalcetrapib | +30% | Negligible effect | No reduction in cardiovascular events in the overall population (dal-OUTCOMES trial).[15][16] |
This comparison highlights that while potent HDL-C raising and LDL-C lowering can be achieved through CETP inhibition, the clinical benefit is not guaranteed and is highly dependent on the specific molecule's safety profile.
Experimental Protocols
CETP Activity Assay (Fluorometric Method)
A common method to assess the in vitro activity of CETP inhibitors is a fluorometric assay.
Principle: This assay measures the transfer of a fluorescently labeled neutral lipid from a donor particle to an acceptor particle, a process mediated by CETP. The donor particle contains a self-quenched fluorophore. When the labeled lipid is transferred to the acceptor particle, the fluorescence is de-quenched, resulting in an increase in fluorescence intensity that is proportional to CETP activity.[17][18][19]
Procedure:
-
Reagent Preparation: Prepare assay buffer, donor particles, acceptor particles, and a positive control (e.g., rabbit serum with high CETP activity).
-
Inhibitor Preparation: Serially dilute the test compound (e.g., torcetrapib) to a range of concentrations.
-
Assay Reaction: In a 96-well plate, combine the CETP source (plasma sample or purified CETP), donor particles, acceptor particles, and the test inhibitor at various concentrations.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 3 hours).[18]
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~465 nm and an emission wavelength of ~535 nm.[17][19]
-
Data Analysis: Calculate the percentage of CETP inhibition for each concentration of the test compound and determine the IC50 value.
Measurement of Plasma HDL-C and LDL-C
The standard method for determining HDL-C and LDL-C concentrations in clinical trials involves a combination of ultracentrifugation and chemical precipitation.
Principle: Lipoproteins are separated based on their density through ultracentrifugation. Chemical precipitation is then used to selectively remove certain lipoprotein fractions, allowing for the measurement of cholesterol in the remaining fractions.[20][21]
Procedure for HDL-C:
-
Precipitation: Non-HDL lipoproteins (VLDL, LDL) are precipitated from the plasma sample using a reagent containing a polyanion (e.g., dextran (B179266) sulfate) and a divalent cation (e.g., magnesium chloride).
-
Centrifugation: The sample is centrifuged to pellet the precipitated lipoproteins.
-
Cholesterol Measurement: The cholesterol content of the clear supernatant, which contains the HDL fraction, is measured using an enzymatic cholesterol assay.
Procedure for LDL-C (Beta-Quantification):
-
Ultracentrifugation: VLDL is removed from the plasma by ultracentrifugation.
-
HDL-C Measurement: The HDL-C in the VLDL-free plasma is measured as described above.
-
Total Cholesterol Measurement: The total cholesterol in the VLDL-free plasma is measured.
-
Calculation: LDL-C is calculated by subtracting the HDL-C from the total cholesterol of the VLDL-free plasma. The Friedewald formula ([LDL-C] = [Total Cholesterol] - [HDL-C] - [Triglycerides]/5) is a commonly used estimation method when direct measurement is not performed.[22]
Visualizing the Pathways and Processes
CETP Inhibition Signaling Pathway
Caption: Mechanism of CETP inhibition by drugs like torcetrapib.
Experimental Workflow for CETP Inhibitor Evaluation
Caption: A typical workflow for the evaluation of a novel CETP inhibitor.
References
- 1. bjcardio.co.uk [bjcardio.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Efficacy and safety of torcetrapib, a novel cholesteryl ester transfer protein inhibitor, in individuals with below-average high-density lipoprotein cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of torcetrapib in patients at high risk for coronary events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Pfizer terminates torcetrapib [medscape.com]
- 8. Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. merck.com [merck.com]
- 13. dicardiology.com [dicardiology.com]
- 14. bjcardio.co.uk [bjcardio.co.uk]
- 15. A Study of Dalcetrapib in Patients Hospitalized for an Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 16. Dalcetrapib - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. abcam.com [abcam.com]
- 20. Seven Direct Methods for Measuring HDL and LDL Cholesterol Compared with Ultracentrifugation Reference Measurement Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods of Low-Density Lipoprotein-Cholesterol Measurement: Analytical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. gpnotebook.com [gpnotebook.com]
selectivity profiling of CP 524515 against other CETP inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profiles of various cholesteryl ester transfer protein (CETP) inhibitors, with a focus on CP-524,515 in the context of other key inhibitors such as anacetrapib, torcetrapib, and evacetrapib. The objective is to present a clear overview of their on-target potency and notable off-target effects, supported by available experimental data and detailed methodologies.
On-Target Potency: A Quantitative Comparison
The primary measure of a CETP inhibitor's on-target potency is its half-maximal inhibitory concentration (IC50) against the CETP enzyme. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for several CETP inhibitors. While CP-524,515 is described as a potent CETP inhibitor, its specific IC50 value is not publicly available in the reviewed literature.
| Compound | CETP IC50 (nM) | Notes |
| CP-524,515 | Not Available | Described as a potent CETP inhibitor. |
| Anacetrapib | 7.9 - 11.8[1] | A potent and selective inhibitor.[1] |
| Torcetrapib | 37[1] | The first CETP inhibitor to undergo major clinical trials. |
| Evacetrapib | 5.5[1] | A potent and selective inhibitor of CETP.[1] |
| Obicetrapib | Not Available | A CETP inhibitor under investigation. |
| Dalcetrapib | 204.6 (rhCETP) | A CETP modulator. |
| CKD-519 | 2.3 | A potent and selective CETP inhibitor. |
Off-Target Selectivity Profile
A critical aspect of a drug's safety and therapeutic window is its selectivity – its ability to interact with the intended target (on-target) without affecting other proteins or pathways (off-target). The off-target effects of some CETP inhibitors have been a significant concern, leading to the failure of some candidates in late-stage clinical trials.
Key Off-Target Effects: Aldosterone (B195564) and Cortisol Synthesis
One of the most well-documented off-target effects of certain CETP inhibitors is the stimulation of aldosterone and cortisol synthesis, which can lead to increased blood pressure and other adverse cardiovascular events. This effect was a major factor in the clinical failure of torcetrapib.
The following table summarizes the known off-target effects of the compared CETP inhibitors. Data for CP-524,515 is not available in the public domain.
| Compound | Effect on Aldosterone Synthesis | Effect on Cortisol Synthesis | Effect on Blood Pressure |
| CP-524,515 | Not Available | Not Available | Not Available |
| Anacetrapib | No significant effect reported | No significant effect reported | No significant increase |
| Torcetrapib | Increased | Increased | Increased |
| Evacetrapib | No significant effect reported | No significant effect reported | No significant increase |
Experimental Protocols
CETP Activity Assay (Fluorometric)
This assay is widely used to determine the in vitro potency of CETP inhibitors.
Principle: The assay utilizes a donor molecule containing a self-quenched fluorescent lipid. In the presence of active CETP, this fluorescent lipid is transferred to an acceptor molecule, resulting in an increase in fluorescence. The inhibitory activity of a test compound is measured by the reduction in the rate of fluorescence increase.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the CETP inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor to obtain a range of concentrations for testing.
-
Prepare a reaction buffer containing a source of CETP (recombinant human CETP or human plasma).
-
Prepare solutions of the donor and acceptor molecules as per the assay kit manufacturer's instructions.
-
-
Assay Procedure:
-
Add the CETP-containing buffer to the wells of a microplate.
-
Add the various concentrations of the test inhibitor or vehicle control to the respective wells.
-
Pre-incubate the plate to allow the inhibitor to bind to CETP.
-
Initiate the reaction by adding the donor and acceptor molecule mixture to all wells.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 465/535 nm) at regular intervals.
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Aldosterone and Cortisol Secretion Assay in H295R Cells
This cell-based assay is used to assess the potential of compounds to induce the synthesis and secretion of steroid hormones, a key off-target effect.
Principle: The human adrenocortical carcinoma cell line, H295R, is capable of producing a wide range of steroid hormones, including aldosterone and cortisol. By treating these cells with a test compound, any changes in the levels of secreted hormones can be quantified to assess the compound's off-target activity.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture H295R cells in appropriate media until they reach the desired confluency.
-
Seed the cells into multi-well plates.
-
After allowing the cells to attach, replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant from each well.
-
-
Hormone Quantification:
-
Quantify the concentration of aldosterone and cortisol in the collected supernatant using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Compare the hormone levels in the wells treated with the test compound to the vehicle control wells.
-
Express the results as a fold-change or percentage increase in hormone secretion.
-
Visualizing Pathways and Workflows
To better understand the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: CETP-mediated lipid transfer and the mechanism of its inhibition.
Caption: Experimental workflow for the fluorometric CETP activity assay.
Caption: Workflow for assessing off-target effects on steroidogenesis.
References
Unveiling the Potency of CETP Inhibitors: A Comparative Analysis for Drug Development Professionals
A detailed examination of the cholesteryl ester transfer protein (CETP) inhibitor CP-524,515 in comparison to other key inhibitors in its class reveals a landscape of varying potencies and clinical outcomes. This guide provides researchers, scientists, and drug development professionals with a comparative overview of CP-524,515 and other notable CETP inhibitors—anacetrapib (B1684379), torcetrapib, and dalcetrapib (B1669777)—supported by experimental data to validate their CETP inhibitory activity.
The primary mechanism of CETP inhibitors involves blocking the transfer of cholesteryl esters from cardioprotective HDL to apolipoprotein B-containing lipoproteins like very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). This inhibition leads to an increase in HDL cholesterol and a decrease in LDL cholesterol, a desirable outcome for the management of dyslipidemia and the reduction of cardiovascular disease risk.
Comparative Efficacy of CETP Inhibitors
The following tables summarize the in vitro inhibitory activity and the in vivo effects on plasma lipids for three key CETP inhibitors. This data, compiled from various preclinical and clinical studies, highlights the distinct profiles of each compound.
Table 1: In Vitro CETP Inhibitory Activity
| Compound | IC50 (nM) | Assay System |
| Anacetrapib | 7.9 - 16 | Recombinant human CETP (rhCETP) |
| Torcetrapib | 13 - 52 | Recombinant human CETP (rhCETP) / Whole human plasma |
| Dalcetrapib | 204.6 | Recombinant human CETP (rhCETP) |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of CETP activity in vitro. Lower values indicate higher potency.
Table 2: In Vivo Effects on HDL and LDL Cholesterol in Humans
| Compound | HDL-C Change (%) | LDL-C Change (%) | Key Clinical Trial(s) |
| Anacetrapib | +104 to +138 | -18 to -40 | REVEAL, DEFINE |
| Torcetrapib | +46 to +72 | -17 to -25 | ILLUMINATE |
| Dalcetrapib | +23 to +40 | Minimal to no change | dal-OUTCOMES |
Data represents approximate percentage changes from baseline observed in major clinical trials.
Anacetrapib emerges as a highly potent inhibitor, demonstrating a robust increase in HDL-C and a significant reduction in LDL-C.[2][3][4][5] Torcetrapib also showed marked efficacy in modulating lipid levels but was withdrawn from development due to off-target effects, including an increase in blood pressure and aldosterone (B195564) levels.[6][7][8][9] Dalcetrapib, in contrast, is a less potent inhibitor with a more modest impact on HDL-C and negligible effects on LDL-C.[10][11][12][13]
Experimental Protocols
The validation of CETP inhibitory activity relies on standardized in vitro and in vivo experimental protocols.
In Vitro CETP Inhibition Assay (Fluorescence-Based)
This assay quantitatively measures the ability of a compound to inhibit the transfer of a fluorescently labeled lipid from a donor lipoprotein to an acceptor lipoprotein, mediated by CETP.
Materials:
-
Recombinant human CETP
-
Donor particles (e.g., HDL-like particles containing a self-quenched fluorescent neutral lipid)
-
Acceptor particles (e.g., VLDL or LDL-like particles)
-
Test compound (e.g., CP-524,515) and reference inhibitors
-
Assay buffer
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, donor particles, and acceptor particles to each well.
-
Add the diluted compounds to the respective wells.
-
Initiate the reaction by adding recombinant human CETP to all wells except for the negative control.
-
Incubate the plate at 37°C for a specified period (e.g., 1-4 hours), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 480/511 nm).
-
The transfer of the fluorescent lipid to the acceptor particle results in dequenching and an increase in fluorescence.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[14][15][16]
In Vivo Evaluation in CETP-Transgenic Mice
As wild-type mice do not express CETP, transgenic mice expressing human CETP are a crucial animal model for evaluating the in vivo efficacy of CETP inhibitors.[17][18]
Animal Model:
-
Male or female C57BL/6 mice transgenic for human CETP.
Procedure:
-
House the animals in a controlled environment with a standard chow or a high-fat diet to induce a more human-like lipid profile.
-
Administer the test compound (e.g., CP-524,515) or vehicle control orally at a predetermined dose and frequency.
-
Collect blood samples at baseline and at various time points after treatment.
-
Separate plasma and measure total cholesterol, HDL-C, LDL-C, and triglycerides using standard enzymatic assays.
-
Optionally, CETP activity in the plasma can be measured using an ex vivo version of the in vitro assay described above.
-
Compare the lipid profiles of the treated group to the vehicle control group to determine the in vivo efficacy of the inhibitor.[17][19][20]
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the core concepts of CETP inhibition and the typical workflow for evaluating a novel inhibitor.
Caption: Mechanism of CETP-mediated lipid transfer and its inhibition.
References
- 1. CETP | DC Chemicals [dcchemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Anacetrapib Finds (Modest) Success Where All Other CETP Inhibitors Failed | tctmd.com [tctmd.com]
- 4. gertitashkomd.com [gertitashkomd.com]
- 5. community.the-hospitalist.org [community.the-hospitalist.org]
- 6. selleckchem.com [selleckchem.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Torcetrapib and atorvastatin: a novel combination therapy for dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Torcetrapib - Wikipedia [en.wikipedia.org]
- 10. Efficacy and safety of dalcetrapib in type 2 diabetes mellitus and/or metabolic syndrome patients, at high cardiovascular disease risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholesteryl ester transfer protein inhibitors for dyslipidemia: focus on dalcetrapib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of dalcetrapib in patients with a recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. benchchem.com [benchchem.com]
- 18. Cholesteryl Ester Transfer Protein Inhibition Reduces Major Adverse Cardiovascular Events by Lowering Apolipoprotein B Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. Evaluation of CETP activity in vivo under non-steady-state conditions: influence of anacetrapib on HDL-TG flux - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of CETP Inhibitors: Efficacy and Safety Profiles
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Cholesteryl Ester Transfer Protein (CETP) remains a compelling therapeutic strategy for managing dyslipidemia and reducing the risk of atherosclerotic cardiovascular disease. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins like low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). Blocking this transfer can lead to increased HDL-C and decreased LDL-C levels.[1][2] However, the clinical development of CETP inhibitors has been a journey of both promise and setbacks, with different compounds exhibiting varied efficacy and safety profiles.[2] This guide provides an objective, data-driven comparison of key CETP inhibitors based on in vivo experimental data, with a focus on the later-generation compounds anacetrapib (B1684379) and obicetrapib.
Comparative Efficacy on Lipid Profiles
The primary measure of in vivo efficacy for CETP inhibitors is their impact on plasma lipid profiles. The following tables summarize the quantitative effects of several key inhibitors on HDL-C, LDL-C, and triglycerides, drawing from both preclinical and clinical studies.
Table 1: Head-to-Head Comparison of Anacetrapib and Obicetrapib on Lipid Parameters (from a Network Meta-Analysis of Clinical Trials) [3]
| Parameter | Anacetrapib (Mean Difference vs. Placebo) | Obicetrapib (Mean Difference vs. Placebo) |
| LDL-C | -30.18 mg/dL | -32.40 mg/dL |
| HDL-C | +103.81 mg/dL | +156.77 mg/dL |
| Triglycerides | -9.15 mg/dL | -2.78 mg/dL (not significant) |
| Apolipoprotein B (ApoB) | -20.83 mg/dL | -20.67 mg/dL |
Table 2: In Vivo Efficacy of Various CETP Inhibitors from Clinical and Preclinical Studies
| CETP Inhibitor | Key In Vivo Effect on HDL-C | Key In Vivo Effect on LDL-C | Notable Remarks |
| Torcetrapib (B1681342) | ~72% increase | ~25% decrease | Development halted due to off-target effects leading to increased blood pressure and mortality.[4][5] |
| Dalcetrapib | ~30% increase | Negligible effect | Failed to show a reduction in cardiovascular events in a large clinical trial.[6] |
| Evacetrapib | ~133% increase | ~31% decrease | Clinical development was terminated due to a lack of efficacy in reducing cardiovascular events.[7] |
| Anacetrapib | ~104% increase | ~17-40% decrease | Demonstrated a modest reduction in major coronary events.[7][8] It has a very long terminal half-life and accumulates in adipose tissue.[9] |
| Obicetrapib | ~157-179% increase | ~45-63% decrease | Shows a favorable pharmacokinetic profile without the accumulation issues seen with anacetrapib.[9][10] Currently in late-stage clinical development.[7] |
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of these inhibitors, the following diagrams illustrate the CETP signaling pathway and a typical experimental workflow for in vivo validation.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the evaluation of CETP inhibitors in vivo.
In Vivo Efficacy Study in Human CETP Transgenic Mice
-
Objective: To determine the in vivo efficacy of a CETP inhibitor on plasma lipid profiles.[2]
-
Animal Model: Human CETP (hCETP) transgenic mice are commonly used as wild-type mice do not express CETP.[2] Cynomolgus-CETP transgenic mice are also utilized.[11]
-
Experimental Groups:
-
Vehicle Control Group
-
CETP Inhibitor Treatment Group (at various doses)
-
Positive Control Group (e.g., a known CETP inhibitor like anacetrapib)
-
-
Procedure:
-
Acclimatization: Animals are acclimatized to housing conditions for at least one week.
-
Baseline Blood Sampling: A baseline blood sample is collected to determine initial lipid levels.
-
Dosing: The CETP inhibitor or vehicle is administered, typically via oral gavage. Dosing can be a single administration for acute studies or daily for chronic studies.[2] For some compounds like anacetrapib, intravenous administration has been used in preclinical studies to bypass absorption variability.[12]
-
Blood Collection: Blood samples are collected at various time points post-dosing (e.g., 4, 8, 24 hours) for pharmacokinetic and pharmacodynamic analysis.[11]
-
Lipid Analysis: Plasma is isolated and analyzed for total cholesterol, HDL-C, LDL-C, and triglycerides using standard enzymatic assays.[2]
-
CETP Activity Assay: CETP activity in the plasma is measured to confirm target engagement. This is often done using a fluorescent substrate-based assay.[13]
-
Pharmacokinetic Analysis in Non-Human Primates
-
Objective: To determine the pharmacokinetic profile of a CETP inhibitor.
-
Animal Model: Cynomolgus monkeys are a relevant model as they naturally express CETP.[9]
-
Procedure:
-
Dosing: A single dose of the CETP inhibitor is administered (e.g., orally).
-
Blood Sampling: Blood samples are collected at multiple time points post-dose.
-
Drug Concentration Measurement: Plasma concentrations of the drug are quantified using a validated analytical method (e.g., LC-MS/MS).
-
Parameter Calculation: Key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated.
-
Tissue Distribution (for select studies): In terminal studies, tissue samples (e.g., adipose tissue) can be collected to assess drug accumulation.[9]
-
Off-Target Effects
A critical aspect of comparing CETP inhibitors is their safety profile and potential for off-target effects.
-
Torcetrapib: The development of torcetrapib was halted due to an increase in mortality, which was attributed to off-target effects, including increased blood pressure and aldosterone (B195564) levels. These effects were observed even in animal models lacking CETP, confirming their off-target nature.[5]
-
Anacetrapib and Obicetrapib: Later-generation inhibitors, including anacetrapib and obicetrapib, have been shown to be more specific and do not exhibit the adverse off-target effects on blood pressure and aldosterone that were seen with torcetrapib.[9] However, anacetrapib's long half-life and accumulation in adipose tissue raised concerns, a characteristic not shared by obicetrapib.[9] A potential off-target effect of anacetrapib is the reduction of PCSK9 levels, which could contribute to its LDL-C lowering effect.[14]
Conclusion
The landscape of CETP inhibitors has evolved significantly, with newer agents demonstrating more potent and cleaner profiles than the first-generation compounds. Obicetrapib, in particular, shows promise with its robust efficacy in modulating lipid profiles and a favorable pharmacokinetic profile that avoids the tissue accumulation seen with anacetrapib.[9] The in vivo data presented in this guide highlights the importance of thorough head-to-head comparisons in relevant animal models to discern these critical differences in efficacy and safety. As research in this area continues, these comparative insights will be invaluable for the development of the next generation of therapies for dyslipidemia.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SAT-259 Comparative Efficacy of Anacetrapib and Obicetrapib: A Network Meta-Analysis of CETP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. In vivo effects of anacetrapib on preβ HDL: improvement in HDL remodeling without effects on cholesterol absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Obicetrapib—the Rebirth of CETP Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Obicetrapib exhibits favorable physiochemical and pharmacokinetic properties compared to previous cholesteryl ester transfer protein inhibitors: An integrated summary of results from non-human primate studies and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. Reduction in PCSK9 levels induced by anacetrapib: an off-target effect? - PMC [pmc.ncbi.nlm.nih.gov]
CP 524515: A Potent CETP Inhibitor in the Context of a Challenging Therapeutic Class
For researchers, scientists, and drug development professionals, the landscape of Cholesteryl Ester Transfer Protein (CETP) inhibitors presents a compelling case study of a therapeutic target with immense theoretical promise that has faced significant clinical hurdles. This guide provides a comparative overview of CP 524515, a potent CETP inhibitor, alongside other key molecules in this class—torcetrapib (B1681342), anacetrapib (B1684379), evacetrapib (B612230), and dalcetrapib (B1669777). While detailed public data on the efficacy of this compound is limited, its structural relationship to torcetrapib places it within a critical chapter of CETP inhibitor development.
Mechanism of Action: Reshaping the Lipoprotein Profile
CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. By inhibiting CETP, compounds like this compound are designed to increase HDL cholesterol (HDL-C), often referred to as "good cholesterol," and decrease LDL cholesterol (LDL-C), or "bad cholesterol." This modulation of the lipid profile was hypothesized to translate into a reduced risk of atherosclerotic cardiovascular disease.
Comparative Performance of CETP Inhibitors
The development of CETP inhibitors has been marked by a series of high-profile clinical trials with varied and often disappointing outcomes. While specific comparative preclinical and clinical data for this compound are not extensively available in the public domain, it is understood to be a potent inhibitor of CETP. The table below summarizes the clinical trial data for other prominent CETP inhibitors.
| CETP Inhibitor | Change in HDL-C | Change in LDL-C | Change in Triglycerides | Notable Clinical Trial Outcomes |
| Torcetrapib | ~+72%[1][2] | ~-25%[1][2] | Minimal change | Increased risk of mortality and cardiovascular events (ILLUMINATE trial); development terminated[3] |
| Anacetrapib | ~+138%[1][4] | ~-40%[1][4] | Minimal change | Modest reduction in major coronary events (REVEAL trial); development halted due to long-term accumulation in adipose tissue[5][6][7] |
| Evacetrapib | ~+130%[8][9] | ~-37%[8][9] | Minimal change | No reduction in cardiovascular events despite significant lipid modification (ACCELERATE trial); development terminated for futility[8][9] |
| Dalcetrapib | ~+30-40%[10] | Minimal effect[10] | Minimal change | No significant reduction in cardiovascular events (dal-OUTCOMES trial); development terminated for futility[10][11] |
Experimental Protocols
The evaluation of CETP inhibitors involves a range of standardized in vitro and in vivo assays to determine their potency, efficacy, and safety.
In Vitro CETP Inhibition Assay
A common method to assess the potency of a CETP inhibitor is through a fluorescence-based assay.
-
Objective: To determine the in vitro concentration of the inhibitor required to inhibit 50% of CETP activity (IC50).
-
Principle: This assay measures the transfer of a fluorescently labeled lipid (e.g., cholesteryl ester) from a donor lipoprotein (e.g., HDL) to an acceptor lipoprotein (e.g., LDL or VLDL) mediated by recombinant human CETP. Inhibition of this transfer by a compound results in a decreased fluorescence signal.
-
General Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in a suitable buffer.
-
In a microplate, add the diluted compound, fluorescently labeled donor lipoproteins, and acceptor lipoproteins.
-
Initiate the reaction by adding recombinant human CETP.
-
Incubate the plate at 37°C for a defined period.
-
Measure the fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths.
-
Calculate the percentage of CETP inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
In Vivo Efficacy Assessment in Animal Models
Transgenic mice expressing human CETP are commonly used to evaluate the in vivo effects of inhibitors on lipid profiles.
-
Objective: To determine the effect of the CETP inhibitor on plasma levels of HDL-C, LDL-C, and triglycerides in a relevant animal model.
-
Animal Model: Human CETP transgenic mice.
-
General Procedure:
-
Acclimatize the animals to the housing conditions.
-
Administer the test compound (e.g., this compound) or vehicle control to the animals, typically via oral gavage, for a specified duration.
-
Collect blood samples at baseline and at various time points during the study.
-
Separate plasma from the blood samples by centrifugation.
-
Measure the concentrations of total cholesterol, HDL-C, LDL-C, and triglycerides in the plasma using enzymatic assays.
-
Analyze the data to determine the percentage change in lipid parameters in the treated group compared to the control group.
-
Measurement of Plasma Lipids in Clinical Trials
In human clinical trials, standardized methods are crucial for the accurate assessment of lipid-lowering efficacy.
-
Objective: To measure the changes in plasma lipid and lipoprotein concentrations in response to treatment with a CETP inhibitor.
-
Sample Collection: Blood samples are typically collected from fasting participants at baseline and at specified follow-up visits.
-
Analytical Methods:
-
Total Cholesterol, Triglycerides, and HDL-C: These are measured using automated enzymatic assays.
-
LDL-C: LDL-C is often calculated using the Friedewald formula (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)), which is valid for triglyceride levels below 400 mg/dL. Direct measurement methods or ultracentrifugation may also be used, especially in the context of CETP inhibition, which can alter lipoprotein composition.
-
Apolipoproteins (ApoA1 and ApoB): Measured by immunoturbidimetric assays.
-
Conclusion: An Unfolding Story with a Cautious Outlook
The journey of CETP inhibitors from promising therapeutic targets to a class of drugs with a challenging clinical history underscores the complexities of cardiovascular drug development. While potent inhibitors like this compound effectively modulate lipid profiles in preclinical models, the translation of these effects into clinical benefit has been fraught with difficulties. The off-target toxicities observed with torcetrapib and the lack of efficacy of other potent inhibitors like evacetrapib highlight that simply raising HDL-C and lowering LDL-C may not be sufficient to reduce cardiovascular risk. The modest success of anacetrapib suggests a potential, albeit narrow, therapeutic window. For researchers and drug developers, the story of CETP inhibitors, including compounds like this compound, serves as a critical reminder of the importance of understanding not just the on-target efficacy but also the broader physiological impact of novel therapeutic agents.
References
- 1. HDL and CETP Inhibition - American College of Cardiology [acc.org]
- 2. Cholesteryl ester transfer protein inhibitors: from high-density lipoprotein cholesterol to low-density lipoprotein cholesterol lowering agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On- and off-target pharmacology of torcetrapib: current understanding and implications for the structure activity relationships (SAR), discovery and development of cholesteryl ester-transfer protein (CETP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. community.the-hospitalist.org [community.the-hospitalist.org]
- 5. The Trials and Tribulations of CETP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gertitashkomd.com [gertitashkomd.com]
- 7. Anacetrapib, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias? [mdpi.com]
- 8. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]
- 9. Evacetrapib Fails to Reduce Major Adverse Cardiovascular Events - American College of Cardiology [acc.org]
- 10. droracle.ai [droracle.ai]
- 11. Cholesteryl ester transfer protein inhibitors for dyslipidemia: focus on dalcetrapib - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of CP 524515: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results and predicting potential clinical outcomes. This guide provides a comparative assessment of the cholesteryl ester transfer protein (CETP) inhibitor, CP 524515, against other notable CETP inhibitors, with a focus on specificity and supporting experimental data.
This compound is a potent inhibitor of cholesteryl ester transfer protein (CETP), a key plasma protein involved in lipid metabolism.[1] Inhibition of CETP is a therapeutic strategy aimed at raising high-density lipoprotein (HDL) cholesterol levels, which is generally associated with a reduced risk of cardiovascular disease. The development of CETP inhibitors has been a journey of refining specificity to mitigate off-target effects observed with early-generation compounds.
Comparative Analysis of CETP Inhibitor Potency and Specificity
The landscape of CETP inhibitors provides a clear illustration of the importance of compound specificity. While many compounds have demonstrated high potency for CETP, their clinical development has been significantly impacted by their off-target activity.
| Compound | Primary Target | Potency (IC50) | Key Off-Target Effects Noted |
| This compound | CETP | Potent Inhibitor | Data not publicly available |
| Torcetrapib (CP-529,414) | CETP | 37 nM | Increased aldosterone (B195564) and blood pressure[1] |
| Evacetrapib | CETP | 5.5 nM (recombinant), 36 nM (plasma)[1] | Devoid of clinically relevant effects on blood pressure and mineralocorticoid levels |
| Anacetrapib (MK-0859) | CETP | 7.9 nM (rhCETP), 11.8 nM (mutant CETP)[1] | Did not demonstrate pressor or off-target effects on aldosterone |
| Dalcetrapib | CETP | - | Lacks the off-target adverse effects on the renin-angiotensin-aldosterone system seen with torcetrapib |
| Obicetrapib | CETP | - | Favorable safety profile, devoid of adverse hemodynamic and hormonal effects |
| CKD-519 (Rocacetrapib) | CETP | 2.3 nM (in human serum)[1] | Favorable safety and tolerability profile in early studies |
| MK-8262 | CETP | 53 nM[1] | - |
The first-generation CETP inhibitor, Torcetrapib, was discontinued (B1498344) due to an increased risk of cardiovascular events and mortality, which was attributed to off-target effects leading to elevated blood pressure and aldosterone levels.[2] This highlighted the critical need for highly specific inhibitors. Subsequent generations of CETP inhibitors, including Evacetrapib, Anacetrapib, and Dalcetrapib, were designed to have improved safety profiles and have not been associated with the same adverse off-target effects as Torcetrapib.[3][4]
Experimental Protocols
The assessment of CETP inhibitor specificity and potency relies on standardized in vitro and in vivo assays.
In Vitro CETP Activity Assay (Fluorometric)
This assay is a common method to determine the potency of a CETP inhibitor.
Principle: A donor particle containing a self-quenched fluorescent lipid is incubated with an acceptor particle in the presence of a CETP source (e.g., recombinant human CETP or human plasma). CETP facilitates the transfer of the fluorescent lipid to the acceptor particle, leading to dequenching and a measurable increase in fluorescence. The inhibitory effect of a compound is quantified by the reduction in this fluorescence signal.
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in an appropriate buffer.
-
In a microplate, add the CETP source.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Initiate the reaction by adding a mixture of the donor and acceptor particles.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
In Vivo Efficacy and Safety Assessment in CETP-Transgenic Mice
This model is used to evaluate the effect of CETP inhibitors on lipid profiles and to assess potential off-target effects.
Animal Model: Transgenic mice expressing human CETP are used as they naturally lack this protein.
Procedure:
-
Animals are divided into treatment and vehicle control groups.
-
Baseline blood samples are collected for lipid profiling.
-
The test compound or vehicle is administered (e.g., via oral gavage) for a specified duration.
-
Blood pressure and other relevant physiological parameters can be monitored throughout the study.
-
At the end of the treatment period, terminal blood samples are collected.
-
Plasma is analyzed for total cholesterol, HDL-C, LDL-C, triglycerides, and hormone levels (e.g., aldosterone).
-
The lipid profiles and safety parameters of the treatment group are compared to the vehicle control group.
Visualizing the Landscape of CETP Inhibition
CETP Signaling Pathway
References
- 1. CETP | DC Chemicals [dcchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Safety of CETP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesteryl ester transfer protein inhibitors: from high-density lipoprotein cholesterol to low-density lipoprotein cholesterol lowering agents? - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for Farnesyltransferase Inhibitor (FTI) Studies: A Comparative Guide
A Note on CP-524515: Initial searches indicate that CP-524515 is a potent inhibitor of cholesteryl ester transfer protein (CETP), which leads to elevated high-density lipoprotein cholesterol levels.[1] The primary focus of this guide, as requested for studies involving signaling pathways relevant to cancer research and drug development, will be on Farnesyltransferase Inhibitors (FTIs). Should your research be focused on CETP inhibition, the experimental designs outlined below would need to be adapted to that specific target and pathway.
This guide provides a comparative framework for designing control experiments in studies involving Farnesyltransferase Inhibitors (FTIs), a class of experimental drugs that target protein farnesyltransferase.[2] FTIs have been investigated for their potential in treating various cancers due to their role in inhibiting the function of proteins like Ras, which are crucial for cell signaling and are often dysregulated in cancer.[2][3]
I. Understanding the Farnesyltransferase Signaling Pathway
Farnesyltransferase (FTase) is a key enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue at the C-terminus of target proteins, a process known as farnesylation.[2][4] This lipid modification is essential for the proper localization and function of these proteins, including the Ras superfamily of small GTPases.[2] By attaching to the cell membrane, farnesylated Ras can transduce signals from membrane receptors that regulate cell growth, proliferation, and survival.[2] FTIs block this critical step, thereby inhibiting the oncogenic activity of Ras.[3]
II. Comparative Analysis of Farnesyltransferase Inhibitors
Several FTIs have been developed and investigated in clinical trials.[2][3] A comparative analysis of their efficacy and specificity is crucial for selecting the appropriate compound for a given study.
| Compound | Target | IC50 (in vitro) | Key Characteristics | Reference |
| Lonafarnib (SCH66336) | Farnesyltransferase | 1.9 nM | First FTI to enter clinical trials; also investigated for progeria treatment. | [2] |
| Tipifarnib (R115777) | Farnesyltransferase | 0.86 nM | Reached Phase III clinical trials; shows activity in various hematological malignancies. | [2] |
| FPT Inhibitor II | Farnesyltransferase | Potent in whole cells | A potent and selective inhibitor of Ras farnesylation in whole cells. | [2] |
| Manumycin A | Farnesyltransferase | ~5 µM | An antibiotic that also acts as a selective inhibitor of Ras farnesyltransferase. | [2] |
III. Essential Control Experiments for FTI Studies
To ensure the rigor and reproducibility of studies involving FTIs, a comprehensive set of control experiments is necessary. These controls help to validate the on-target effects of the inhibitor and rule out off-target or non-specific effects.
The most direct way to assess the efficacy of an FTI is to measure its impact on the enzymatic activity of farnesyltransferase.
Experimental Protocol: In Vitro Farnesyltransferase Activity Assay
This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a protein or peptide substrate.
-
Reagents: Purified recombinant farnesyltransferase, [³H]-FPP or a fluorescently labeled FPP analogue, and a substrate such as H-Ras or a dansylated peptide.[5][6]
-
Procedure:
-
Incubate purified FTase with varying concentrations of the FTI.
-
Initiate the reaction by adding the farnesyl acceptor substrate and labeled FPP.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes).[4][7]
-
Stop the reaction and measure the amount of labeled farnesyl group transferred to the substrate. This can be done by scintillation counting for radioactive labels or by measuring fluorescence for fluorescent labels (e.g., λex/em = 340/550 nm for dansyl-peptide substrates).[4][6][7]
-
-
Controls:
-
Positive Control: Reaction with vehicle (e.g., DMSO) instead of FTI to determine maximal enzyme activity.
-
Negative Control: Reaction without FTase to measure background signal.
-
Alternative FTI: A well-characterized FTI (e.g., Lonafarnib) as a reference inhibitor.
-
It is crucial to confirm that the FTI is engaging its target within the cellular context. This is often assessed by observing the processing of known farnesylated proteins.
Experimental Protocol: Western Blot for HDJ-2 Prenylation Shift
The chaperone protein HDJ-2 undergoes farnesylation, and its inhibition results in a detectable electrophoretic mobility shift.[8]
-
Cell Culture: Treat cells of interest with the FTI at various concentrations and for different durations.
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates.
-
SDS-PAGE and Western Blotting:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific for HDJ-2.
-
Use an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[8]
-
-
Analysis: The un-farnesylated form of HDJ-2 will migrate more slowly, appearing as a higher molecular weight band.[8]
-
Controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to show the baseline farnesylated HDJ-2 band.
-
Positive Control FTI: A known FTI to confirm the expected band shift.
-
Geranylgeranyltransferase I (GGTase I) Inhibitor Control: To demonstrate the specificity of the FTI for farnesylation over geranylgeranylation.
-
These experiments are designed to link the observed phenotypic effects (e.g., decreased proliferation) to the inhibition of the target pathway.
Experimental Protocol: Assessing Downstream Ras Signaling
-
Cell Treatment: Treat cells with the FTI.
-
Stimulation: Stimulate the cells with a growth factor (e.g., EGF) to activate the Ras pathway.
-
Western Blot Analysis: Analyze the phosphorylation status of downstream effectors of Ras signaling, such as ERK (p-ERK) and Akt (p-Akt).
-
Controls:
-
Vehicle Control: To observe the normal signaling response to stimulation.
-
Ras-Independent Pathway Control: Assess a signaling pathway not primarily dependent on Ras to show specificity.
-
Constitutively Active Ras Mutant: Use cells expressing a constitutively active form of Ras to determine if the FTI can still inhibit its function.
-
RhoB Geranylgeranylation: Since FTIs can lead to an increase in geranylgeranylated RhoB, which has growth-inhibitory effects, it is important to assess the levels of geranylgeranylated RhoB.[9] This can serve as a positive control for a biological effect of FTIs that may be independent of Ras inhibition.[9]
-
| Experimental Question | Primary Assay | Positive Control | Negative Control | Rationale |
| Does the compound inhibit FTase activity? | In vitro FTase Assay | Known FTI (e.g., Lonafarnib) | No enzyme or inactive analogue | To confirm direct enzymatic inhibition. |
| Is the FTI active in cells? | HDJ-2 Mobility Shift Assay | Known FTI | Vehicle (DMSO) | To demonstrate on-target engagement in a cellular context.[8] |
| Are the phenotypic effects due to Ras pathway inhibition? | p-ERK/p-Akt Western Blot | Vehicle + Stimulant | Unstimulated cells | To link FTI treatment to the inhibition of downstream signaling. |
| Is the effect specific to farnesylation? | GGTase I inhibitor treatment | FTI | GGTase I inhibitor | To differentiate between inhibition of farnesylation and geranylgeranylation. |
| Are off-target effects contributing to the phenotype? | Cytotoxicity Assay (e.g., MTT) | Staurosporine (general kinase inhibitor) | Vehicle | To ensure the observed effects are not due to general toxicity. |
References
- 1. CP 524515 ≥98% (HPLC) | 262352-13-6 [sigmaaldrich.com]
- 2. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 5. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expansion of Protein Farnesyltransferase Specificity Using “Tunable” Active Site Interactions: DEVELOPMENT OF BIOENGINEERED PRENYLATION PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Farnesyltransferase inhibitors inhibit T-cell cytokine production at the posttranscriptional level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of CP-524515's Mechanism of Action: A Comparative Guide to CETP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CP-524515's mechanism of action with alternative Cholesteryl Ester Transfer Protein (CETP) inhibitors. By presenting supporting experimental data from key clinical trials, this document aims to facilitate an independent verification of its therapeutic potential.
CP-524515 is a potent inhibitor of Cholesteryl Ester Transfer Protein (CETP), a key plasma protein involved in lipid transfer.[1] Inhibition of CETP leads to an increase in high-density lipoprotein cholesterol (HDL-C) and a decrease in low-density lipoprotein cholesterol (LDL-C), a mechanism aimed at reducing the risk of atherosclerotic cardiovascular disease.[1] This guide will compare the expected performance of CP-524515, based on its classification as a CETP inhibitor, with established alternatives such as torcetrapib (B1681342), anacetrapib (B1684379), evacetrapib (B612230), and the more recent obicetrapib (B1677080).
Mechanism of Action: CETP Inhibition
CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (like VLDL and LDL) in exchange for triglycerides. This process ultimately leads to lower HDL-C and higher LDL-C levels. CETP inhibitors, including CP-524515, block this transfer, thereby remodeling lipoprotein profiles to what is considered a less atherogenic state.
Comparative Performance of CETP Inhibitors
The following table summarizes the lipid-modifying effects of several key CETP inhibitors based on data from major clinical trials. This data provides a benchmark for the expected performance of CP-524515.
| CETP Inhibitor | Clinical Trial | Dosage | Change in HDL-C (%) | Change in LDL-C (%) | Key Outcomes |
| Torcetrapib | ILLUMINATE[2] | 60 mg/day | +72 | -25 | Increased risk of cardiovascular events and mortality, development halted.[3][4] |
| Anacetrapib | REVEAL[1][5][6] | 100 mg/day | +104 | -17 to -41 | Reduced risk of major coronary events.[7][8] |
| Evacetrapib | ACCELERATE[9][10][11] | 130 mg/day | +133 | -37 | No reduction in cardiovascular events, development halted.[10][12] |
| Obicetrapib | TULIP[13] | 5-10 mg/day | +165 to +179 | -42 to -45 | Ongoing Phase 3 trials.[13] |
Experimental Protocols
In Vitro CETP Activity Assay
A common method to determine the in vitro activity of CETP inhibitors is a fluorometric assay.
Principle: This assay measures the transfer of a self-quenched fluorescently labeled neutral lipid from a donor particle to an acceptor particle, a process mediated by CETP. Inhibition of CETP results in a decreased rate of fluorescence increase.
Generalized Protocol:
-
Reagent Preparation: Prepare assay buffer, donor particles (containing the fluorescent lipid), and acceptor particles.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., CP-524515) in a suitable solvent (e.g., DMSO).
-
Assay Reaction: In a 96-well plate, combine the assay buffer, CETP (from a recombinant source or plasma), acceptor particles, and the test inhibitor at various concentrations.
-
Initiation of Reaction: Add the donor particles to initiate the reaction.
-
Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (excitation/emission wavelengths are specific to the fluorescent label used).
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Evaluation of CETP Inhibitors (Clinical Trial Protocols)
The in vivo efficacy and safety of CETP inhibitors are evaluated in large-scale, randomized, double-blind, placebo-controlled clinical trials. Below are summaries of the protocols for key trials of alternative CETP inhibitors.
REVEAL Trial (Anacetrapib):
-
Objective: To assess the efficacy and safety of anacetrapib in reducing major coronary events in patients with established atherosclerotic vascular disease.[1][5][6]
-
Study Design: Randomized, double-blind, placebo-controlled.[6]
-
Patient Population: Over 30,000 patients with a history of myocardial infarction, cerebrovascular atherosclerotic disease, peripheral vascular disease, or diabetes with symptomatic coronary heart disease.[5][14]
-
Intervention: Anacetrapib 100 mg daily or placebo, in addition to atorvastatin (B1662188) therapy.[5]
-
Primary Endpoint: Time to first major coronary event (coronary death, myocardial infarction, or coronary revascularization).[6]
ACCELERATE Trial (Evacetrapib):
-
Objective: To determine if evacetrapib reduces the risk of major adverse cardiovascular events in patients with high-risk vascular disease.[9][15]
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled.[9]
-
Patient Population: Approximately 12,000 patients with a recent acute coronary syndrome, cerebrovascular disease, peripheral vascular disease, or diabetes with coronary artery disease.[9][10]
-
Intervention: Evacetrapib 130 mg daily or placebo, in addition to standard medical therapy.[9][11]
-
Primary Endpoint: Time to first occurrence of a composite of cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina.[9][11]
TULIP Study (Obicetrapib):
-
Objective: To evaluate the efficacy, safety, and tolerability of different doses of obicetrapib in patients with mild dyslipidemia.[13]
-
Study Design: Randomized, double-blind, placebo-controlled, dose-finding study.
-
Patient Population: Patients with mild dyslipidemia.[13]
-
Intervention: Obicetrapib at doses of 1, 2.5, 5, or 10 mg daily as monotherapy or in combination with statins, compared to placebo or statin alone.[13]
-
Primary Endpoint: Percent change from baseline in LDL-C.
Conclusion
The independent verification of CP-524515's mechanism of action will rely on demonstrating its potent and selective inhibition of CETP, leading to the characteristic lipid profile changes of increased HDL-C and decreased LDL-C. The comparative data from extensive clinical trials of other CETP inhibitors provide a robust framework for evaluating its potential efficacy and safety. While anacetrapib has shown a modest clinical benefit, the failures of torcetrapib and evacetrapib highlight the importance of assessing off-target effects and ensuring that lipid modifications translate into tangible cardiovascular outcome improvements. Future studies on CP-524515 should be designed to not only confirm its on-target activity but also to meticulously evaluate its overall safety profile in comparison to its predecessors.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Trials and Tribulations of CETP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lessons learned from the Investigation of Lipid Level Management to Understand its Impact in Atherosclerotic Events (ILLUMINATE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. REVEAL: Randomised Evaluation of the Effects of Anacetrapib through Lipid-modification — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]
- 6. Randomized Evaluation of the Effects of Anacetrapib through Lipid-modification (REVEAL)—A large-scale, randomized, placebo-controlled trial of the clinical effects of anacetrapib among people with established vascular disease: Trial design, recruitment, and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Anacetrapib Finds (Modest) Success Where All Other CETP Inhibitors Failed | tctmd.com [tctmd.com]
- 9. Assessment of the clinical effects of cholesteryl ester transfer protein inhibition with evacetrapib in patients at high-risk for vascular outcomes: Rationale and design of the ACCELERATE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition With Evacetrapib in Patients at a High Risk for Vascular Outcomes - American College of Cardiology [acc.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. clinician.nejm.org [clinician.nejm.org]
- 13. Obicetrapib: Reversing the Tide of CETP Inhibitor Disappointments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. REVEAL: Randomized EValuation of the Effects of Anacetrapib Through Lipid-modification | Clinical Research Trial Listing [centerwatch.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal Procedures for CP 524515: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for CP 524515 (CAS 262352-13-6) could not be located in publicly available resources. The following disposal procedures are based on the known hazard classification of this compound as "Acute Toxicity 4 (Oral)" (H302 - Harmful if swallowed) and general best practices for laboratory chemical waste management. All personnel must consult their institution's Environmental Health and Safety (EHS) department for guidance and to ensure full compliance with federal, state, and local regulations.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of the cholesteryl ester transfer protein (CETP) inhibitor, this compound.
Immediate Safety and Handling
Before handling this compound, it is crucial to be aware of its primary hazard and to use appropriate Personal Protective Equipment (PPE).
-
Primary Hazard: Harmful if swallowed.
-
Physical Form: Solid, non-combustible powder.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A standard laboratory coat.
-
Respiratory Protection: In situations where dust may be generated, work should be conducted in a fume hood or a ventilated enclosure to minimize inhalation.
-
Disposal Protocol: A Step-by-Step Guide
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of in the regular trash or down the sanitary sewer.
-
Waste Segregation and Collection:
-
All solid waste containing this compound, including residual powder, contaminated weighing papers, and other disposable labware, must be collected in a designated hazardous waste container.
-
The container must be in good condition, compatible with the chemical (HDPE or glass is recommended), and have a secure, leak-proof lid.
-
-
Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name, CAS number, the specific hazard ("Acutely Toxic - Harmful if Swallowed"), the accumulation start date, and the principal investigator's or laboratory's contact information.
-
-
Storage in the Laboratory:
-
Sealed and labeled waste containers should be stored in a designated, secure satellite accumulation area within the laboratory.
-
This area should be away from incompatible materials and general work areas.
-
Adhere to your institution's limits on the volume of waste and the duration of storage allowed in a satellite accumulation area.
-
-
Arranging for Final Disposal:
-
Once the waste container is full or the storage time limit is approaching, contact your institution's EHS department to schedule a pickup.
-
Only trained EHS professionals should handle the transportation and final disposal of the chemical waste.
-
Decontamination of Empty Containers
Empty containers that previously held this compound must also be managed as hazardous waste unless properly decontaminated.
-
Triple-Rinsing Procedure:
-
Rinse the container three times with a solvent in which this compound is known to be soluble (e.g., DMSO).
-
Collect all rinsate from this process and dispose of it as liquid hazardous waste.
-
After the initial rinses, a final rinse with a more volatile solvent like ethanol (B145695) or acetone (B3395972) can be performed to aid in drying. This rinsate should also be collected as hazardous waste.
-
-
Disposal of Rinsed Containers: Once triple-rinsed, deface or remove the original label. The container can then typically be disposed of as non-hazardous lab glass or plastic, pending confirmation with your EHS department.
Summary of Key Data for this compound
For quick reference, the following table summarizes the known properties and classifications of this compound.
| Identifier | Information |
| Chemical Name | (2R,4S)-4-[--INVALID-LINK--amino]-2-ethyl-3,4-dihydro-6-(trifluoromethyl)-1(2H)-quinolinecarboxylic acid methylethyl ester |
| Synonym | This compound |
| CAS Number | 262352-13-6 |
| Hazard Class | Acute Toxicity 4 (Oral) |
| GHS Hazard Code | H302 |
| Physical Form | Solid Powder |
| Storage Class | 13 (Non-Combustible Solids) |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of waste generated from work with this compound.
Caption: Disposal Decision Workflow for this compound.
Personal protective equipment for handling CP 524515
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of CP 524515 (CAS Number: 262352-13-6). The information herein is intended to supplement, not replace, your institution's standard operating procedures and a thorough risk assessment.
Hazard Identification and Safety Data
This compound is a potent inhibitor of the cholesteryl ester transfer protein (CETP). While a comprehensive Safety Data Sheet (SDS) is not publicly available, the compound is classified with the GHS07 pictogram and the H302 hazard statement, indicating it is harmful if swallowed.[1][2] As a potent pharmaceutical compound in powder form, it requires careful handling to avoid inhalation and direct contact.
Quantitative Hazard Classification:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | GHS07 | Warning | H302: Harmful if swallowed |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personnel safety when handling this compound.
Core PPE Requirements:
-
Gloves: Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated and every 30-60 minutes during prolonged handling.[3]
-
Eye Protection: Chemical safety goggles are required to protect against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4][5]
-
Lab Coat/Gown: A dedicated lab coat or disposable gown with long sleeves and tight cuffs is essential to prevent skin contact.
-
Respiratory Protection: Due to the powdered nature of the compound, a fit-tested N95 or higher-rated respirator is required to prevent inhalation.[3] Surgical masks do not provide adequate protection.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
Operational Plan for Handling this compound
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific handling area, such as a chemical fume hood or a glove box, for all manipulations of this compound.
-
Ensure the designated area is clean and free of clutter.
-
Verify that all necessary PPE is available and in good condition.
-
Prepare all necessary equipment (spatulas, weigh boats, containers) within the designated handling area.
-
-
Weighing and Aliquoting:
-
Dissolution:
-
If preparing a solution, add the solvent to the pre-weighed this compound powder slowly and carefully to avoid splashing.
-
Keep the container closed as much as possible during dissolution.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Carefully remove PPE, avoiding self-contamination. Dispose of disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
Disposal Protocol:
-
Solid Waste:
-
Collect all disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, paper towels) in a dedicated, clearly labeled hazardous waste container.[8]
-
The container must be sealable and made of a material compatible with the waste.
-
-
Liquid Waste:
-
Empty Containers:
-
The original container of this compound, even if empty, should be treated as hazardous waste and disposed of accordingly.
-
-
Waste Pickup:
-
Follow your institution's procedures for the collection and disposal of hazardous chemical waste by trained personnel.
-
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. gmplabeling.com [gmplabeling.com]
- 2. H-phrases [msds-eu.com]
- 3. pppmag.com [pppmag.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. ilcdover.com [ilcdover.com]
- 7. flowsciences.com [flowsciences.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
